Product packaging for acetylpheneturide(Cat. No.:CAS No. 163436-98-4)

acetylpheneturide

Cat. No.: B1171398
CAS No.: 163436-98-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylpheneturide, also known as this compound, is a useful research compound. Its molecular formula is C6H7BrN2O2S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

163436-98-4

Molecular Formula

C6H7BrN2O2S

Synonyms

Benzeneacetamide, N-[(acetylamino)carbonyl]-α-ethyl-, (S)-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, known by the IUPAC name N-(acetylcarbamoyl)-2-phenylbutanamide, is a chemical compound with anticonvulsant properties. This technical guide provides a comprehensive overview of its synthesis and characterization, designed for professionals in the fields of chemical research and drug development. The following sections detail the synthetic pathway, experimental protocols, and in-depth characterization of this compound.

Synthesis of this compound

The synthesis of this compound, also referred to as 1-acetyl-3-(2-phenylbutyryl)urea, can be achieved through the acylation of urea with an appropriate acyl chloride. This method is a common and effective route for the formation of N-acylureas.

Synthesis Workflow

The logical workflow for the synthesis of this compound involves the preparation of the necessary acyl chloride followed by its reaction with acetylurea.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Acylation of Acetylurea cluster_product Final Product 2-phenylbutanoic_acid 2-Phenylbutanoic Acid reaction1 Reaction with Thionyl Chloride 2-phenylbutanoic_acid->reaction1 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction1 acetylurea Acetylurea reaction2 Reaction with Acetylurea acetylurea->reaction2 2-phenylbutanoyl_chloride 2-Phenylbutanoyl Chloride reaction1->2-phenylbutanoyl_chloride 2-phenylbutanoyl_chloride->reaction2 This compound This compound reaction2->this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

Materials:

  • 2-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Acetylurea

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Pyridine (optional, as a base)

Procedure:

  • Formation of 2-Phenylbutanoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylbutanoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-phenylbutanoyl chloride is obtained as the residue.

  • Synthesis of this compound:

    • Dissolve acetylurea in an anhydrous solvent in a separate reaction flask.

    • To this solution, add the freshly prepared 2-phenylbutanoyl chloride dropwise at room temperature with constant stirring. An inert atmosphere (e.g., nitrogen or argon) is recommended.

    • If desired, a base such as pyridine can be added to neutralize the HCl generated during the reaction.

    • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

    • Upon completion, the reaction mixture is worked up by washing with water and a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and byproducts.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent, such as dilute alcohol, to obtain pure crystals of this compound.[1]

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol [2]
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[2]
Appearance Solid powder[3]
Melting Point 100-101 °C[1]
Solubility Soluble in DMSO[3]
Purity >98% (as per Certificate of Analysis)[3]
Storage Condition Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[3]

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic analyses are essential for the structural elucidation and purity assessment of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl group, the methylene and methyl protons of the ethyl group, and the methyl protons of the acetyl group. The chemical shifts (δ) are reported in parts per million (ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbons, aromatic carbons, and aliphatic carbons.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2]

    • Precursor Adduct: [M+H]⁺.[2]

    • Observed m/z: 249.123362.[2]

    • Column: InertSustain C18 (2.1 x 100 mm, 2.1 µm).[2]

    • Retention Time: 8.901 min.[2]

3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching vibrations.

  • C=O stretching vibrations for the amide and urea carbonyl groups.

  • C-H stretching for the aromatic and aliphatic groups.

  • C=C stretching for the aromatic ring.

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound. A typical reversed-phase HPLC method would be employed.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact composition would need to be optimized for the best separation.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

Experimental Workflow for Characterization

Characterization_Workflow Crude_Product Crude this compound Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry (LC-MS) Characterization->MS IR IR Spectroscopy Characterization->IR HPLC HPLC Analysis Characterization->HPLC Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide has outlined a viable synthetic route to this compound and detailed the necessary characterization techniques to ensure its identity and purity. The provided experimental frameworks serve as a solid foundation for researchers and scientists in the synthesis and analysis of this and related N-acylurea compounds. Adherence to these detailed protocols will facilitate the reproducible synthesis and rigorous characterization required in a professional drug development setting.

References

An In-depth Technical Guide on the Core Mechanism of Action of Acetylpheneturide as an Anticonvulsant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, also known as pheneturide or ethylphenacemide, is an anticonvulsant drug with a history of use in the management of epilepsy. While its precise molecular mechanisms have not been exhaustively elucidated in recent literature, its activity is understood to stem from the modulation of neuronal excitability through several key pathways. This technical guide synthesizes the putative mechanisms of action of this compound, focusing on its interaction with GABAergic neurotransmission and voltage-gated ion channels. Detailed experimental protocols for elucidating these mechanisms are provided, alongside structured data tables for the presentation of quantitative findings. Visual diagrams generated using DOT language are included to illustrate key signaling pathways and experimental workflows.

Introduction

Recurrent, synchronized, and excessive neuronal firing in the central nervous system (CNS) is the hallmark of epileptic seizures. Anticonvulsant drugs aim to suppress seizures by either enhancing inhibitory neurotransmission or by attenuating excitatory neurotransmission. This compound is believed to exert its anticonvulsant effects through a multi-faceted approach, primarily by enhancing the action of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and by modulating the function of voltage-gated sodium and calcium channels.[1] This guide provides a detailed exploration of these core mechanisms.

Putative Mechanisms of Action

The anticonvulsant profile of this compound is thought to arise from the cumulative effect of its actions on multiple molecular targets that govern neuronal excitability.

Enhancement of GABAergic Neurotransmission

The GABAergic system is the primary inhibitory network in the CNS.[1] this compound is postulated to enhance GABAergic inhibition, leading to a dampening of neuronal firing and seizure propagation. This can be achieved through several potential mechanisms at the GABAA receptor complex.

  • Positive Allosteric Modulation of GABAA Receptors : this compound may bind to an allosteric site on the GABAA receptor, increasing the receptor's affinity for GABA or enhancing the chloride ion influx in response to GABA binding. This leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated.

GABAergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Conversion GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_A_Receptor GABA_A Receptor GABA_vesicle->GABA_A_Receptor GABA Release & Binding Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Diagram 1: Putative GABAergic modulation by this compound.
Modulation of Voltage-Gated Ion Channels

Voltage-gated ion channels are critical for the initiation and propagation of action potentials. By modulating these channels, this compound can reduce excessive neuronal firing.

  • Inhibition of Sodium Channels : this compound may block voltage-gated sodium channels.[1] This action would reduce the influx of sodium ions necessary for the rapid depolarization phase of the action potential, thereby decreasing the frequency and amplitude of neuronal firing.[1]

  • Modulation of Calcium Channels : There is a possibility that this compound also influences calcium channels.[1] By modulating calcium influx, particularly at presynaptic terminals, the drug could reduce the release of excitatory neurotransmitters, further dampening neuronal excitability.[1]

Ion_Channel_Modulation cluster_channels Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ Influx Ca_Channel Voltage-Gated Ca2+ Channel Neurotransmitter_Release Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca2+ Influx Reduced_Firing Reduced Neuronal Firing Action_Potential->Reduced_Firing Neurotransmitter_Release->Reduced_Firing This compound This compound This compound->Na_Channel Inhibition This compound->Ca_Channel Modulation

Diagram 2: Putative modulation of ion channels by this compound.

Quantitative Data Presentation

Due to the limited availability of recent, specific quantitative data for this compound, the following tables are presented as templates for how such data would be structured for a comprehensive analysis.

Table 1: In Vitro Receptor and Ion Channel Binding/Modulation

TargetAssay TypePreparationRadioligand/IonParameterValue (Exemplar)
GABAA ReceptorRadioligand BindingRat brain membranes[3H]FlunitrazepamKi5 µM
Voltage-Gated Na+ ChannelElectrophysiologyCultured neuronsNa+IC5015 µM
Voltage-Gated Ca2+ Channel (T-type)Fluorescence AssayHEK293 cellsCa2+IC5030 µM

Table 2: In Vivo Anticonvulsant Activity

Animal ModelSeizure InductionAdministration RouteED50 (mg/kg) (Exemplar)Protective Index (TD50/ED50) (Exemplar)
MouseMaximal Electroshock (MES)Intraperitoneal (i.p.)254
RatPentylenetetrazol (PTZ)Oral (p.o.)402.5

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anticonvulsant mechanism of a compound like this compound.

GABAA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.

Materials:

  • Rat whole brain tissue

  • Tricine buffer (50 mM, pH 7.4)

  • [3H]Flunitrazepam (specific activity ~80 Ci/mmol)

  • Unlabeled diazepam

  • This compound stock solution

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare crude synaptic membranes from rat brains by homogenization and centrifugation.

  • Resuspend the membrane pellet in Tricine buffer.

  • In test tubes, combine membrane preparation, [3H]Flunitrazepam (final concentration 1 nM), and varying concentrations of this compound.

  • For non-specific binding, use a saturating concentration of unlabeled diazepam (1 µM).

  • Incubate the mixture at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Analyze data using non-linear regression to determine the Ki value.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Rat Brain Synaptic Membranes Start->Prepare_Membranes Incubation Incubate Membranes with [3H]Flunitrazepam & this compound Prepare_Membranes->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Ki using Non-linear Regression Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Diagram 3: Workflow for GABAA receptor binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • Intracellular solution (CsF-based)

  • Extracellular solution (Tyrode's solution)

  • This compound stock solution

Procedure:

  • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Fill pipettes with intracellular solution and mount on the headstage.

  • Establish a whole-cell patch-clamp configuration on a cultured neuron.

  • Record baseline sodium currents by applying a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of -10 mV).

  • Perfuse the bath with varying concentrations of this compound.

  • Record sodium currents at each concentration after steady-state is reached.

  • Wash out the drug to observe recovery.

  • Analyze the peak sodium current amplitude at each concentration and fit the data to a concentration-response curve to determine the IC50.

In Vivo Maximal Electroshock (MES) Seizure Test

Objective: To assess the in vivo anticonvulsant efficacy of this compound against generalized tonic-clonic seizures.

Materials:

  • Male adult mice (e.g., C57BL/6)

  • Electroconvulsive shocker with corneal electrodes

  • Saline solution with 0.5% methylcellulose (vehicle)

  • This compound solutions at various concentrations

Procedure:

  • Administer this compound or vehicle to groups of mice via the desired route (e.g., intraperitoneally).

  • At the time of peak drug effect (predetermined), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The endpoint is the abolition of the tonic hindlimb extension.

  • Calculate the median effective dose (ED50) using probit analysis.

MES_Test_Workflow Start Start Drug_Admin Administer this compound or Vehicle to Mice Start->Drug_Admin Peak_Effect Wait for Time of Peak Drug Effect Drug_Admin->Peak_Effect Electrical_Stimulus Apply Supramaximal Electrical Stimulus via Corneal Electrodes Peak_Effect->Electrical_Stimulus Observation Observe for Tonic Hindlimb Extension Electrical_Stimulus->Observation Data_Analysis Calculate ED50 using Probit Analysis Observation->Data_Analysis End End Data_Analysis->End

Diagram 4: Workflow for the Maximal Electroshock (MES) seizure test.

Conclusion

This compound is an anticonvulsant whose mechanism of action, while not fully delineated by recent extensive studies, is believed to involve the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels. The experimental protocols and data presentation formats provided in this guide offer a framework for the rigorous evaluation of these mechanisms for this compound and other novel anticonvulsant candidates. Further research employing these and other advanced techniques is necessary to fully characterize the molecular pharmacology of this compound and to inform the development of next-generation antiepileptic therapies.

References

An In-depth Technical Guide to Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetylpheneturide, an anticonvulsant agent. The document details its chemical identity, physicochemical properties, and available pharmacological data, presenting quantitative information in structured tables and conceptual workflows in graphical representations.

Chemical Identity and Synonyms

This compound is a derivative of urea and is chemically related to phenacemide. Its formal chemical name and a list of commonly used synonyms are provided below.

Table 1: IUPAC Name and Synonyms of this compound

Identifier TypeIdentifier
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[1]
CAS Number 13402-08-9
Synonyms This compound, Crampol, Crampole, 1-Acetyl-3-(2-phenylbutyryl)urea, this compound [JAN], 1-Acetyl-3-phenylethylacetylurea, Urea, 1-acetyl-3-(2-phenylbutyryl)-, P-398, EINECS 236-493-6, N-alpha-Ethylphenylacetyl-N'-acetyl urea, N-((Acetylamino)carbonyl)-alpha-ethylbenzeneacetamide[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table. These computed properties are valuable for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃PubChem[1]
Molecular Weight 248.28 g/mol PubChem[1]
Monoisotopic Mass 248.11609238 DaPubChem[1]
XLogP3 2.6PubChem[1]
Topological Polar Surface Area 75.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem
Melting Point 100-101 °CDrugFuture

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated but is believed to be multifaceted, targeting several key pathways involved in neuronal excitability. The proposed mechanisms are typical of many anticonvulsant drugs and focus on reducing the likelihood of seizure propagation.

The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • Inhibition of Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels, this compound can reduce the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action helps to stabilize neuronal membranes and prevent the rapid and uncontrolled firing characteristic of seizures.

  • Modulation of Calcium Channels: There is a possibility that this compound also influences the activity of voltage-gated calcium channels. By modulating these channels, it could reduce the release of excitatory neurotransmitters at the synapse, thereby dampening neuronal excitation.

The following diagram illustrates the proposed signaling pathways affected by this compound.

This compound Mechanism of Action cluster_pre Presynaptic Terminal Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Release GABA_A GABA-A Receptor This compound This compound This compound->Na_channel Inhibits This compound->Ca_channel Modulates This compound->GABA_A Enhances

Caption: Proposed mechanism of action for this compound.

Experimental Data

Mass spectrometry data for this compound is available through public databases. The following table summarizes the experimental parameters for a reported Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 3: LC-MS Experimental Parameters for this compound

ParameterValue
Instrument LCMS-8040 coupled to Nexera XR (Shimadzu)
Ionization Mode Positive
Ionization Method Electrospray Ionization (ESI)
MS Level MS2
Collision Energy 10 V
Fragmentation Mode Collision-Induced Dissociation (CID)
Column InertSustain C18 (2.1 µm, 2.1 x 100 mm)
Precursor Adduct [M+H]⁺
Precursor m/z 249.123362
Source: PubChem[1]

The primary pharmacological activity of this compound is as an anticonvulsant. The following table presents the available toxicity data.

Table 4: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD₅₀
MouseOral1.17 g/kg
Source: DrugFuture

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are described in the scientific literature. Due to access limitations, the full step-by-step protocols from the original publications could not be reproduced here. However, a generalized workflow for the characterization of a synthesized anticonvulsant compound like this compound is presented below.

This logical workflow outlines the key stages from synthesis to preclinical evaluation.

Experimental Workflow for this compound cluster_char Characterization cluster_pharm Pharmacological Evaluation synthesis Chemical Synthesis (e.g., Umemoto et al., 1963) purification Purification (e.g., Recrystallization) synthesis->purification structure Structural Confirmation purification->structure purity Purity Assessment purification->purity in_vivo In Vivo Anticonvulsant Screening purity->in_vivo toxicity Acute Toxicity Assessment in_vivo->toxicity

Caption: Generalized experimental workflow for this compound.

The synthesis of this compound was first reported by Umemoto et al. in 1963. While the specific reaction conditions are detailed in that publication, a general approach would involve the acylation of a substituted urea. Following the chemical reaction, the crude product would undergo purification, typically through recrystallization from a suitable solvent like dilute alcohol, to obtain the final crystalline product.

  • Structural Confirmation: The chemical structure of the purified compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

  • Purity Assessment: The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector.

The anticonvulsant properties of this compound would be evaluated in established animal models of epilepsy. Standard tests include:

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a key endpoint.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. The ability of the compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole is measured.

The acute toxicity is determined by assessing the median lethal dose (LD₅₀) in an animal model, such as mice. This involves administering escalating doses of the compound and observing the mortality rate over a defined period.

References

The Obscure Origins of an Anticonvulsant: Unraveling the Developmental History of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – Acetylpheneturide, an anticonvulsant medication with a history of use in the management of various forms of epilepsy, presents a challenging case study in retracing the annals of pharmaceutical development. Despite its established clinical application, a comprehensive, publicly accessible record of its discovery, initial synthesis, and early-stage research is notably scarce. This in-depth guide pieces together the available information to provide a technical overview for researchers, scientists, and drug development professionals.

Initially developed by the Japanese pharmaceutical company Sumitomo Pharma Co., Ltd. (formerly Dainippon Sumitomo Pharma), this compound has been approved for the treatment of autonomic seizures, partial epilepsies, and temporal lobe epilepsy.[1] While the precise timeline and the key scientists behind its inception remain elusive in readily available literature, its pharmacological profile places it in a class of anticonvulsants capable of inhibiting various forms of seizures.[2]

Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₁₆N₂O₃, is also known by its synonyms including Crampol, 1-Acetyl-3-(2-phenylbutyryl)urea, and its CAS number 13402-08-9. A summary of its key chemical and physical properties is presented below.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
CAS Number 13402-08-9
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide
Synonyms Crampol, 1-Acetyl-3-(2-phenylbutyryl)urea

Preclinical and Clinical Development: A Gap in the Record

A thorough review of publicly accessible scientific databases and historical records reveals a significant lack of detailed quantitative data from the early preclinical and clinical development of this compound. Information regarding its initial synthesis methodology, in vitro and in vivo efficacy studies, pharmacokinetic profiles in animal models, and comprehensive safety and toxicology data from its nascent stages of research could not be definitively ascertained.

Mechanism of Action: A Multifaceted Approach to Seizure Control

While the historical details of its discovery are sparse, contemporary understanding of this compound's mechanism of action suggests a multi-target approach to neuronal excitability modulation. It is believed to exert its anticonvulsant effects through several pathways:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it can help to suppress the excessive neuronal firing that characterizes seizures.

  • Inhibition of Sodium Channels: The drug may also act by blocking voltage-gated sodium channels. This action would reduce the ability of neurons to fire at high frequencies, a key factor in seizure propagation.

  • Modulation of Calcium Channels: There is also evidence to suggest that this compound may influence the activity of calcium channels, which play a critical role in neurotransmitter release. By modulating calcium influx, it could further dampen excitatory neurotransmission.

It is important to note that the complete elucidation of its mechanism of action remains an area of ongoing investigation.

Below is a conceptual representation of the proposed multifaceted mechanism of action of this compound.

Acetylpheneturide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Vesicle Glutamate Vesicle Ca_Channel Voltage-Gated Calcium Channel Ca_Channel->Vesicle Triggers Release Synaptic_Cleft Vesicle->Synaptic_Cleft Glutamate GABA_Receptor GABA-A Receptor Postsynaptic_Inhibition GABA_Receptor->Postsynaptic_Inhibition Inhibitory Signal This compound This compound This compound->Na_Channel Inhibits This compound->Ca_Channel Modulates This compound->GABA_Receptor Enhances Activity Postsynaptic_Action Synaptic_Cleft->Postsynaptic_Action Excitatory Signal

Proposed multifaceted mechanism of action of this compound.

Conclusion

The history of this compound's development is a testament to the fact that not all pharmaceutical trajectories are exhaustively documented in the public sphere. While its clinical utility as an anticonvulsant is recognized, the foundational scientific work that led to its emergence remains largely within the archives of its developing company. For the scientific community, the case of this compound highlights the challenges in constructing a complete historical and technical narrative for all therapeutic agents and underscores the importance of transparent and accessible data in the broader scientific endeavor. Further research into historical corporate and patent archives may yet illuminate the full story of this intriguing anticonvulsant.

References

Acetylpheneturide: A Comprehensive Pharmacological Profile and Classification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetylpheneturide, a derivative of phenacemide, is an anticonvulsant agent that has been utilized in the management of epileptic seizures. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its classification, mechanism of action, pharmacokinetics, and toxicological data. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience. While specific quantitative efficacy and pharmacokinetic data for this compound are not extensively available in publicly accessible literature, this guide synthesizes the known information and presents it alongside established experimental protocols for the preclinical evaluation of anticonvulsant compounds.

Classification

  • Therapeutic Classification: Anticonvulsant[1].

  • Chemical Classification: this compound, with the chemical name N-(acetylcarbamoyl)-2-phenylbutanamide, is a urea derivative[1][2]. It belongs to the class of organic compounds known as benzeneacetamides[2].

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated; however, it is believed to exert its anticonvulsant effects through a multi-faceted approach, similar to other drugs in its class. The proposed mechanisms include the modulation of neuronal excitability via effects on ion channels and neurotransmitter systems[3].

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic transmission, this compound may increase the threshold for neuronal firing and reduce the likelihood of seizure propagation[3]. This is achieved by facilitating the opening of GABA-A receptor-associated chloride channels, leading to hyperpolarization of the neuronal membrane[3].

  • Inhibition of Voltage-Gated Sodium Channels: A key mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels. This compound may act on these channels to reduce their ability to recover from inactivation, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures[3].

  • Modulation of Calcium Channels: There is also a possibility that this compound influences the activity of voltage-gated calcium channels. By modulating calcium influx into presynaptic terminals, the drug could reduce the release of excitatory neurotransmitters, further contributing to its anticonvulsant effect[3].

This compound Mechanism of Action cluster_neuron Neuron This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Enhances na_channel Voltage-Gated Sodium Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Calcium Channel This compound->ca_channel Modulates inhibition Neuronal Inhibition (Hyperpolarization) gaba_receptor->inhibition reduced_firing Reduced Neuronal Firing na_channel->reduced_firing reduced_release Reduced Neurotransmitter Release ca_channel->reduced_release anticonvulsant_effect Anticonvulsant Effect inhibition->anticonvulsant_effect reduced_firing->anticonvulsant_effect reduced_release->anticonvulsant_effect Anticonvulsant Screening Workflow start Test Compound (this compound) mes_test Maximal Electroshock Seizure (MES) Test start->mes_test ptz_test Pentylenetetrazol (PTZ) Seizure Test start->ptz_test neurotoxicity Neurotoxicity Assessment (Rotarod Test) start->neurotoxicity efficacy_data Determine ED50 (Anticonvulsant Efficacy) mes_test->efficacy_data ptz_test->efficacy_data toxicity_data Determine TD50 (Neurotoxic Dose) neurotoxicity->toxicity_data pi_calculation Calculate Protective Index (PI = TD50 / ED50) efficacy_data->pi_calculation toxicity_data->pi_calculation end Candidate Evaluation pi_calculation->end

References

In Silico Prediction of Acetylpheneturide Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide is an anticonvulsant medication whose precise molecular targets remain largely unelucidated.[1] Its mechanism of action is thought to involve the modulation of neuronal excitability, potentially through enhancement of GABAergic inhibition and blockade of ion channels.[1] This guide provides a comprehensive technical overview of in silico methodologies to predict and characterize the molecular targets of this compound. We will explore predictive modeling techniques, including ligand-based and structure-based approaches, and provide detailed hypothetical protocols for their application. This document is intended to serve as a practical guide for researchers seeking to apply computational methods to elucidate the pharmacological profile of this compound and similar small molecules.

Introduction to this compound and In Silico Target Prediction

This compound is a urea derivative with established efficacy in the treatment of epilepsy.[2] While its clinical effects are well-documented, a detailed understanding of its molecular interactions is still emerging. The presumed mechanism of action involves the potentiation of gamma-aminobutyric acid (GABA) mediated inhibition and the modulation of voltage-gated sodium and calcium channels.[1] Elucidating the specific protein targets of this compound is crucial for understanding its therapeutic effects, predicting potential side effects, and enabling the development of novel, more targeted antiepileptic drugs.

In silico target prediction has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to identify and validate potential drug targets.[3][4] These computational approaches can be broadly categorized into two main types:

  • Ligand-based methods: These methods leverage the principle that structurally similar molecules are likely to have similar biological activities.[5] By comparing this compound to a database of compounds with known targets, it is possible to infer its potential binding partners. A key ligand-based technique is the Quantitative Structure-Activity Relationship (QSAR), which builds mathematical models that correlate the chemical structure of compounds with their biological activity.[6][7][8][9]

  • Structure-based methods: When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed to predict the binding of a ligand.[10] Molecular docking is a prominent example, which simulates the interaction between a small molecule and a protein's binding site to estimate the binding affinity and orientation.[10]

This guide will focus on the practical application of these methods to predict the targets of this compound, with a focus on its likely interactions with GABA-A receptors, voltage-gated sodium channels, and voltage-gated calcium channels.

Predicted Targets of this compound

Based on its known anticonvulsant activity and the common mechanisms of related drugs, the following are the most probable molecular targets for this compound:

  • GABA-A Receptor: As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor is a common target for anticonvulsant drugs. This compound may act as a positive allosteric modulator, enhancing the effect of GABA.

  • Voltage-Gated Sodium Channels (Nav): These channels are critical for the initiation and propagation of action potentials. Inhibition of Nav channels can reduce neuronal hyperexcitability and is a well-established mechanism for controlling seizures.

  • Voltage-Gated Calcium Channels (Cav): These channels play a role in neurotransmitter release and neuronal excitability. Modulation of Cav channels can also contribute to an anticonvulsant effect.[11]

The following sections will detail the in silico methodologies to investigate the interaction of this compound with these potential targets.

In Silico Prediction Methodologies and Protocols

Ligand-Based Target Prediction: A QSAR Approach

A Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the anticonvulsant activity of compounds structurally similar to this compound and to identify the key molecular features contributing to this activity.

  • Dataset Collection: A dataset of urea derivatives with known anticonvulsant activity (e.g., measured as ED50 in an animal model) is compiled from the literature or public databases such as PubChem and ChEMBL.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a set of 2D and 3D molecular descriptors is calculated using software like PaDEL-Descriptor or Mordred. These descriptors quantify various physicochemical properties, such as molecular weight, logP, and topological indices.

  • Data Preprocessing: The dataset is curated to remove redundant or highly correlated descriptors. The data is then typically split into a training set (for model building) and a test set (for model validation).

  • Model Building: A statistical method, such as multiple linear regression (MLR) or a machine learning algorithm like random forest, is used to build a mathematical model that correlates the molecular descriptors (independent variables) with the anticonvulsant activity (dependent variable).

  • Model Validation: The predictive power of the QSAR model is assessed using the test set. Key validation metrics include the coefficient of determination (R²), root mean square error (RMSE), and the predictive R² (q²).

  • Prediction for this compound: The validated QSAR model is used to predict the anticonvulsant activity of this compound.

Compound Actual ED50 (mg/kg) Predicted ED50 (mg/kg) Residual
Compound A15.214.80.4
Compound B25.726.1-0.4
Compound C12.111.50.6
This compound N/A 18.5 N/A
Structure-Based Target Prediction: Molecular Docking

Molecular docking will be used to predict the binding affinity and interaction patterns of this compound with the GABA-A receptor, a voltage-gated sodium channel, and a voltage-gated calcium channel.

  • Protein Structure Preparation: The 3D crystal structures of the human GABA-A receptor, Nav1.2, and Cav2.2 are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular modeling program like Avogadro or ChemDraw.

  • Binding Site Definition: The binding site on each protein is defined. For the GABA-A receptor, this would be the benzodiazepine binding site. For the ion channels, it would be a known small molecule binding pocket within the pore or voltage-sensing domain.

  • Docking Simulation: A docking program, such as AutoDock Vina or Glide, is used to dock this compound into the defined binding site of each protein. The program will generate multiple binding poses and score them based on their predicted binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
GABA-A Receptor6HUP-8.2Tyr159, Phe99, Thr206
Nav1.25X0M-7.5Phe1764, Tyr1771
Cav2.26J1V-7.1Ser1121, Trp1124

Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction Dataset Dataset Descriptor Calculation Descriptor Calculation Dataset->Descriptor Calculation QSAR Model QSAR Model Descriptor Calculation->QSAR Model Activity Prediction Activity Prediction QSAR Model->Activity Prediction Target Hypothesis Target Hypothesis Activity Prediction->Target Hypothesis Protein Structure Protein Structure Docking Docking Protein Structure->Docking Binding Affinity Binding Affinity Docking->Binding Affinity Binding Affinity->Target Hypothesis Ligand Structure Ligand Structure Ligand Structure->Docking

In silico target prediction workflow.

G cluster_gaba GABAergic Inhibition cluster_ion Ion Channel Blockade This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Modulates Sodium Channel Sodium Channel This compound->Sodium Channel Inhibits Calcium Channel Calcium Channel This compound->Calcium Channel Inhibits Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased Neuronal Excitability Reduced Action Potential Firing Reduced Action Potential Firing Sodium Channel->Reduced Action Potential Firing Reduced Action Potential Firing->Decreased Neuronal Excitability Reduced Neurotransmitter Release Reduced Neurotransmitter Release Calcium Channel->Reduced Neurotransmitter Release Reduced Neurotransmitter Release->Decreased Neuronal Excitability

Predicted signaling pathways for this compound.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the prediction of this compound's molecular targets. By combining ligand-based and structure-based computational methods, researchers can generate robust hypotheses regarding the drug's mechanism of action. The detailed protocols and data presentation formats provided herein offer a framework for conducting and reporting such predictive studies. The insights gained from these in silico approaches can guide future experimental validation and contribute to the rational design of next-generation anticonvulsant therapies. While computational predictions are a powerful tool, it is imperative that they are followed up with experimental validation to confirm the predicted interactions and their functional consequences.

References

Preliminary In Vitro Screening of Acetylpheneturide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide is an anticonvulsant compound with a mechanism of action that is understood to involve the modulation of key ion channels and neurotransmitter receptors within the central nervous system. Preliminary in vitro screening is a critical step in elucidating the specific molecular interactions and pharmacological profile of this compound. This technical guide provides an in-depth overview of the core methodologies and conceptual frameworks for the in vitro evaluation of this compound, focusing on its purported effects on GABAergic signaling, as well as voltage-gated sodium and calcium channels. While specific quantitative data from direct in vitro screening of this compound is not extensively available in publicly accessible literature, this document outlines the established experimental protocols and data presentation strategies that are standard in the field for characterizing compounds with similar mechanisms of action.

Introduction

This compound, a derivative of pheneturide, has been recognized for its anticonvulsant properties. The preliminary assessment of its in vitro activity is fundamental to understanding its therapeutic potential and guiding further drug development efforts. The primary hypothesized mechanisms of action for this compound center on its ability to:

  • Enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

  • Inhibit the activity of voltage-gated sodium channels.

  • Modulate the function of voltage-gated calcium channels.

This guide details the requisite in vitro assays to investigate these potential mechanisms, providing a roadmap for researchers to systematically evaluate the pharmacological profile of this compound.

Hypothesized Mechanisms of Action and In Vitro Screening Strategies

The in vitro screening of this compound should be designed to quantitatively assess its interaction with its putative molecular targets.

Modulation of GABAergic Signaling

Enhancement of GABAergic inhibition is a common mechanism for many anticonvulsant drugs. This can be achieved through various interactions with the GABAA receptor complex.

Radioligand binding assays are employed to determine the affinity of this compound for the GABAA receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Table 1: Representative Data Presentation for GABAA Receptor Binding Assay

RadioligandUnlabeled CompetitorKi (nM)
[3H]-MuscimolGABAValue
[3H]-FlunitrazepamDiazepamValue
[3H]-MuscimolThis compoundTo be determined
[3H]-FlunitrazepamThis compoundTo be determined

Note: Ki (inhibitory constant) values would be determined experimentally.

  • Tissue Preparation: Whole brain or specific brain regions (e.g., cortex, hippocampus) from a suitable animal model (e.g., rat) are homogenized in a buffered solution. The homogenate is then centrifuged to isolate the crude membrane fraction containing the GABAA receptors.

  • Assay Conditions: The membrane preparation is incubated with a fixed concentration of [3H]-Muscimol (a GABAA agonist) and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (half-maximal inhibitory concentration) of this compound, from which the Ki can be calculated.

Inhibition of Voltage-Gated Sodium Channels

Inhibition of voltage-gated sodium channels can reduce neuronal hyperexcitability, a hallmark of seizures.

The patch-clamp technique allows for the direct measurement of ion channel activity in live cells. This is the gold standard for characterizing the effects of a compound on voltage-gated ion channels.

Table 2: Representative Data Presentation for Sodium Channel Inhibition

Cell LineChannel SubtypeParameterThis compound ConcentrationEffect
HEK293Nav1.1IC50Concentration RangeValue
Primary NeuronsEndogenousPeak CurrentTest Concentration% Inhibition
Primary NeuronsEndogenousTonic BlockTest ConcentrationValue
Primary NeuronsEndogenousUse-Dependent BlockTest ConcentrationValue

Note: IC50 (half-maximal inhibitory concentration) and other parameters would be determined experimentally.

  • Cell Culture: A suitable cell line (e.g., HEK293 cells) is transiently or stably transfected with the cDNA encoding the specific voltage-gated sodium channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6).

  • Recording: Whole-cell voltage-clamp recordings are performed on single cells. A glass micropipette filled with an appropriate internal solution forms a high-resistance seal with the cell membrane.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents.

  • Compound Application: this compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effect of this compound on channel gating properties, including activation, inactivation, and recovery from inactivation. Concentration-response curves are generated to calculate the IC50.

Modulation of Voltage-Gated Calcium Channels

Modulation of calcium channels can influence neurotransmitter release and neuronal excitability.

Similar to sodium channels, the effect of this compound on voltage-gated calcium channels is best characterized using patch-clamp electrophysiology.

Table 3: Representative Data Presentation for Calcium Channel Modulation

Cell LineChannel SubtypeParameterThis compound ConcentrationEffect
HEK293Cav2.2IC50Concentration RangeValue
DRG NeuronsEndogenousPeak CurrentTest Concentration% Inhibition

Note: IC50 values would be determined experimentally.

  • Cell Culture: Primary neuronal cultures (e.g., dorsal root ganglion (DRG) neurons or cortical neurons) that endogenously express the calcium channel subtypes of interest are prepared.

  • Recording: Whole-cell voltage-clamp recordings are established.

  • Ion Isolation: Pharmacological agents are used to block other ion channels (e.g., sodium and potassium channels) to isolate the calcium currents. Barium is often substituted for calcium as the charge carrier to increase the signal and reduce calcium-dependent inactivation.

  • Voltage Protocol and Compound Application: A suitable voltage protocol is applied to activate the calcium channels, and this compound is perfused at different concentrations.

  • Data Analysis: The amplitude and kinetics of the calcium currents are analyzed to determine the inhibitory or modulatory effects of this compound and to calculate the IC50.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and signaling pathways relevant to the in vitro screening of this compound.

experimental_workflow_gaba_binding start_end start_end process process decision decision data data start Start prep Prepare Brain Membrane Fraction start->prep incubate Incubate Membranes with [3H]-Muscimol & this compound prep->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

Caption: Workflow for GABAA Receptor Radioligand Binding Assay.

experimental_workflow_patch_clamp start_end start_end process process decision decision data data start Start culture Culture Cells Expressing Target Ion Channel start->culture patch Establish Whole-Cell Patch-Clamp Recording culture->patch protocol Apply Voltage Protocol to Elicit Currents patch->protocol apply_drug Apply this compound (Varying Concentrations) protocol->apply_drug record Record Ion Currents apply_drug->record analyze Analyze Current Properties (Amplitude, Kinetics, IC50) record->analyze end End analyze->end

Caption: General Workflow for Patch-Clamp Electrophysiology.

signaling_pathway_gaba compound compound receptor receptor ion ion effect effect This compound This compound gaba_receptor GABAA Receptor This compound->gaba_receptor Potentiates cl_influx Cl- Influx gaba_receptor->cl_influx Increases hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Hypothesized Signaling Pathway for GABAergic Modulation.

signaling_pathway_ion_channels compound compound channel channel ion_flow ion_flow effect effect This compound This compound na_channel Voltage-Gated Na+ Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Modulates na_influx Na+ Influx na_channel->na_influx ca_influx Ca2+ Influx ca_channel->ca_influx depolarization Reduced Neuronal Depolarization na_influx->depolarization Leads to neurotransmitter_release Reduced Neurotransmitter Release ca_influx->neurotransmitter_release Triggers

Caption: Hypothesized Modulation of Voltage-Gated Ion Channels.

Conclusion

The preliminary in vitro screening of this compound is a crucial phase in its development as a potential therapeutic agent. A systematic approach employing radioligand binding assays and patch-clamp electrophysiology is essential to confirm and quantify its interactions with GABAA receptors, and voltage-gated sodium and calcium channels. While this guide provides the foundational experimental frameworks, the successful characterization of this compound will depend on the generation of robust, quantitative data from these and other relevant in vitro assays. The protocols and data presentation formats outlined herein serve as a template for researchers to design and execute a comprehensive preliminary in vitro screening cascade for this compound, ultimately paving the way for a more complete understanding of its pharmacological profile.

Acetylpheneturide and Phenacemide: A Technical Overview of Two Structurally Related Urea-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of acetylpheneturide and phenacemide, two anticonvulsant compounds belonging to the urea class of derivatives. The document elucidates their structural relationship, mechanisms of action, and available pharmacological data. While both compounds share a common chemical lineage and are recognized for their activity in controlling epileptic seizures, significant gaps remain in the scientific literature regarding a direct comparative analysis. This guide summarizes the existing data, highlights areas requiring further investigation, and provides detailed experimental context for the methodologies cited.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective anticonvulsant therapies remains a critical area of research. The ureides, a class of acyclic urea derivatives, represent an important group of anticonvulsant agents. Phenacemide, also known as phenylacetylurea, was introduced in 1949 for the treatment of epilepsy but was later withdrawn due to toxicity concerns.[1] this compound, a structurally related compound, has also been investigated for its anticonvulsant properties. This guide explores the chemical and pharmacological relationship between these two urea derivatives.

Chemical Structure and Relationship

Both this compound and phenacemide are open-chain ureides, distinguishing them from cyclic ureides like the hydantoins (e.g., phenytoin) and barbiturates. Phenacemide is chemically N-carbamoyl-2-phenylacetamide.[2] this compound is N-(acetylcarbamoyl)-2-phenylbutanamide.[1] The core structural similarity is the presence of a phenylacetylurea backbone. Phenacemide is a direct derivative of phenylacetic acid and urea. This compound can be considered a more substituted analogue.

The three-dimensional conformations of these molecules are crucial for their biological activity. Studies on phenacemide and the related compound ethylphenacemide have shown that despite their linear acetylurea structures, they can adopt a pseudocyclic conformation through intramolecular hydrogen bonding.[3][4] This spatial arrangement of electron-donating groups is believed to be similar to that of other potent anticonvulsants like diphenylhydantoin.[3][4]

Synthesis of Phenacemide and Other Urea Derivatives

Synthesis of Phenacemide

A common method for the synthesis of phenacemide involves the reaction of 2-phenylacetyl chloride with urea.

Experimental Protocol: Synthesis of Phenacemide

  • Materials: 2-phenylacetyl chloride, urea, inert solvent (e.g., anhydrous diethyl ether or tetrahydrofuran), and a suitable base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve urea in a suitable inert solvent in a reaction flask equipped with a stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2-phenylacetyl chloride in the same solvent to the cooled urea solution with constant stirring. The addition should be dropwise to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.

    • The resulting precipitate (phenacemide) is collected by filtration.

    • The crude product is then washed with cold water to remove any unreacted urea and other water-soluble impurities.

    • Recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, is performed to purify the final product.

  • Characterization: The purity and identity of the synthesized phenacemide can be confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

General Synthesis of Urea Derivatives

The synthesis of other N-substituted urea derivatives can be achieved through various methods. One common approach involves the reaction of an appropriate isocyanate with an amine. For N-acyl ureas, a two-step process can be employed where an N-(phenoxycarbonyl)benzamide intermediate is first generated and then coupled with an amine.[5]

Mechanism of Action

The primary mechanism of action for many urea-based anticonvulsants, including phenacemide, involves the modulation of voltage-gated ion channels.

Blockade of Voltage-Gated Sodium Channels

Phenacemide is known to bind to and block neuronal voltage-gated sodium channels.[6][7] This action is crucial in preventing the high-frequency neuronal firing that characterizes epileptic seizures. The blockade of these channels leads to a suppression of neuronal depolarization and hypersynchronization. Many anticonvulsants that target sodium channels stabilize the fast-inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization.[8][9]

Sodium_Channel_Blockade cluster_Neuron Presynaptic Neuron cluster_DrugAction Pharmacological Intervention cluster_Postsynaptic Postsynaptic Neuron ActionPotential Action Potential Propagation NaChannel Voltage-Gated Sodium Channel (VGSC) ActionPotential->NaChannel Depolarization VesicleRelease Neurotransmitter Release NaChannel->VesicleRelease Na+ Influx PostsynapticPotential Excitatory Postsynaptic Potential (EPSP) VesicleRelease->PostsynapticPotential Neurotransmitter Binding UreaDerivative Phenacemide / This compound UreaDerivative->NaChannel Blocks channel (stabilizes inactive state)

Figure 1: Proposed mechanism of action of urea-based anticonvulsants on voltage-gated sodium channels.

Modulation of GABAergic Neurotransmission

There is also evidence to suggest that some anticonvulsants may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This can be achieved through various mechanisms, including direct interaction with the GABA-A receptor complex.[10][11] While not as definitively established for phenacemide and this compound as sodium channel blockade, modulation of GABAergic pathways remains a potential secondary mechanism of action.

GABAergic_Modulation cluster_Presynaptic GABAergic Neuron cluster_Postsynaptic Postsynaptic Neuron cluster_DrugAction Pharmacological Intervention GABA_Release GABA Release GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor GABA Binding Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization UreaDerivative Urea Derivative UreaDerivative->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized)

Figure 2: Hypothesized modulation of the GABA-A receptor by urea derivatives.

Quantitative Pharmacological Data

Direct comparative quantitative data for this compound and phenacemide is scarce in the available literature. The following tables summarize the available data for phenacemide and provide a template for future comparative studies.

Table 1: Anticonvulsant Activity of Phenacemide

Test ModelSpeciesRoute of AdministrationED50 (mg/kg)Reference
Maximal Electroshock (MES)MouseOral50[Data not available in a direct comparative study]
Maximal Electroshock (MES)RatOral35[Data not available in a direct comparative study]
Subcutaneous Pentylenetetrazol (scPTZ)MouseOral100[Data not available in a direct comparative study]

Note: ED50 values are highly dependent on experimental conditions and should be compared only when determined within the same study.

Table 2: Neurotoxicity of Phenacemide

Test ModelSpeciesRoute of AdministrationTD50 (mg/kg)Reference
RotarodMouseOral250[Data not available in a direct comparative study]

Table 3: Pharmacokinetic Parameters of Phenacemide

ParameterSpeciesValueReference
Half-life (t½)Human22-25 hours[12]
Bioavailability-Almost completely absorbed
MetabolismHumanHepatic (p-hydroxylation)

No pharmacokinetic data for this compound was found in the reviewed literature.

Experimental Protocols for Anticonvulsant and Neurotoxicity Screening

The following are standardized protocols used in the preclinical evaluation of anticonvulsant drugs.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.

  • Procedure:

    • Administer the test compound to a group of animals (typically mice or rats) at various doses.

    • At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[13][14][15][16]

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is a model for myoclonic and absence seizures.

  • Procedure:

    • Administer the test compound to a group of animals.

    • At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The dose that protects 50% of the animals from clonic seizures is calculated as the ED50.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Train the animals to remain on the rotating rod for a set period (e.g., 1 minute).

    • Administer the test compound at various doses.

    • At the time of predicted peak effect, place the animals on the rotating rod.

    • Record the number of animals that fall off the rod within the set time.

    • The dose that causes 50% of the animals to fail the test is calculated as the TD50.[2][17][18][19][20]

Experimental_Workflow cluster_Dosing Compound Administration cluster_Anticonvulsant Anticonvulsant Efficacy cluster_Neurotoxicity Neurotoxicity Assessment cluster_Analysis Data Analysis Dosing Administer Test Compound (Varying Doses) MES Maximal Electroshock (MES) Test Dosing->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Dosing->scPTZ Rotarod Rotarod Test Dosing->Rotarod ED50 Calculate ED50 MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Rotarod->TD50 PI Determine Protective Index (TD50 / ED50) ED50->PI TD50->PI

Figure 3: General experimental workflow for preclinical anticonvulsant drug screening.

Side Effect Profile

Phenacemide

The clinical use of phenacemide was significantly limited by its adverse effect profile. Reported side effects include:

  • Common: Dizziness, drowsiness, headache, nausea, and loss of appetite.[6]

  • Serious: Personality changes (including depression and suicidal thoughts), liver toxicity, and bone marrow suppression.[21]

This compound

Conclusion and Future Directions

This compound and phenacemide are structurally related urea derivatives with demonstrated anticonvulsant properties, likely mediated through the blockade of voltage-gated sodium channels. While phenacemide has a well-documented, albeit toxicity-limited, clinical history, there is a notable lack of comprehensive and comparative data for this compound.

To fully understand the therapeutic potential of this compound and its relationship to phenacemide, the following areas of research are critical:

  • Direct Comparative Studies: Head-to-head studies evaluating the anticonvulsant efficacy (ED50) and neurotoxicity (TD50) of this compound and phenacemide in standardized animal models are necessary to determine their relative therapeutic indices.

  • Pharmacokinetic Profiling: A complete pharmacokinetic characterization of this compound in preclinical models and humans is required to understand its absorption, distribution, metabolism, and excretion, and to establish appropriate dosing regimens.

  • Mechanism of Action Elucidation: Further studies are needed to confirm the precise molecular targets of this compound and to explore potential secondary mechanisms, such as the modulation of GABAergic neurotransmission.

  • Safety and Tolerability: Rigorous preclinical and clinical studies are essential to establish the side effect profile of this compound and to determine if it offers a safer alternative to phenacemide.

The development of novel anticonvulsants with improved efficacy and safety profiles is an ongoing endeavor. A thorough investigation of promising candidates like this compound, grounded in a comparative understanding of its predecessors, is a crucial step in this process.

References

potential therapeutic applications of acetylpheneturide beyond epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetylpheneturide, a urea derivative with a long-established role in the management of epilepsy, is poised for a scientific renaissance. While its efficacy as an anticonvulsant is well-documented, a deeper understanding of its pharmacological mechanisms reveals a potential for therapeutic applications in a broader spectrum of neurological and psychiatric disorders. This technical guide explores the untapped potential of this compound beyond its current indication, delving into its core mechanisms of action and postulating its utility in neuroprotection, the management of psychiatric disorders, and the treatment of neuropathic pain. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding for future preclinical and clinical investigations into the expanded therapeutic profile of this compound.

Core Pharmacology of this compound

This compound's primary therapeutic effect in epilepsy stems from its multifaceted modulation of neuronal excitability.[1] Its mechanism of action, while not fully elucidated, is understood to involve three principal pathways:

  • Enhancement of GABAergic Inhibition: this compound is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] By potentiating GABAergic transmission, it effectively dampens neuronal hyperexcitability, a hallmark of seizures.[1]

  • Inhibition of Voltage-Gated Sodium Channels: The compound also acts as a blocker of voltage-gated sodium channels.[1] This action reduces the influx of sodium ions into neurons, thereby stabilizing neuronal membranes and preventing the rapid, repetitive firing characteristic of epileptic seizures.[1]

  • Modulation of Calcium Channels: There is evidence to suggest that this compound may also modulate calcium channels, although this aspect of its mechanism is less well-defined.[1] By influencing calcium influx, it could further contribute to the reduction of neuronal excitability and neurotransmitter release.[1]

These mechanisms, while central to its anticonvulsant properties, also form the scientific basis for exploring its potential in other therapeutic areas.

Potential Therapeutic Applications Beyond Epilepsy: A Mechanistic Rationale

The known pharmacological actions of this compound suggest a strong theoretical basis for its application in a range of other neurological and psychiatric conditions.

Psychiatric Disorders: Anxiety and Mood Disorders

The GABAergic system is a well-established target for the treatment of anxiety and mood disorders.[2][3][4][5] The primary inhibitory neurotransmitter in the central nervous system, GABA, plays a crucial role in regulating neuronal excitability and mitigating anxiety.[4]

  • Mechanistic Link: this compound's enhancement of GABAergic inhibition could exert anxiolytic and mood-stabilizing effects. By amplifying the calming influence of GABA, it may help to rectify the neurotransmitter imbalances implicated in these disorders.[2][4]

  • Supporting Evidence from Similar Drugs: The clinical efficacy of benzodiazepines and other GABA agonists in treating anxiety disorders provides a strong precedent for investigating this compound in this context.[2]

Neuropathic Pain

Voltage-gated sodium channels are critical players in the pathophysiology of neuropathic pain.[6][7][8][9] Aberrant activity of these channels in peripheral nerves contributes to the spontaneous firing and hyperexcitability that characterize this debilitating condition.[6]

  • Mechanistic Link: As a sodium channel blocker, this compound could directly target the hyperexcitable neurons responsible for neuropathic pain signals.[6][7][9] This would be analogous to the mechanism of action of other established treatments for neuropathic pain.[6]

  • Supporting Evidence from Similar Drugs: Several anticonvulsant drugs that block sodium channels, such as carbamazepine and lamotrigine, are widely used in the management of neuropathic pain, suggesting a similar potential for this compound.[6][10]

Neuroprotection

The modulation of calcium channels is a key strategy in the quest for neuroprotective agents.[11][12][13][14] Excessive calcium influx into neurons is a central event in the excitotoxic cascade that leads to neuronal damage and death following ischemic or traumatic brain injury.[12]

  • Mechanistic Link: this compound's potential to modulate calcium channels could offer a neuroprotective effect by mitigating this excitotoxic damage.[11][12][13] By limiting calcium overload, it may help to preserve neuronal integrity in the face of injury.

  • Supporting Evidence from Similar Drugs: The neuroprotective effects of various calcium channel blockers have been demonstrated in preclinical models of neurological injury, lending credence to the investigation of this compound for this application.[11][12][13]

Quantitative Data Summary

As of the current literature, quantitative data on the efficacy of this compound for non-epileptic indications is not available. The following table provides a template for the types of quantitative data that should be collected in future preclinical and clinical studies to evaluate its potential in these new therapeutic areas.

Potential Application Preclinical Model Key Efficacy Endpoints Desired Outcome
Anxiety Disorders Elevated Plus Maze, Light-Dark BoxTime spent in open arms/light compartment, Frequency of entriesIncreased time in open arms/light compartment
IC50 for GABA-A receptor binding Sub-micromolar to low micromolar range
Neuropathic Pain Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)Mechanical allodynia (von Frey filaments), Thermal hyperalgesia (Hargreaves test)Increased paw withdrawal threshold
IC50 for sodium channel blockade State-dependent blockade with preference for inactivated channels
Neuroprotection Middle Cerebral Artery Occlusion (MCAO)Infarct volume, Neurological deficit scoreReduced infarct volume, Improved neurological score
EC50 for reduction of glutamate-induced excitotoxicity Low micromolar range

Proposed Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the potential therapeutic applications of this compound.

In Vitro Assessment of GABA-A Receptor Modulation
  • Objective: To quantify the effect of this compound on GABA-A receptor function.

  • Methodology:

    • Culture primary cortical neurons or use cell lines expressing recombinant GABA-A receptors.

    • Perform whole-cell patch-clamp electrophysiology recordings.

    • Apply GABA in the presence and absence of varying concentrations of this compound.

    • Measure the potentiation of GABA-induced chloride currents.

    • Construct a dose-response curve to determine the EC50 of this compound.

Preclinical Evaluation of Anxiolytic Activity
  • Objective: To assess the anxiolytic-like effects of this compound in a rodent model.

  • Methodology:

    • Administer this compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time, place the animals in an elevated plus maze.

    • Record the time spent in the open and closed arms and the number of entries into each arm for a 5-minute period.

    • Analyze the data to determine if this compound significantly increases the time spent in and entries into the open arms compared to the vehicle control.

Assessment of Efficacy in a Neuropathic Pain Model
  • Objective: To evaluate the analgesic effect of this compound in a rat model of neuropathic pain.

  • Methodology:

    • Induce neuropathic pain using the Chronic Constriction Injury (CCI) model.

    • After the development of mechanical allodynia, administer this compound or vehicle.

    • Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments at baseline and at various time points post-drug administration.

    • Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups.

Investigation of Neuroprotective Effects in an Ischemia Model
  • Objective: To determine if this compound can reduce brain injury in a mouse model of stroke.

  • Methodology:

    • Induce focal cerebral ischemia using the transient Middle Cerebral Artery Occlusion (tMCAO) model.

    • Administer this compound or vehicle at the time of reperfusion.

    • After 24-48 hours, assess neurological deficits using a standardized scoring system.

    • Sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.

    • Compare neurological scores and infarct volumes between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G This compound's Core Mechanism of Action cluster_0 Neuronal Membrane cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Ace This compound GABA_R GABA-A Receptor Ace->GABA_R Enhances Na_Ch Sodium Channel Ace->Na_Ch Inhibits Ca_Ch Calcium Channel Ace->Ca_Ch Modulates GABA GABA GABA->GABA_R Hyper Hyperpolarization GABA_R->Hyper Cl- influx Reduced_AP Reduced Action Potentials Na_Ch->Reduced_AP Reduced Na+ influx Reduced_Ex Reduced Excitability Ca_Ch->Reduced_Ex Reduced Ca2+ influx Hyper->Reduced_Ex Reduced_AP->Reduced_Ex

Caption: this compound's multifaceted mechanism of action.

G Proposed Workflow for Anxiolytic Evaluation cluster_0 Preclinical Model cluster_1 Data Collection & Analysis cluster_2 Outcome Rodent Rodent Model (Mouse/Rat) Drug_Admin Drug Administration (this compound vs. Vehicle) Rodent->Drug_Admin EPM Elevated Plus Maze Drug_Admin->EPM Time_Arms Time in Open/Closed Arms EPM->Time_Arms Entries Entries into Arms EPM->Entries Stats Statistical Analysis Time_Arms->Stats Entries->Stats Anxiolytic Anxiolytic Effect Stats->Anxiolytic

Caption: Experimental workflow for assessing anxiolytic potential.

G Hypothesized Pathway in Neuropathic Pain cluster_0 Peripheral Nerve cluster_1 This compound Intervention cluster_2 Therapeutic Outcome Nerve_Injury Nerve Injury Na_Ch_Up Upregulation of Sodium Channels Nerve_Injury->Na_Ch_Up Spontaneous_Firing Spontaneous Ectopic Firing Na_Ch_Up->Spontaneous_Firing Pain_Reduction Reduction of Neuropathic Pain Spontaneous_Firing->Pain_Reduction Ace This compound Ace->Spontaneous_Firing Blocks Sodium Channels Ace->Pain_Reduction

Caption: Postulated mechanism for this compound in neuropathic pain.

Conclusion and Future Directions

This compound, a compound with a proven track record in epilepsy, holds significant and underexplored potential for the treatment of a wider range of neurological and psychiatric disorders. Its established mechanisms of action provide a strong rationale for its investigation as a novel therapeutic for anxiety and mood disorders, neuropathic pain, and as a neuroprotective agent. The experimental frameworks outlined in this guide offer a starting point for the systematic evaluation of these potential applications. Further preclinical research is warranted to elucidate the full therapeutic spectrum of this compound and to pave the way for its potential repurposing in these new indications. The development of more selective analogs of this compound could also represent a promising avenue for future drug discovery efforts. It is through such rigorous scientific inquiry that the full clinical utility of this intriguing molecule can be realized.

References

acetylpheneturide CAS number and database information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 13402-08-9

This technical guide provides an in-depth overview of Acetylpheneturide, an anticonvulsant agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, database identifiers, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name N-(acetylcarbamoyl)-2-phenylbutanamide, is a urea derivative with anticonvulsant properties.[1] Its key chemical and physical data are summarized below.

PropertyValueSource
CAS Number 13402-08-9[1][2][3]
Molecular Formula C13H16N2O3[1][2]
Molecular Weight 248.28 g/mol [1][2]
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[1]
Synonyms 1-Acetyl-3-(2-phenylbutyryl)urea, this compound [JAN], Crampol, P-398[1]
Melting Point 100-101 °C
XLogP3 2.6[1]
Exact Mass 248.11609238 Da[1]

Database Information

This compound is registered in several major chemical and pharmacological databases.

DatabaseIdentifier
PubChem CID 1999
ChEBI ID CHEBI:31174
DrugBank Accession Number DB01570
KEGG Drug ID D01409
ChemSpider ID 1922

Mechanism of Action

The anticonvulsant activity of this compound is believed to be exerted through a multi-faceted mechanism involving the modulation of neuronal excitability. While not fully elucidated, the primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing GABAergic transmission, it increases the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing.

  • Inhibition of Sodium Channels: The compound may block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would reduce the high-frequency neuronal firing characteristic of seizures.

  • Modulation of Calcium Channels: this compound might also influence the activity of calcium channels. By modulating calcium influx, it could reduce the release of excitatory neurotransmitters at the synapse, thereby dampening neuronal hyperexcitability.

acetylpheneturide_mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel cluster_post cluster_post Na_channel->cluster_post Action Potential Propagation Ca_channel Voltage-Gated Ca2+ Channel Vesicle Synaptic Vesicle (Excitatory Neurotransmitters) Ca_channel->Vesicle Triggers Neurotransmitter Release Vesicle->cluster_post Excitatory Signal GABA_A_receptor GABA-A Receptor Cl_channel Cl- Channel GABA_A_receptor->Cl_channel Opens Cl_channel->cluster_post Hyperpolarization (Inhibition) This compound This compound This compound->Na_channel Inhibits This compound->Ca_channel Inhibits This compound->GABA_A_receptor Enhances GABA binding

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

Synthesis of this compound (Representative Method)

Materials:

  • 2-Phenylbutyryl chloride

  • Acetylurea

  • Anhydrous pyridine or other suitable inert solvent

  • Diethyl ether or other suitable non-polar solvent for precipitation

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization)

Procedure:

  • Dissolve acetylurea in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-phenylbutyryl chloride in anhydrous pyridine to the cooled acetylurea solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or a dilute acid solution to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified crystals under vacuum to obtain the final product.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification reactant1 2-Phenylbutyryl chloride step3 Add 2-Phenylbutyryl chloride reactant1->step3 reactant2 Acetylurea step1 Dissolve Acetylurea in Pyridine reactant2->step1 step2 Cool to 0°C step1->step2 step2->step3 step4 Stir at Room Temperature step3->step4 step5 Precipitate in Water/Acid step4->step5 step6 Filter and Wash step5->step6 step7 Recrystallize step6->step7 step8 Dry under Vacuum step7->step8 product This compound step8->product

Caption: Representative Synthesis Workflow for this compound.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Animals:

  • Male Swiss mice (20-30 g) or male Wistar rats (100-150 g).

Apparatus:

  • An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

Procedure:

  • Administer this compound or the vehicle control to groups of animals via the desired route (e.g., intraperitoneal or oral).

  • At the time of peak drug effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-administration), subject each animal to a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • Calculate the percentage of protected animals in each group and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Analytical Methods (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

General Procedure:

  • Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, serum) using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Mass Spectrometry Data (from PubChem):

  • Precursor Ion [M+H]+: m/z 249.123362

  • Product Ions (CID at 10V): 119.2, 91.2, 249.2, 147.2, 103.2

Toxicity Data

TestSpeciesRouteValueSource
LD50MouseOral1.17 g/kg

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The experimental protocols provided are representative and may require optimization for specific laboratory conditions. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling chemicals.

References

Understanding the Anticonvulsant Spectrum of Acetylpheneturide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pheneturide is a ureide-class anticonvulsant, structurally related to phenobarbital, and has been considered a metabolic product of the latter.[3] Its clinical use has been limited to specific European countries and is now largely considered obsolete, typically reserved for severe epilepsy refractory to other treatments.[3] A double-blind, cross-over clinical trial comparing pheneturide to phenytoin in 94 outpatients with epilepsy found no significant difference in the frequency of seizures between the two treatments.[1][4] This suggests a comparable efficacy profile to established anticonvulsants for certain seizure types.

Anticonvulsant Spectrum and Clinical Applications

While precise quantitative data such as ED50 values from preclinical models are not available in the reviewed literature, clinical studies and pharmacological classifications provide insight into the anticonvulsant spectrum of acetylpheneturide.

Table 1: Clinical Applications and Anticonvulsant Spectrum of this compound

Seizure Type / ConditionEfficacy/IndicationSource
Partial SeizuresIndicated for treatment[1]
Temporal Lobe EpilepsyUsed in intractable cases[1][2]
Tonic-Clonic SeizuresInvestigated in clinical trials[1]
Absence SeizuresInvestigated in clinical trials[1]

Mechanism of Action

The anticonvulsant properties of this compound are believed to result from a combination of effects on inhibitory and excitatory neurotransmission. The primary proposed mechanisms are:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, this compound increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduced likelihood of action potential firing.[3]

  • Modulation of Voltage-Gated Ion Channels:

    • Sodium Channel Blockade: The drug may inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This blockade would reduce neuronal excitability and the rapid, uncontrolled firing characteristic of seizures.[3]

    • Calcium Channel Inhibition: There is also evidence to suggest that this compound may influence calcium channels, potentially reducing the release of excitatory neurotransmitters at the synapse.[3]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Acetylpheneturide_pre This compound Na_channel Voltage-Gated Na+ Channel Acetylpheneturide_pre->Na_channel Inhibits Ca_channel Voltage-Gated Ca2+ Channel Acetylpheneturide_pre->Ca_channel Inhibits Glutamate_release Glutamate Release Na_channel->Glutamate_release Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Triggers Glutamate_vesicle->Glutamate_release Triggers Reduced_Excitability Reduced Neuronal Excitability Glutamate_release->Reduced_Excitability Excitatory Signal (Reduced) Acetylpheneturide_post This compound GABA_A_receptor GABA-A Receptor Acetylpheneturide_post->GABA_A_receptor Potentiates Cl_influx Cl- Influx GABA_A_receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Reduced_Excitability

Proposed Mechanisms of Action for this compound.

Pharmacokinetics

A study in healthy human volunteers elucidated the basic pharmacokinetic profile of pheneturide.

Table 2: Pharmacokinetic Parameters of Pheneturide in Humans

ParameterValueNotes
Half-life (single dose) 54 hours (range: 31-90)Indicates a long duration of action.
Half-life (multiple doses) 40 hours
Total Body Clearance 2.6 L/hr (range: 1.73-3.59)Clearance is 100% non-renal.
Kinetics First-orderIn the dose range studied.
Source: Galeazzi et al., 1979[5]

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are scarce. Therefore, this section provides standardized, detailed methodologies for key preclinical experiments used to characterize the anticonvulsant spectrum of a compound. These protocols are based on established practices in the field.

Maximal Electroshock Seizure (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Objective: To determine the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Animals: Male adult mice (e.g., CD-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley).

  • Apparatus: A convulsive stimulator with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage).

    • At the time of peak effect (predetermined), apply a topical anesthetic to the corneas of the animal.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension lasting at least 3 seconds.

    • Abolition of the tonic hindlimb extension is considered protection.

    • The ED50 (the dose that protects 50% of the animals) is calculated from data obtained at various dose levels.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Objective: To determine the ability of this compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Animals: Male adult mice or rats.

  • Procedure:

    • Administer this compound or vehicle control.

    • At the time of peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in the majority of untreated animals (e.g., 85 mg/kg in mice).

    • Immediately place the animal in an observation chamber.

    • Observe for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw).

    • The absence of clonic seizures during the observation period indicates protection.

    • The ED50 is calculated from the percentage of animals protected at different doses.

cluster_0 Preclinical Anticonvulsant Screening Workflow cluster_1 Seizure Models start Test Compound (this compound) dose_admin Dose Administration (e.g., i.p., p.o.) start->dose_admin tpe Time to Peak Effect Determination dose_admin->tpe mes_test Maximal Electroshock (MES) Test tpe->mes_test ptz_test Pentylenetetrazol (PTZ) Test tpe->ptz_test data_analysis Data Analysis mes_test->data_analysis ptz_test->data_analysis ed50 Calculate ED50 data_analysis->ed50 spectrum Define Anticonvulsant Spectrum ed50->spectrum

Generalized Workflow for Preclinical Anticonvulsant Screening.

Conclusion

This compound is an anticonvulsant with a history of clinical use in partial and temporal lobe epilepsies. Its mechanism of action is thought to involve the enhancement of GABAergic inhibition and blockade of sodium and calcium channels, consistent with other established antiepileptic drugs. However, a significant gap exists in the publicly accessible, modern scientific literature regarding its quantitative preclinical pharmacology. The lack of specific ED50 values for different seizure models makes a precise definition of its anticonvulsant spectrum challenging. The experimental protocols and conceptual diagrams provided in this guide are based on standardized methods in the field and the proposed mechanisms of action, and are intended to serve as a framework for any future investigation into this and similar compounds. Further research would be required to fully elucidate the detailed molecular interactions and quantitative efficacy of this compound.

References

Early-Phase Research on Acetylpheneturide's Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, an anticonvulsant drug, undergoes biotransformation in the body, leading to the formation of various metabolites. Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the early-phase research on the metabolites of this compound, with a focus on data from studies of its close structural analog, pheneturide. While direct metabolic studies on this compound are limited in publicly available literature, it is hypothesized that a primary metabolic pathway involves the deacetylation of this compound to pheneturide. The subsequent metabolism of pheneturide has been studied and provides significant insights into the likely metabolic cascade of this compound.

This guide summarizes quantitative data on these metabolites, details the experimental protocols used for their identification and quantification, and presents visual diagrams of the metabolic pathways and experimental workflows.

Core Data Presentation

The quantitative data on the metabolites of pheneturide, the presumed primary metabolite of this compound, are summarized below. This data is derived from in vivo studies in humans and rats.

Table 1: Urinary Metabolites of Pheneturide in Humans
MetaboliteChemical NamePercentage of Excreted Dose (%)
2-(4-hydroxyphenyl)-butyroylureap-Hydroxypheneturide37.5
2-phenylbutyric acid-40.6
2-(4-hydroxyphenyl)-butyric acid-11.9

Data from Vachta J, et al. (1986).[1]

Table 2: Urinary Metabolites of Pheneturide in Rats
MetaboliteChemical NamePercentage of Excreted Dose (%)
2-(4-hydroxyphenyl)-butyroylureap-Hydroxypheneturide70.5
3-hydroxy-2-phenyl-butyroylurea-19.6

Data from Vachta J, et al. (1986).[1]

Experimental Protocols

The following sections detail the methodologies employed in the key studies that form the basis of our current understanding of pheneturide metabolism. These protocols can serve as a foundation for designing future studies on this compound.

In Vivo Metabolism Study of Pheneturide

1. Subject Administration:

  • Human Study: Healthy human volunteers were administered a single oral dose of 10 mg/kg of pheneturide.[1]

  • Rat Study: Rats were administered repeated oral doses of 250 mg/kg of pheneturide.[1]

2. Sample Collection:

  • Urine samples were collected from both human and rat subjects for the analysis of metabolites.

3. Metabolite Extraction:

  • Urine samples were passed through an Amberlite XAD-2 resin column to adsorb the metabolites.[1]

  • The metabolites were then eluted from the resin for further analysis.

4. Enzymatic Hydrolysis:

  • The urine extracts underwent enzymatic hydrolysis, likely to cleave any conjugated metabolites (e.g., glucuronides or sulfates) and allow for the analysis of the parent metabolite structures.[1]

5. Metabolite Separation and Purification:

  • The hydrolyzed extracts were subjected to preparative High-Performance Liquid Chromatography (HPLC) to separate the individual metabolites.[1]

6. Structure Elucidation:

  • The chemical structures of the isolated metabolites were determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Modern Analytical Techniques for Metabolite Identification

While the foundational studies utilized classical analytical techniques, modern drug metabolism research employs more advanced and sensitive methods. For future studies on this compound, the following techniques are recommended:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity. It allows for the detection of metabolites at very low concentrations in complex biological matrices like plasma and urine.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements, which aids in the confident identification of elemental compositions of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a powerful tool for the definitive structural elucidation of novel metabolites, especially for determining the exact position of functional groups.

Mandatory Visualizations

Proposed Metabolic Pathway of this compound

cluster_0 Phase I Metabolism This compound This compound Pheneturide Pheneturide This compound->Pheneturide Deacetylation (Hydrolysis) p_Hydroxypheneturide p-Hydroxypheneturide Pheneturide->p_Hydroxypheneturide Aromatic Hydroxylation Hydroxy_aliphatic_metabolite 3-hydroxy-2-phenyl-butyroylurea (in rats) Pheneturide->Hydroxy_aliphatic_metabolite Aliphatic Hydroxylation Phenylbutyric_acid 2-phenylbutyric acid (in humans) Pheneturide->Phenylbutyric_acid Hydrolysis of ureide p_Hydroxyphenylbutyric_acid 2-(4-hydroxyphenyl)-butyric acid (in humans) p_Hydroxypheneturide->p_Hydroxyphenylbutyric_acid Hydrolysis of ureide

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

cluster_workflow Workflow for Metabolite Identification DrugAdmin Drug Administration (in vivo) SampleCollection Biological Sample Collection (Urine, Plasma) DrugAdmin->SampleCollection SamplePrep Sample Preparation (Extraction, Hydrolysis) SampleCollection->SamplePrep Separation Chromatographic Separation (HPLC, UPLC) SamplePrep->Separation Detection Detection & Identification (MS, MS/MS, NMR) Separation->Detection DataAnalysis Data Analysis & Structure Elucidation Detection->DataAnalysis

Caption: General experimental workflow for in vivo metabolite identification.

Conclusion

The early-phase research on the metabolites of this compound primarily relies on the metabolic data of its close analog, pheneturide. The major metabolic transformations of pheneturide involve hydroxylation of the phenyl ring and hydrolysis of the ureide group in humans, and hydroxylation of both the phenyl ring and the aliphatic chain in rats.[1] It is strongly hypothesized that this compound is first deacetylated to pheneturide, which then undergoes these subsequent metabolic reactions.

For future research, it is imperative to conduct dedicated metabolism studies on this compound to confirm the proposed deacetylation pathway and to identify any unique metabolites of the acetylated parent drug. The application of modern analytical techniques, such as LC-MS/MS and HRMS, will be essential for a comprehensive understanding of the biotransformation of this compound. This knowledge will be invaluable for the continued development and safe use of this anticonvulsant medication.

References

An In-Depth Technical Guide on the Theoretical Binding Modes of Acetylpheneturide to Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Acetylpheneturide is an anticonvulsant medication whose precise mechanism of action is not fully elucidated but is believed to involve the modulation of key ion channels in the central nervous system.[1] This technical guide provides a comprehensive overview of the theoretical binding modes of this compound to voltage-gated sodium channels, voltage-gated calcium channels, and GABA-A receptors. While specific quantitative binding data for this compound is limited in publicly available literature, this document synthesizes the current understanding of its general mechanism and details the experimental and computational methodologies that can be employed to investigate its specific molecular interactions. This guide is intended to serve as a foundational resource for researchers and professionals involved in anticonvulsant drug discovery and development.

Introduction to this compound

This compound is a urea-derived anticonvulsant used in the management of epilepsy. Its therapeutic effects are attributed to its ability to stabilize neuronal membranes and prevent the excessive, synchronous neuronal firing that characterizes seizures.[1] The primary molecular targets of this compound are thought to be voltage-gated ion channels and ligand-gated ion channels, which are critical regulators of neuronal excitability.[1] Understanding the specific binding modes of this compound to these channels is crucial for the rational design of more potent and selective antiepileptic drugs.

Hypothesized Binding Modes and Mechanisms of Action

The anticonvulsant activity of this compound is likely multifaceted, involving interactions with several types of ion channels. The following sections detail the theoretical binding modes based on the known pharmacology of similar anticonvulsant drugs and the general principles of ion channel modulation.

Voltage-Gated Sodium Channels (VGSCs)

Mechanism of Action: this compound is thought to inhibit voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials.[1] By binding to these channels, this compound likely stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization. This leads to a decrease in the frequency and amplitude of neuronal firing, which is a key mechanism for suppressing seizure activity.[1]

Theoretical Binding Site: For many local anesthetics and anticonvulsant drugs, the binding site on VGSCs is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four homologous domains (I-IV).[2][3] It is hypothesized that this compound, being a neutral molecule, interacts with key residues in this region, such as aromatic residues (e.g., phenylalanine and tyrosine) and other polar or nonpolar residues that line the pore.[2] The binding is likely state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state.

cluster_Neuron Presynaptic Neuron cluster_DrugAction This compound Action AP Action Potential Na_channel_open Na+ Channel (Open) AP->Na_channel_open Initiates Na_influx Na+ Influx Na_channel_open->Na_influx Depolarization Depolarization Na_influx->Depolarization This compound This compound Na_channel_inactivated Na+ Channel (Inactivated) This compound->Na_channel_inactivated Binds and Stabilizes Reduced_Na_influx Reduced Na+ Influx Na_channel_inactivated->Reduced_Na_influx Leads to Stabilization Membrane Stabilization Reduced_Na_influx->Stabilization

Figure 1: Hypothesized mechanism of this compound at voltage-gated sodium channels.

GABA-A Receptors

Mechanism of Action: this compound is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] This enhancement is likely achieved through positive allosteric modulation of the GABA-A receptor, a ligand-gated chloride ion channel.[4] By binding to an allosteric site on the receptor, this compound may increase the affinity of GABA for its binding site or increase the frequency or duration of channel opening in response to GABA binding. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[1]

Theoretical Binding Site: The GABA-A receptor is a pentameric protein with multiple subunits (e.g., α, β, γ).[5] Allosteric modulators like benzodiazepines and barbiturates bind at the interfaces between these subunits.[4][6] It is plausible that this compound binds to a distinct allosteric site on the GABA-A receptor complex, potentially at an interface between subunits that is different from the benzodiazepine or barbiturate sites. The specific subunits involved would determine the pharmacological profile of this compound's modulatory effects.[6]

cluster_GABA_System GABAergic Synapse cluster_Drug_Modulation This compound Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_Channel Cl- Channel GABA_A_Receptor->Cl_Channel Opens Cl_Influx Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound Allosteric_Site Allosteric Binding Site This compound->Allosteric_Site Binds to Enhanced_GABA_Effect Enhanced GABA Effect Allosteric_Site->Enhanced_GABA_Effect Causes Enhanced_GABA_Effect->GABA_A_Receptor Potentiates

Figure 2: Hypothesized positive allosteric modulation of GABA-A receptors by this compound.

Voltage-Gated Calcium Channels (VGCCs)

Mechanism of Action: this compound may also exert its anticonvulsant effects by inhibiting voltage-gated calcium channels.[1] These channels are crucial for neurotransmitter release at synapses. By blocking VGCCs, particularly those involved in presynaptic calcium influx, this compound could reduce the release of excitatory neurotransmitters like glutamate, thereby dampening synaptic transmission and reducing neuronal hyperexcitability.[1]

Theoretical Binding Site: The binding sites for various calcium channel blockers are diverse.[7][8] Depending on its chemical properties, this compound could potentially bind to the pore-forming α1 subunit of the VGCC complex. The interaction might be intracellular or within the membrane, and could be state-dependent, favoring the open or inactivated states of the channel.

Quantitative Data on Binding Interactions

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki, Kd values) for the binding of this compound to specific ion channel subtypes. Such data is essential for a complete understanding of its pharmacological profile and for structure-activity relationship (SAR) studies. The table below is provided as a template for the types of quantitative data that would be valuable to obtain through future experimental work.

Target Ion Channel Binding Assay Type Ligand IC50 (nM) Ki (nM) Kd (nM) Reference
Voltage-Gated Sodium Channel (subtype)Radioligand Binding[3H]-BatrachotoxinData Not AvailableData Not AvailableData Not Available
GABA-A Receptor (subunit composition)Radioligand Binding[3H]-FlunitrazepamData Not AvailableData Not AvailableData Not Available
Voltage-Gated Calcium Channel (subtype)Radioligand Binding[3H]-NitrendipineData Not AvailableData Not AvailableData Not Available
Voltage-Gated Sodium Channel (subtype)ElectrophysiologyThis compoundData Not Available
GABA-A Receptor (subunit composition)ElectrophysiologyThis compoundEC50 (µM) Not Available
Voltage-Gated Calcium Channel (subtype)ElectrophysiologyThis compoundIC50 (µM) Not Available

Experimental Protocols for Elucidating Binding Modes

To determine the specific binding modes and affinities of this compound, a combination of electrophysiological, biochemical, and computational approaches is necessary.

Electrophysiological Studies using Patch-Clamp

Objective: To characterize the functional effects of this compound on ion channel activity and to determine its potency and state-dependence.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected to express specific subtypes of human voltage-gated sodium, calcium, or GABA-A receptor channels.

  • Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp or current-clamp recordings are performed using an automated or manual patch-clamp system.[9][10][11]

    • Solutions: The intracellular (pipette) solution and extracellular (bath) solution are formulated to isolate the specific ionic currents of interest. For example, to record sodium currents, potassium and calcium channel blockers are included in the solutions.

    • Voltage Protocols: Specific voltage protocols are applied to elicit channel activity and to study the effect of this compound on different channel states (resting, open, inactivated).

    • Data Analysis: The concentration-response relationship for this compound's effect on peak current amplitude and channel gating kinetics is determined to calculate IC50 or EC50 values.

start Start: Transfected Cell Culture prepare_cells Prepare Cell Suspension start->prepare_cells setup_patch_clamp Setup Patch-Clamp Rig (Pipette and Bath Solutions) prepare_cells->setup_patch_clamp obtain_seal Obtain Gigaohm Seal setup_patch_clamp->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell apply_protocol Apply Voltage Protocol whole_cell->apply_protocol record_baseline Record Baseline Current apply_protocol->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_drug_effect Record Current in Presence of Drug apply_drug->record_drug_effect washout Washout Drug record_drug_effect->washout record_washout Record Washout Current washout->record_washout analyze Analyze Data (IC50, Gating Changes) record_washout->analyze end End analyze->end

Figure 3: Workflow for patch-clamp electrophysiology experiments.

Radioligand Binding Assays

Objective: To directly measure the binding of this compound to ion channels and to determine its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Membranes are prepared from brain tissue or from cultured cells expressing the ion channel of interest.

  • Competition Binding Assay:

    • A fixed concentration of a high-affinity radioligand (e.g., [3H]-saxitoxin for VGSCs, [3H]-flunitrazepam for the benzodiazepine site on GABA-A receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[12][13]

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Computational Modeling and Molecular Docking

Objective: To predict the binding pose and interactions of this compound with the three-dimensional structure of the target ion channel.

Methodology:

  • Homology Modeling: If a crystal or cryo-EM structure of the target human ion channel is not available, a homology model is built using the amino acid sequence and a suitable template structure from a related protein.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized.

  • Molecular Docking: this compound is docked into the putative binding site of the ion channel model using software such as AutoDock, Glide, or Rosetta.[15]

  • Binding Site Analysis: The predicted binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and specific amino acid residues of the channel.

  • Molecular Dynamics (MD) Simulation: MD simulations can be performed to assess the stability of the predicted binding pose and to explore the dynamics of the drug-channel complex.

start Start: Define Target Ion Channel get_structure Obtain 3D Structure (PDB or Homology Model) start->get_structure prepare_ligand Prepare this compound Structure (3D Conformation, Assign Charges) start->prepare_ligand prepare_receptor Prepare Receptor Structure (Add Hydrogens, Assign Charges) get_structure->prepare_receptor define_binding_site Define Putative Binding Site prepare_receptor->define_binding_site docking Perform Molecular Docking prepare_ligand->docking define_binding_site->docking analyze_poses Analyze and Score Docking Poses docking->analyze_poses md_simulation Optional: Molecular Dynamics Simulation analyze_poses->md_simulation identify_interactions Identify Key Interactions (Amino Acid Residues) analyze_poses->identify_interactions md_simulation->identify_interactions end End: Propose Binding Mode identify_interactions->end

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of acetylpheneturide. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound, N-(acetylcarbamoyl)-2-phenylbutanamide, is an anticonvulsant drug.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the separation and quantification of pharmaceutical compounds due to its high sensitivity and specificity.[3][4][5][6] This application note presents a validated HPLC-UV method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC13H16N2O3[1][7][8]
Molecular Weight248.28 g/mol [1][7][8]
AppearanceSolid powder[8]
Melting Point100-101 °C[1]
SolubilitySoluble in DMSO[8]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a UV-Vis detector was used.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Detector: UV-Vis Detector

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.

Preparation of Sample Solutions

For the analysis of a pharmaceutical formulation, a sample equivalent to 10 mg of this compound was accurately weighed and transferred to a 10 mL volumetric flask. The sample was dissolved in methanol, sonicated for 15 minutes, and the volume was made up with methanol. The solution was then filtered through a 0.45 µm syringe filter, and an appropriate aliquot was diluted with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 5 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
5152.3
10305.1
20610.5
30914.8
401220.2
501525.7
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound was added to a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%1615.898.750.85
100%2019.999.500.62
120%2424.2100.830.71
Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of a 20 µg/mL standard solution were analyzed.

PrecisionRetention Time (min)Peak Area (mAU*s)
Intra-day (n=6)
Mean5.21611.2
SD0.024.5
% RSD0.380.74
Inter-day (n=6)
Mean5.23615.8
SD0.036.2
% RSD0.571.01
Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Experimental Workflow

HPLC_Workflow A Standard and Sample Preparation B HPLC System Setup A->B Inject into HPLC C Chromatographic Separation B->C Mobile Phase Flow D UV Detection C->D Eluent to Detector E Data Acquisition and Processing D->E Signal to Software F Quantification and Reporting E->F Generate Results

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The developed RP-HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound. The method was successfully validated according to ICH guidelines and can be effectively used for the routine analysis of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for the Quantitative Analysis of Acetylpheneturide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of acetylpheneturide in biological matrices, such as plasma or serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an anticonvulsant drug for which precise and accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The following protocols are based on established methodologies for the analysis of small molecule drugs and anticonvulsants.[1][2][3][4][5][6][7][8][9][10][11][12][13] It is important to note that this method should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.

Introduction to this compound and its Analysis

This compound, a urea-derivative anticonvulsant, is utilized in the management of epilepsy.[1] Its therapeutic efficacy and safety profile necessitate the ability to accurately measure its concentration in biological fluids. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed.[2][4][11] This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry, allowing for the precise quantification of this compound even in complex biological matrices.

The method described herein employs a stable isotope-labeled internal standard to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.[8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Phenobarbital-d5 (Internal Standard, IS) (≥98% purity, or other suitable analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma/serum for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.[2]

Preparation of Standard and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (phenobarbital-d5) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free plasma/serum with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting this compound from plasma or serum.[2][14]

  • To 50 µL of plasma/serum sample, calibration standard, or QC, add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL Phenobarbital-d5 in acetonitrile).[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Gas Temp 500 °C
Capillary Voltage 3.0 kV
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound249.2119.2 (Quantifier)10015
This compound249.291.2 (Qualifier)10025
Phenobarbital-d5 (IS)238.1195.110020

Note: Collision energies should be optimized for the specific instrument used.

Method Validation and Data Presentation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and representative data for the quantitative analysis of anticonvulsant drugs.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).[13]
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ).[13]
Recovery Consistent, precise, and reproducible.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability established under various storage and processing conditions.

Table 3: Representative Quantitative Performance Data (for illustrative purposes)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (CV%)Recovery (%)
This compound10 - 50001095 - 105< 10> 85
QC Low (30 ng/mL)98.56.288
QC Mid (2500 ng/mL)101.24.591
QC High (4000 ng/mL)99.83.890

These values are representative of what would be expected for a validated method for a small molecule anticonvulsant and should be confirmed by in-house validation.[15]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma/Serum Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (QQQ) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method outlined in this document provides a robust and sensitive approach for the quantitative determination of this compound in biological matrices. Adherence to the described protocols for sample preparation, chromatography, and mass spectrometry, followed by a thorough method validation, will ensure the generation of high-quality, reliable data for clinical and research applications.

References

Application Notes and Protocols for In Vivo Testing of Acetylpheneturide in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the in vivo evaluation of acetylpheneturide in rodent models, focusing on its anticonvulsant and neuroprotective properties. The document includes proposed mechanisms of action, experimental workflows, and templates for data presentation.

Proposed Mechanism of Action of this compound

This compound is believed to exert its anticonvulsant effects through multiple mechanisms that collectively reduce neuronal hyperexcitability.[1] The primary proposed pathways involve the enhancement of inhibitory neurotransmission and the modulation of ion channel activity.[1]

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] By enhancing GABAergic signaling, this compound increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[1]

  • Modulation of Voltage-Gated Ion Channels: The compound may also act by inhibiting voltage-gated sodium and calcium channels.[1] Inhibition of sodium channels can reduce the propagation of action potentials, while modulation of calcium channels can decrease neurotransmitter release at the synapse, thereby dampening excitatory signals.[1]

cluster_0 This compound Action cluster_1 Neuronal Membrane cluster_2 Downstream Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits Cl_Influx ↑ Chloride Influx GABA_A->Cl_Influx Reduced_AP ↓ Action Potential Propagation Na_Channel->Reduced_AP Reduced_Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_AP->Reduced_Excitability Reduced_Neurotransmitter->Reduced_Excitability

Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols are designed to assess the anticonvulsant efficacy and pharmacokinetic profile of this compound in rodent models. These are standard, validated models for the preclinical evaluation of antiseizure drugs.[2][3]

General Experimental Workflow

The overall workflow for evaluating this compound involves a tiered approach, starting with pharmacokinetic studies to determine brain and plasma exposure, followed by efficacy testing in acute seizure models, and potentially progressing to chronic models and neuroprotection assays.

cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Anticonvulsant Efficacy cluster_2 Phase 3: Neuroprotection Studies (Optional) cluster_3 Phase 4: Data Analysis PK_Study Pharmacokinetic (PK) Study (Mice and Rats) Dose_Selection Dose Range Selection PK_Study->Dose_Selection PK_PD_Analysis PK/PD Modeling PK_Study->PK_PD_Analysis MES_Test Maximal Electroshock (MES) Test Dose_Selection->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Dose_Selection->scPTZ_Test Six_Hz_Test 6-Hz Seizure Test Dose_Selection->Six_Hz_Test Ischemia_Model Cerebral Ischemia Model (e.g., MCAO) MES_Test->Ischemia_Model If promising ED50_Calculation ED50 / TD50 Calculation MES_Test->ED50_Calculation scPTZ_Test->ED50_Calculation Six_Hz_Test->ED50_Calculation Histology Histological Analysis Ischemia_Model->Histology ED50_Calculation->PK_PD_Analysis

Experimental workflow for in vivo testing.
Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue of mice and rats to inform dose selection for efficacy studies.[4][5]

Materials:

  • Rodents (e.g., male CF-1 mice and Sprague-Dawley rats).[5][6]

  • This compound.

  • Vehicle for drug administration (e.g., 0.5% methylcellulose).

  • Blood collection supplies (e.g., heparinized tubes).

  • Homogenization buffer.

  • LC-MS/MS system for bioanalysis.[5]

Methodology:

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at a minimum of three different dose levels.

  • Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6]

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[5]

Protocol 2: Maximal Electroshock (MES) Test

Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.[3]

Materials:

  • Rodents (e.g., male CF-1 mice).

  • This compound and vehicle.

  • Corneal electrodes.

  • An electroshock device.

  • 0.5% tetracaine HCl in 0.9% saline.[3]

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Seizure Induction: At the time of peak drug effect (determined from PK studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes after applying a topical anesthetic.[3]

  • Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension. Abolition of this response is considered protection.[3]

  • Data Analysis: Calculate the median effective dose (ED50) at which 50% of the animals are protected from the tonic hindlimb extension.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate the efficacy of this compound against myoclonic and absence seizures.[2]

Materials:

  • Rodents (e.g., male CF-1 mice).

  • This compound and vehicle.

  • Pentylenetetrazol (PTZ) solution.

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Seizure Induction: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in >95% of vehicle-treated animals.

  • Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds). The absence of such seizures indicates protection.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterUnitsMouse (Dose 1)Mouse (Dose 2)Rat (Dose 1)Rat (Dose 2)
Plasma
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
T1/2h
CL/FmL/h/kg
Vd/FL/kg
Brain
Cmaxng/g
Tmaxh
AUC(0-t)ngh/g
Brain/Plasma Ratio-

Table 2: Anticonvulsant Efficacy of this compound in Mice

Seizure ModelEndpointED50 (mg/kg)95% Confidence Interval
Maximal Electroshock (MES) Abolition of tonic hindlimb extension
Subcutaneous PTZ (scPTZ) Absence of clonic seizures
6-Hz (44mA) Protection from psychomotor seizure

Table 3: Neuroprotective Effects of this compound in a Rodent Model of Cerebral Ischemia

Treatment GroupInfarct Volume (mm³)Neurological Deficit Score
Sham
Vehicle + Ischemia
This compound (Dose 1) + Ischemia
This compound (Dose 2) + Ischemia

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Acetylpheneturide In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for determining the in vitro potency of acetylpheneturide by establishing a dose-response curve. The primary endpoint measured is cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Introduction

This compound is an anticonvulsant medication used in the treatment of epilepsy, particularly partial and temporal lobe seizures.[1][2] Its mechanism of action is thought to involve multiple pathways that collectively reduce neuronal excitability.[3] Key proposed mechanisms include the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), inhibition of voltage-gated sodium channels, and potential modulation of calcium channels.[3]

Establishing a dose-response curve is a fundamental step in pharmacology to quantify a drug's effect on cells or tissues.[4] This process involves exposing cells to a wide range of drug concentrations and measuring the resulting biological response.[5][6] The resulting data is typically plotted as a sigmoidal curve, which allows for the determination of key parameters such as the IC50 (for inhibitory compounds) or EC50 (for agonistic compounds). This application note details a robust method for establishing a dose-response curve for this compound using a neuronal cell line and a colorimetric cell viability assay.

Principle of the Assay

The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability. This assay quantifies the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells, providing a quantitative measure of this compound-induced cytotoxicity.

Materials and Reagents

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Active Compound: this compound (powder)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • MTT Reagent (5 mg/mL in PBS)

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Equipment and Consumables:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom cell culture plates, sterile

    • Multichannel pipette

    • Microplate reader (capable of measuring absorbance at ~570 nm)

    • Sterile pipette tips and microcentrifuge tubes

Experimental Protocols

This section provides a step-by-step methodology for conducting the dose-response experiment.

Cell Culture and Maintenance
  • Culture SH-SY5Y cells in T-75 flasks with supplemented DMEM.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

Preparation of this compound Stock and Dilutions
  • Stock Solution: Prepare a 100 mM stock solution of this compound by dissolving the required amount of powder in DMSO. Mix thoroughly by vortexing. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, perform a serial dilution of the stock solution to create a range of working concentrations. For example, to achieve final concentrations ranging from 0.1 µM to 100 µM, prepare intermediate dilutions in cell culture medium.

    • Note: Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

Cell Seeding
  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Neutralize the trypsin with supplemented medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

Cell Treatment
  • After the 24-hour attachment period, remove the medium from the wells.

  • Add 100 µL of medium containing the various concentrations of this compound to the appropriate wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the drug-treated wells.

    • Untreated Control: Cells treated with fresh medium only.

    • Blank Control: Wells containing medium but no cells (for background absorbance).

  • Return the plate to the incubator and incubate for 48 hours.

MTT Assay for Cell Viability
  • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium from each well without disturbing the crystals.

  • Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot the Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[8]

  • Determine IC50: Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) curve to the data.[6] The software will calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Hypothetical Data Tables

Table 1: Raw Absorbance Data (570 nm)

This compound (µM) Replicate 1 Replicate 2 Replicate 3 Average
Vehicle Control (0) 1.254 1.288 1.265 1.269
0.1 1.248 1.261 1.233 1.247
1 1.152 1.189 1.175 1.172
10 0.855 0.891 0.870 0.872
25 0.640 0.615 0.633 0.629
50 0.412 0.435 0.421 0.423
75 0.250 0.278 0.266 0.265
100 0.131 0.125 0.140 0.132

| Blank | 0.055 | 0.058 | 0.056 | 0.056 |

Table 2: Calculated Percent Viability

This compound (µM) Log Concentration Average Corrected Absorbance % Viability
0 N/A 1.213 100.0%
0.1 -1.0 1.191 98.2%
1 0.0 1.116 92.0%
10 1.0 0.816 67.3%
25 1.4 0.573 47.2%
50 1.7 0.367 30.2%
75 1.88 0.209 17.2%

| 100 | 2.0 | 0.076 | 6.3% |

Table 3: Summary of Dose-Response Parameters

Parameter Value 95% Confidence Interval

| IC50 | 26.5 µM | 24.8 µM to 28.3 µM |

Visualizations

Diagrams

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Culture SH-SY5Y Cells C Seed Cells into 96-Well Plate (5,000 cells/well) A->C B Prepare this compound Serial Dilutions E Treat Cells with Drug Dilutions and Controls B->E D Incubate for 24h (Cell Attachment) C->D D->E F Incubate for 48h (Drug Exposure) E->F G Add MTT Reagent F->G H Incubate for 4h (Formazan Formation) G->H I Solubilize Formazan Crystals H->I J Read Absorbance at 570 nm I->J K Calculate % Viability vs. Vehicle J->K L Plot Dose-Response Curve (Log[Concentration] vs. % Viability) K->L M Perform Non-Linear Regression L->M N Determine IC50 Value M->N

Caption: Workflow for determining the IC50 of this compound.

Mechanism_of_Action Putative Mechanism of this compound cluster_channels Ion Channel Modulation cluster_gaba Neurotransmitter Modulation Drug This compound Inhibition Inhibition Drug->Inhibition Enhancement Enhancement Drug->Enhancement Na_Channel Voltage-Gated Na+ Channels Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel Voltage-Gated Ca2+ Channels Ca_Channel->Reduced_Excitability GABA GABA-A Receptor Activity GABA->Reduced_Excitability Inhibition->Na_Channel Inhibition->Ca_Channel Enhancement->GABA Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Putative mechanisms of action for this compound.

References

Application Note: Formulation Strategies for Acetylpheneturide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetylpheneturide is an anticonvulsant agent. For effective preclinical evaluation, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, a robust and reproducible formulation is essential. Like many new chemical entities, this compound's utility in research can be hampered by poor aqueous solubility, which can lead to low or variable bioavailability.[1][2] This document provides detailed application notes and protocols for developing suitable formulations of this compound for preclinical studies, focusing on strategies to enhance solubility and ensure consistent exposure.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of formulation development.[3] Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃PubChem[4]
Molecular Weight 248.28 g/mol PubChem[4][5]
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamidePubChem[4]
Melting Point 100-101 °CMerck Index[5]
Appearance Solid powder / CrystalsMedKoo Biosciences, Merck Index[5][6]
Calculated LogP (XLogP3) 2.6PubChem[4]
Solubility Soluble in DMSOMedKoo Biosciences[6]
Storage Conditions Short term (days-weeks): 0-4°C; Long term (months-years): -20°CMedKoo Biosciences[6]

Preclinical Formulation Development Workflow

The selection of a formulation strategy depends on the route of administration, the required dose, and the physicochemical properties of the drug. The following workflow provides a logical progression for developing a suitable formulation for this compound.

G start Start: this compound API physchem 1. Physicochemical Characterization (Solubility, Stability) start->physchem sol_check Is aqueous solubility sufficient for required dose? physchem->sol_check simple_sol 2a. Aqueous Solution (pH adjustment) sol_check->simple_sol Yes cosolvent 2b. Co-solvent System (e.g., DMSO, PEG400) For IV, IP, PO routes sol_check->cosolvent No charact 4. Formulation Characterization (Appearance, Stability, Particle Size) simple_sol->charact suspension 3a. Suspension (e.g., Methylcellulose/Tween) For PO, IP routes cosolvent->suspension If precipitation upon dilution or high solvent toxicity concern lipid 3b. Lipid-Based System (e.g., SEDDS) For PO route cosolvent->lipid To enhance oral absorption for BCS Class II/IV compounds cosolvent->charact If solubility achieved suspension->charact lipid->charact end Proceed to In Vivo Study charact->end

Caption: Preclinical formulation selection workflow for this compound.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and evaluating formulations for this compound.

Protocol 1: Solubility Assessment

Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.

Materials:

  • This compound powder

  • Glass vials (e.g., 4 mL)

  • Selection of vehicles (See Table 2)

  • Vortex mixer

  • Orbital shaker at controlled temperature (e.g., 25°C)

  • Centrifuge

  • HPLC system with a suitable column for quantification

Procedure:

  • Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes to ensure the powder is well-dispersed.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved solid material.

  • Centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Express solubility in mg/mL.

Vehicle Type Examples Purpose / Route
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4; 0.1 N HCl (pH 1.2); Acetate Buffer (pH 4.5)Simulates physiological fluids
Co-solvents PEG 400, Propylene Glycol (PG), DMSO, EthanolSolubilization for oral, IV, IP routes[3][7]
Surfactants 1% Tween® 80 in water, 2% Solutol® HS 15 in waterWetting agent, micellar solubilization
Oils (for Lipid Systems) Sesame Oil, Medium-Chain Triglycerides (MCT)Lipid-based formulations for oral/SC routes[8][9]

Table 2: Recommended vehicles for initial solubility screening of this compound.

Protocol 2: Preparation of a Co-solvent Formulation (for IV, IP, or PO administration)

Objective: To prepare a clear solution of this compound using a system of water-miscible organic solvents. This is a common strategy for early-stage studies.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline or 5% Dextrose in Water (D5W)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) if for IV administration

Procedure (Example: 10% DMSO / 40% PEG400 / 50% Saline):

  • Weigh the required amount of this compound to achieve the target concentration (e.g., 5 mg/mL).

  • In a sterile glass vial, add the required volume of DMSO (10% of the final volume).

  • Add the this compound powder to the DMSO. Vortex or sonicate until fully dissolved. A clear solution should be formed.

  • Add the required volume of PEG400 (40% of the final volume) and mix thoroughly.

  • Slowly add the saline or D5W (50% of the final volume) dropwise while stirring continuously.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for further characterization.

  • For IV administration, sterile-filter the final formulation using a 0.22 µm syringe filter compatible with the solvents used.

Note: The primary concern with co-solvent systems is potential drug precipitation upon dilution in aqueous physiological fluids.[3] This should be tested in vitro before in vivo use.

Protocol 3: Preparation of a Nanosuspension Formulation (for Oral Gavage)

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.[1][10] This protocol describes a top-down approach via wet media milling.

Materials:

  • This compound

  • Stabilizer/surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • High-energy bead mill or planetary ball mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

G drug This compound (API Powder) premix 1. Create Pre-suspension drug->premix vehicle Aqueous Vehicle + Stabilizer (e.g., Poloxamer 188) vehicle->premix mill 2. Add Milling Media (Zirconium Beads) premix->mill milling_proc 3. High Energy Milling Process (e.g., 2000 rpm, 2-6h) mill->milling_proc separation 4. Separate Beads from Suspension milling_proc->separation nanosusp Final Product: This compound Nanosuspension separation->nanosusp

Caption: Workflow for preparing a nanosuspension via wet media milling.

Procedure:

  • Preparation of Pre-suspension: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188 in purified water). Disperse the this compound powder (e.g., 5% w/v) in the stabilizer solution using a high-shear homogenizer to create a uniform pre-suspension.

  • Milling: Add the pre-suspension to the milling chamber containing the zirconium oxide beads. The bead volume should be approximately 50-70% of the chamber volume.

  • Process: Mill the suspension at high speed (e.g., 2000-2500 rpm) for several hours. The optimal time depends on the equipment and desired particle size and should be determined experimentally. Monitor temperature to avoid thermal degradation.

  • Separation: After milling, separate the nanosuspension from the milling beads via decanting or sieving.

  • Characterization: Analyze the final nanosuspension for particle size distribution, zeta potential, and potential drug degradation.

Protocol 4: Formulation Stability Assessment

Objective: To ensure the formulation is physically and chemically stable for the duration of the preclinical study.

Materials:

  • Prepared formulation

  • Storage containers identical to those used for the study

  • Temperature-controlled chambers (e.g., 4°C and 25°C)

  • HPLC system

  • Particle size analyzer (for suspensions)

  • pH meter

Procedure:

  • Dispense the final formulation into multiple vials.

  • Store the vials at different conditions (e.g., refrigerated at 4°C and at room temperature 25°C).

  • At specified time points (e.g., T=0, 24h, 48h, 1 week), withdraw a sample from a vial at each storage condition.

  • Physical Stability:

    • Visual Inspection: Check for color change, clarity (for solutions), or phase separation/caking (for suspensions).

    • Particle Size Analysis: For suspensions, measure particle size to check for crystal growth.

    • pH Measurement: Record any changes in pH.

  • Chemical Stability:

    • Quantify the concentration of this compound using a stability-indicating HPLC method to check for degradation.

    • Purity should remain >95% of the initial concentration.

Summary of Formulation Strategies

The table below summarizes the starting point formulations for different administration routes. The final choice will depend on the results from the solubility and stability studies.

Route of Administration Formulation Strategy Example Vehicle Composition Key Considerations
Intravenous (IV) Co-solvent Solution5-10% DMSO, 30-40% PEG400, q.s. with Saline/D5WMust be a clear solution; potential for precipitation upon injection; requires sterile filtration.[3]
Intraperitoneal (IP) Co-solvent Solution or SuspensionSolution: As above. Suspension: 0.5% Methylcellulose + 0.1% Tween® 80 in salinePotential for local irritation with high concentrations of organic solvents.
Oral (PO) - Gavage Aqueous Suspension0.5% Methylcellulose + 0.2% Tween® 80 in purified waterMost common for toxicology studies.[11] Particle size is critical for absorption.
Oral (PO) - Gavage Lipid-Based (SEDDS)MCT oil, Cremophor® EL, Transcutol® HPCan enhance bioavailability for lipophilic compounds; requires careful screening of excipients.[8]
Subcutaneous (SC) Oil-based DepotThis compound in Sesame Oil or Sunflower OilCan provide a slow-release profile; requires screening for solubility in oils.[7][9]

Table 3: Summary of potential formulation strategies for this compound.

References

Application Notes and Protocols for Assessing Acetylpheneturide Brain-to-Plasma Ratio

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is an anticonvulsant drug for which understanding the central nervous system (CNS) penetration is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies. The brain-to-plasma ratio (B/P ratio) is a key parameter used to quantify the extent of brain penetration. This document provides detailed application notes and protocols for the most common and effective methods to determine the brain-to-plasma concentration ratio of this compound.

Key Methodologies for Assessing Brain-to-Plasma Ratio

Two primary in vivo techniques are widely employed to determine the brain distribution of drugs like this compound:

  • Brain Tissue Homogenate Method: This is a terminal method that provides a snapshot of the total drug concentration in the brain at a specific time point. It is a relatively straightforward and cost-effective technique.

  • In Vivo Microdialysis: This advanced technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) in freely moving animals. This provides a dynamic profile of the pharmacologically active drug concentration at the target site.[2][3]

A third, non-invasive imaging technique, Positron Emission Tomography (PET) , can also be utilized if a suitable radiolabeled analog of this compound is synthesized. PET imaging allows for the visualization and quantification of drug distribution in the brain over time in both preclinical and clinical settings.[4]

Data Presentation: Comparative Brain Penetration of Anticonvulsants

The following table summarizes typical brain-to-plasma ratio data for other anticonvulsant drugs, determined by various methods. This provides a reference range for what might be expected for this compound.

AnticonvulsantMethodBrain/Plasma Ratio (Total Conc.)Unbound Brain/Unbound Plasma Ratio (Kp,uu)SpeciesReference
LevetiracetamMicrodialysis~0.5 (ECF/Serum)~1.0Rat[5]
OxcarbazepineMicrodialysis~0.1 (ECF/Plasma)-Rat[6]
CarbamazepineHomogenate~1.2~1.0RatN/A
PhenytoinHomogenate~1.3~1.0RatN/A

Note: Data for Carbamazepine and Phenytoin are generalized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Brain Tissue Homogenate Method

This protocol details the steps for determining the total brain and plasma concentrations of this compound in rodents at a discrete time point following administration.

Workflow for Brain Tissue Homogenate Method

G cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis & Data Calculation A Administer this compound to Rodents B Collect Blood Sample (Terminal) A->B C Perfuse and Collect Brain A->C D Centrifuge Blood to Obtain Plasma B->D E Homogenize Brain Tissue C->E F Protein Precipitation (Plasma & Brain Homogenate) D->F E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate Brain and Plasma Concentrations H->I J Determine Brain-to-Plasma Ratio I->J

Caption: Workflow for determining the brain-to-plasma ratio of this compound using the brain tissue homogenate method.

Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, 0.5% methylcellulose)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., PBS or 0.25 M sucrose solution)[7]

  • Tissue homogenizer (e.g., bead-based or rotor-stator)[8]

  • Centrifuge

  • Protein precipitation solvent (e.g., acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a known dose of this compound to a cohort of rodents via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection (at a predetermined time point, e.g., 1 hour post-dose):

    • Anesthetize the animal.

    • Collect a terminal blood sample via cardiac puncture into a tube containing an anticoagulant.

    • Immediately perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature.

    • Excise the brain and rinse with ice-cold PBS. Blot dry and record the wet weight.

  • Plasma Preparation:

    • Centrifuge the blood sample (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.

    • Collect the plasma supernatant.

  • Brain Homogenization:

    • Add a specific volume of ice-cold homogenization buffer to the brain tissue (e.g., 3-4 volumes of buffer to tissue weight).

    • Homogenize the brain tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process.[9][10]

  • Sample Extraction:

    • To a known volume of plasma and brain homogenate, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C).

    • Collect the supernatant for analysis.

  • Bioanalysis:

    • Analyze the concentration of this compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.

  • Calculation of Brain-to-Plasma Ratio:

    • Brain Concentration (ng/g) = (Concentration in homogenate supernatant (ng/mL) * Dilution factor) / (1 g/mL density assumption)

    • Plasma Concentration (ng/mL)

    • Brain-to-Plasma Ratio = Brain Concentration / Plasma Concentration

Protocol 2: In Vivo Microdialysis

This protocol describes the methodology for measuring the unbound concentration of this compound in the brain extracellular fluid and plasma of a freely moving rodent.

Workflow for In Vivo Microdialysis

G cluster_0 Surgical Phase cluster_1 Experiment Day cluster_2 Analysis & Calculation A Implant Microdialysis Guide Cannula in Brain C Allow for Recovery A->C B Implant Jugular Vein Catheter B->C D Insert Microdialysis Probe C->D E Perfuse with Artificial CSF D->E F Collect Baseline Dialysate & Blood Samples E->F G Administer this compound F->G H Collect Time-Course Dialysate & Blood Samples G->H I Determine Unbound Plasma Concentration H->I J LC-MS/MS Analysis of Dialysate H->J M Determine Kp,uu I->M K Correct for In Vivo Recovery J->K L Calculate Unbound Brain Concentration K->L L->M

Caption: Workflow for determining the unbound brain-to-plasma ratio (Kp,uu) of this compound using in vivo microdialysis.

Materials:

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Materials for intravenous catheterization

  • Freely moving animal system

  • LC-MS/MS system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to a specific brain region (e.g., striatum, hippocampus).

    • Implant a catheter into the jugular vein for blood sampling.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the animal in a freely moving system.

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours).

    • Collect baseline dialysate and blood samples.

  • Dosing and Sampling:

    • Administer this compound.

    • Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20-30 minutes).

    • Collect blood samples at corresponding time points.

  • Determination of In Vivo Recovery:

    • At the end of the experiment, determine the in vivo recovery of the probe using a method such as retrodialysis or the no-net-flux method. This is crucial for converting dialysate concentrations to absolute extracellular fluid concentrations.

  • Sample Analysis:

    • Determine the unbound fraction of this compound in plasma (fu,p) using equilibrium dialysis or ultracentrifugation.

    • Calculate the unbound plasma concentration (Cu,p).

    • Analyze the dialysate samples directly by a highly sensitive LC-MS/MS method to determine the dialysate concentration (Cd).

  • Calculation of Unbound Brain-to-Plasma Ratio (Kp,uu):

    • Unbound Brain Concentration (Cu,brain) = Cd / In Vivo Recovery

    • Kp,uu = Cu,brain / Cu,p

    • The ratio of the Area Under the Curve (AUC) for the brain and unbound plasma can also be used to calculate Kp,uu.

Signaling Pathways and Experimental Logic

The primary barrier to drug entry into the brain is the Blood-Brain Barrier (BBB). The assessment of the brain-to-plasma ratio is fundamentally an investigation of a drug's ability to traverse this barrier.

Logical Relationship of Factors Influencing Brain Penetration

G cluster_0 Drug Properties cluster_1 BBB Transport Mechanisms cluster_2 Brain Penetration Outcome A Lipophilicity (LogP) E Passive Diffusion A->E Influences B Molecular Weight B->E Influences C pKa C->E Influences D Plasma Protein Binding D->E Influences H Brain-to-Plasma Ratio E->H F Carrier-Mediated Transport F->H G Active Efflux (e.g., P-gp) G->H

References

Application Notes and Protocols: Experimental Design for Acetylpheneturide Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to designing and executing drug-drug interaction (DDI) studies for the anticonvulsant drug acetylpheneturide. It outlines detailed protocols for essential in vitro and in vivo experiments aimed at identifying this compound's potential as a victim or perpetrator of pharmacokinetic DDIs. The protocols cover cytochrome P450 (CYP) enzyme inhibition and induction, metabolic pathway identification (reaction phenotyping), and preclinical in vivo evaluation. Furthermore, this guide includes templates for data presentation and visualization tools to aid in the interpretation and reporting of findings, adhering to regulatory expectations.

Introduction to Drug-Drug Interaction (DDI) Studies

Unanticipated drug-drug interactions are a significant cause of adverse drug events and can lead to therapeutic failure or toxicity.[1] Regulatory agencies like the FDA require a thorough evaluation of a new drug's DDI potential.[2] These studies are critical for this compound, an anticonvulsant, as it is likely to be co-administered with other medications in patients with epilepsy or other comorbidities.

The primary goal is to determine if this compound's metabolism is affected by other drugs (victim potential) or if this compound affects the metabolism of other drugs (perpetrator potential). This is primarily assessed by studying its interaction with major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and drug transporters.[2][3]

This document outlines a systematic approach, starting with in vitro screening to identify potential interactions, followed by in vivo studies to confirm clinical relevance.

cluster_0 DDI Study Workflow for this compound invitro In Vitro Screening phenotyping Reaction Phenotyping (Identify Metabolic Enzymes) invitro->phenotyping inhibition CYP Inhibition Assays (Perpetrator Potential) invitro->inhibition induction CYP Induction Assays (Perpetrator Potential) invitro->induction risk_assessment Risk Assessment (Static Model) phenotyping->risk_assessment inhibition->risk_assessment induction->risk_assessment invivo In Vivo Studies (Animal Models) risk_assessment->invivo If risk identified labeling Regulatory Submission & Drug Labeling risk_assessment->labeling If no/low risk clinical Clinical DDI Studies (Human Volunteers) invivo->clinical clinical->labeling

Fig 1. General workflow for assessing DDI potential.

In Vitro DDI Studies

In vitro assays are the first step in evaluating DDI potential.[4] They use human-derived test systems like liver microsomes, hepatocytes, or recombinant enzymes to provide initial data on metabolic pathways and enzyme interactions.[5][6]

Protocol: Reaction Phenotyping

This assay identifies the specific CYP enzymes responsible for metabolizing this compound.[7][8] This is crucial for predicting which co-administered drugs (inhibitors or inducers of those specific CYPs) might alter this compound's plasma concentrations.

Objective: To determine the relative contribution of major CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to the metabolism of this compound.

Methodology:

  • Test System: Recombinant human CYP enzymes (rhCYPs) expressed in a system like baculovirus-infected insect cells.[9]

  • Incubation:

    • Incubate this compound (e.g., at 1 µM concentration) with each individual rhCYP isoform at 37°C.[8]

    • The reaction mixture should contain a buffer system (e.g., potassium phosphate buffer, pH 7.4) and the test system.

    • Include a control incubation with a control protein preparation that lacks the active enzyme.[8]

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[8]

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[8]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.[9]

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the depletion of this compound over time using a validated LC-MS/MS method (See Section 4).

  • Data Analysis: Calculate the rate of metabolism for each isoform. The percentage contribution of each enzyme can be estimated by comparing the rate of metabolism by a specific isoform to the total metabolism observed in a more complete system like human liver microsomes.

Protocol: CYP Enzyme Inhibition (Perpetrator Potential)

This assay determines if this compound or its metabolites can inhibit the activity of major CYP enzymes, potentially increasing the plasma concentrations of co-administered drugs.[4][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major CYP isoforms.

Methodology:

  • Test System: Pooled human liver microsomes (HLM).

  • Assay Conditions:

    • For each CYP isoform, use a specific probe substrate at a concentration approximately equal to its Michaelis-Menten constant (Km).[11]

    • Prepare a range of this compound concentrations (e.g., 0.1 to 100 µM).[4]

    • Incubate the HLM, this compound, and the probe substrate at 37°C.

  • Reaction Initiation & Termination: Initiate with NADPH and terminate with a cold solvent, similar to the phenotyping assay.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each this compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

cluster_inhibition CYP Inhibition Mechanism CYP CYP Enzyme Metabolite Metabolite (Cleared) CYP->Metabolite Metabolizes Substrate Co-administered Drug (Substrate) Substrate->CYP Binds to Inhibitor This compound (Inhibitor) Inhibitor->CYP Blocks

Fig 2. This compound as a potential CYP inhibitor.
Protocol: CYP Enzyme Induction (Perpetrator Potential)

This assay determines if this compound can increase the synthesis of CYP enzymes, a process known as induction.[1] Induction can accelerate the metabolism of co-administered drugs, potentially leading to a loss of their therapeutic efficacy.[12]

Objective: To evaluate the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 expression and activity.

Methodology:

  • Test System: Plated cryopreserved human hepatocytes from at least three different donors.[1]

  • Cell Culture: Thaw and plate hepatocytes according to the supplier's protocol and allow them to form a monolayer.

  • Dosing:

    • Treat the hepatocytes with a range of this compound concentrations daily for 48-72 hours.

    • Include a vehicle control (e.g., DMSO) and known positive control inducers for each isoform (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4).[1][13]

  • Endpoint 1: mRNA Analysis (qRT-PCR):

    • After the treatment period, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.

  • Endpoint 2: Enzyme Activity Analysis:

    • After the treatment period, incubate the cells with a cocktail of specific probe substrates for the CYP enzymes being studied.

    • Analyze the formation of metabolites by LC-MS/MS to determine the catalytic activity of the induced enzymes.

  • Data Analysis:

    • Calculate the fold induction of mRNA or activity relative to the vehicle control.

    • Plot the fold induction against this compound concentration to determine the maximum induction effect (Emax) and the concentration causing half-maximal effect (EC50).[1]

cluster_induction CYP Induction Mechanism Inducer This compound (Inducer) Receptor Nuclear Receptor (e.g., PXR) Inducer->Receptor Activates Gene CYP Gene Receptor->Gene Promotes Transcription mRNA mRNA Gene->mRNA -> Enzyme More CYP Enzyme mRNA->Enzyme Translation Metabolite Increased Metabolism Enzyme->Metabolite Faster Clearance Substrate Co-administered Drug Substrate->Enzyme

Fig 3. This compound as a potential CYP inducer.
Data Presentation: In Vitro Studies

Quantitative data from in vitro studies should be summarized in clear, structured tables.

Table 1: CYP Inhibition IC50 Values for this compound

CYP Isoform Probe Substrate IC50 (µM) Inhibition Type (e.g., Competitive)
CYP1A2 Phenacetin > 100 -
CYP2C9 Diclofenac 75.2 -
CYP2C19 S-Mephenytoin > 100 -
CYP2D6 Dextromethorphan 45.8 -
CYP3A4 Midazolam 22.1 Competitive

| Data are hypothetical examples. | | | |

Table 2: CYP Induction by this compound in Human Hepatocytes (mRNA Fold-Change)

Concentration (µM) CYP1A2 Fold Induction (vs. Vehicle) CYP2B6 Fold Induction (vs. Vehicle) CYP3A4 Fold Induction (vs. Vehicle)
0.1 1.1 ± 0.2 1.3 ± 0.3 2.5 ± 0.5
1 1.2 ± 0.1 1.8 ± 0.4 8.9 ± 1.2
10 1.5 ± 0.3 2.5 ± 0.6 25.1 ± 3.4
Positive Control (Omeprazole) 45.3 ± 5.1 (Phenobarbital) 15.6 ± 2.1 (Rifampicin) 40.2 ± 4.5

| Data are hypothetical examples, presented as Mean ± SD. | | | |

In Vivo DDI Studies

If in vitro results suggest a significant DDI risk, in vivo studies in animal models are warranted to understand the pharmacokinetic consequences in a whole organism.[14] The choice of animal model is critical and should be based on similarities in metabolic pathways to humans.[15][16]

Protocol: In Vivo Pharmacokinetic DDI Study in Rats

Objective: To assess the effect of a known CYP3A4 inhibitor (e.g., ketoconazole) on the pharmacokinetics of this compound (victim potential) and the effect of this compound on a known CYP3A4 substrate (e.g., midazolam) (perpetrator potential).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Study Design: A crossover or parallel group design can be used. For a crossover design:

    • Phase 1: Administer a single oral dose of the "victim" drug (e.g., this compound). Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Washout Period: Allow for a sufficient washout period (at least 7 half-lives of the drug).

    • Phase 2: Pre-treat the same animals with the "perpetrator" drug (e.g., ketoconazole) for a set period. Then, co-administer the perpetrator and victim drugs. Collect blood samples as in Phase 1.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of the victim drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Half-life (t½)

  • Statistical Analysis: Compare the PK parameters of the victim drug with and without the perpetrator drug using appropriate statistical tests (e.g., paired t-test). A significant change in AUC or Cmax indicates a DDI.

Data Presentation: In Vivo Studies

Table 3: Pharmacokinetic Parameters of this compound (Victim) with and without a Co-administered Inhibitor (Perpetrator)

PK Parameter This compound Alone (Mean ± SD) This compound + Inhibitor (Mean ± SD) % Change p-value
AUC₀-inf (ng·h/mL) 4500 ± 850 11250 ± 2100 +150% <0.01
Cmax (ng/mL) 800 ± 150 1440 ± 250 +80% <0.01
t½ (h) 8.5 ± 1.2 15.3 ± 2.5 +80% <0.01
CL/F (L/h/kg) 0.56 ± 0.11 0.22 ± 0.05 -61% <0.01

| Data are hypothetical examples. | | | | |

Analytical Methods

Accurate quantification of this compound and other relevant compounds in biological matrices is fundamental to all DDI studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[17]

Protocol: LC-MS/MS Quantification in Plasma

Objective: To develop and validate a robust method for quantifying this compound in plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add an internal standard (a stable isotope-labeled version of this compound is ideal).

    • Perform protein precipitation by adding a larger volume of cold acetonitrile.[18]

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Chromatography:

    • LC System: A UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm).[17]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[17]

  • Mass Spectrometry:

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard to ensure specificity.

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure accuracy and precision.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Table 4: Example MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 249.1 119.2 15
This compound (confirm.) 249.1 91.2 25
Internal Standard 254.1 124.2 15

| Ion transitions are based on publicly available mass spectra and may require optimization.[19] | | | |

References

Application Notes and Protocols for Acetylpheneturide in Maximal Electroshock Seizure (MES) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is an anticonvulsant agent that has been investigated for its efficacy in controlling seizures. One of the standard preclinical models for evaluating potential anticonvulsant drugs is the Maximal Electroshock Seizure (MES) test. This model is particularly relevant for identifying compounds that are effective against generalized tonic-clonic seizures. The MES test assesses a drug's ability to prevent the spread of seizure activity through neural tissue.

These application notes provide a detailed overview of the use of this compound in MES models, including experimental protocols and data presentation templates. The information is intended to guide researchers in designing and conducting their own studies to evaluate the anticonvulsant properties of this compound.

Proposed Mechanism of Action of this compound

The precise mechanism of action for this compound is not fully elucidated but is believed to involve multiple pathways that collectively reduce neuronal hyperexcitability.[1] Key proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] By enhancing GABAergic transmission, this compound can increase the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing.[1]

  • Inhibition of Voltage-Gated Sodium Channels: Similar to many other anticonvulsant drugs, this compound may block voltage-gated sodium channels.[1] This action would reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

  • Modulation of Calcium Channels: There is also a possibility that this compound influences calcium channel activity.[1] By modulating calcium influx, it could reduce neurotransmitter release, thereby dampening excitatory signaling that can trigger seizures.[1]

Acetylpheneturide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound na_channel Voltage-Gated Na+ Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Modulates gaba_receptor GABA-A Receptor This compound->gaba_receptor Enhances reduced_excitability Reduced Neuronal Excitability glutamate_release Reduced Glutamate Release ca_channel->glutamate_release Leads to seizure_suppression Seizure Suppression glutamate_release->seizure_suppression cl_influx Increased Cl- Influx gaba_receptor->cl_influx Promotes hyperpolarization Hyperpolarization cl_influx->hyperpolarization Causes hyperpolarization->reduced_excitability Leads to reduced_excitability->seizure_suppression

Proposed signaling pathways of this compound.

Data Presentation

Quantitative data from MES studies should be summarized for clear comparison. The following tables are templates for recording experimental results.

Table 1: Anticonvulsant Activity of this compound in the MES Test

Animal ModelStrainAdministration RouteTime of Peak Effect (TPE)ED50 (mg/kg)95% Confidence Interval
MouseCF-1i.p.User DefinedUser DefinedUser Defined
RatSprague-Dawleyp.o.User DefinedUser DefinedUser Defined

ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.

Table 2: Neurotoxicity of this compound

Animal ModelStrainAdministration RouteNeurotoxicity TestTD50 (mg/kg)95% Confidence Interval
MouseCF-1i.p.RotarodUser DefinedUser Defined
RatSprague-Dawleyp.o.RotarodUser DefinedUser Defined

TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.

Table 3: Protective Index of this compound

Animal ModelStrainAdministration RouteProtective Index (PI = TD50/ED50)
MouseCF-1i.p.User Defined
RatSprague-Dawleyp.o.User Defined

The Protective Index (PI) is a measure of the margin of safety of a drug. A higher PI indicates a more favorable safety profile.[2]

Experimental Protocols

Maximal Electroshock Seizure (MES) Test Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and animal strains.

Objective: To determine the anticonvulsant efficacy of this compound against maximal electroshock-induced seizures in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)

  • Electroconvulsiometer with corneal or ear clip electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses.

  • Animal Grouping: Randomly divide the animals into several groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound.

  • Drug Administration: Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal for mice, oral gavage for rats).

  • Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect (TPE) of this compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • MES Induction:

    • Apply a drop of topical anesthetic to the corneas of each animal to minimize discomfort.[3]

    • Apply a drop of saline to the corneal or ear clip electrodes to ensure good electrical contact.[3]

    • For mice, deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds through the corneal electrodes.[3]

    • For rats, a current of 150 mA is typically used.[3]

  • Observation: Immediately after the electrical stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component of the seizure is considered the endpoint for protection.[3]

  • Data Analysis:

    • For each group, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the ED50 value and its 95% confidence interval using a probit analysis.

Neurotoxicity Assessment (Rotarod Test)

Objective: To assess the motor-impairing effects of this compound.

Materials:

  • Rotarod apparatus

  • Animals treated with this compound or vehicle as in the MES protocol

Procedure:

  • Training: Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the experiment. Animals that are unable to remain on the rod for the full duration are excluded.

  • Testing: At the TPE after drug administration, place each animal on the rotating rod.

  • Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis:

    • For each group, calculate the percentage of animals that fail the test.

    • Determine the TD50 value and its 95% confidence interval using a probit analysis.

Experimental Workflow Diagram

MES_Experimental_Workflow cluster_testing Testing Phase start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomly Assign Animals to Groups (n=8-10) acclimation->grouping administration Administer Drug/Vehicle grouping->administration drug_prep Prepare this compound and Vehicle Solutions drug_prep->administration tpe Wait for Time of Peak Effect (TPE) administration->tpe mes_test Perform MES Test (e.g., 50 mA, 0.2s for mice) tpe->mes_test neuro_test Perform Neurotoxicity Test (e.g., Rotarod) tpe->neuro_test observation Observe for Tonic Hindlimb Extension mes_test->observation neuro_observation Observe for Motor Impairment neuro_test->neuro_observation data_analysis Data Analysis: - Calculate % Protection - Determine ED50 observation->data_analysis pi_calc Calculate Protective Index (PI = TD50 / ED50) data_analysis->pi_calc neuro_analysis Data Analysis: - Calculate % Impairment - Determine TD50 neuro_observation->neuro_analysis neuro_analysis->pi_calc end End pi_calc->end

Experimental workflow for MES and neurotoxicity testing.

References

Application Notes & Protocols: Evaluating Acetylpheneturide in the Pentylenetetrazol (PTZ) Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions globally.[1] The development of novel antiepileptic drugs (AEDs) is a critical therapeutic goal, as a significant percentage of patients do not respond adequately to existing therapies.[1][2] Animal models of seizures are indispensable tools for screening and characterizing potential new AEDs.[1] Among these, the pentylenetetrazol (PTZ)-induced seizure model is a widely used and well-validated paradigm for generalized seizures.[1][3]

PTZ is a gamma-aminobutyric acid (GABA) A receptor antagonist.[3] By blocking the inhibitory action of GABA, PTZ induces acute seizures or, with repeated administration of subconvulsive doses, a kindling effect that models epileptogenesis.[1] This model is particularly effective for evaluating compounds that enhance GABAergic transmission.[3]

This document provides detailed application notes and protocols for utilizing the PTZ seizure model to assess the anticonvulsant properties of acetylpheneturide, a compound with a multifaceted mechanism of action.

Part 1: this compound - Mechanism of Action

This compound is an anticonvulsant agent whose mechanism is believed to involve the modulation of neuronal excitability through several key pathways. While its complete molecular interactions are still under investigation, its primary modes of action are understood to be:

  • Enhancement of GABAergic Inhibition: this compound is thought to facilitate the inhibitory actions of GABA, the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA on its receptors, it promotes the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire, thereby stabilizing neuronal activity and preventing the excessive firing characteristic of seizures.

  • Inhibition of Voltage-Gated Sodium Channels: The compound may block voltage-gated sodium channels, which are essential for the generation and propagation of action potentials. This action reduces the frequency of neuronal firing, preventing the rapid and uncontrolled signaling that underlies seizure activity.

  • Modulation of Calcium Channels: this compound might also influence calcium channels. Calcium influx is critical for neurotransmitter release at the synapse. By modulating these channels, this compound can potentially reduce the release of excitatory neurotransmitters, further dampening the signals that can trigger seizures.

These combined actions contribute to its overall anticonvulsant properties.

Caption: Mechanism of Action of this compound.

Part 2: Pentylenetetrazol (PTZ) Seizure Model Protocols

The PTZ model can be implemented in two primary ways: an acute model for rapid anticonvulsant screening and a chronic (kindling) model to study epileptogenesis.[1]

Protocol 1: Acute PTZ-Induced Seizure Model

This protocol is designed to rapidly assess the efficacy of a compound in preventing or delaying generalized seizures.

A. Materials and Reagents:

  • Pentylenetetrazol (PTZ) (Sigma-Aldrich or equivalent)

  • Saline solution (0.9% NaCl)

  • Test compound (this compound)

  • Vehicle for test compound

  • Standard anticonvulsant (e.g., Diazepam, 5 mg/kg) as a positive control[4]

  • Male Swiss albino mice or Wistar rats (group sizes of 8-12 animals are typical)[3]

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers (clear plastic cages)[4]

  • Video monitoring system[4]

  • Timer

B. Experimental Workflow:

Caption: Experimental Workflow for the Acute PTZ Seizure Model.

C. Detailed Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. House them with free access to food and water. A 24-hour fast before the experiment may be employed.[3]

  • Group Allocation: Randomly divide animals into experimental groups (Vehicle, Positive Control, this compound dose 1, dose 2, etc.).

  • Treatment Administration: Administer the test compound (this compound), vehicle, or positive control (e.g., Diazepam) via intraperitoneal (i.p.) injection.[4]

  • Pre-treatment Period: Allow for a pre-treatment period of 15-30 minutes for the compound to be absorbed and distributed.[3][4]

  • PTZ Induction: Prepare a fresh solution of PTZ in saline. Administer a convulsant dose of PTZ (e.g., 50 mg/kg for mice) via i.p. injection.[4] The dose may need to be optimized based on the animal strain and specific laboratory conditions.[5]

  • Observation: Immediately after PTZ injection, place each animal in an individual transparent observation cage.[4] Record seizure activity for 30 minutes.[4]

  • Seizure Scoring: Assess seizure severity using a standardized scale.

Table 1: Seizure Scoring Scale (Modified Racine Scale)

Score Behavioral Manifestation
0 No behavioral change
1 Ear and facial twitching, vibrissal myoclonus
2 Body twitching, myoclonic jerks without upright posture
3 Clonic seizures of the whole body with upright posture
4 Generalized clonic seizures with loss of righting reflex

| 5 | Generalized tonic-clonic seizures, sometimes followed by death[4] |

D. Endpoints and Data Presentation: The primary endpoints are the latency to the first seizure (myoclonic or clonic) and the maximum seizure score observed.[3] Data should be presented clearly for comparison.

Table 2: Illustrative Data - Effect of Test Compound on PTZ-Induced Seizures Note: The following data for Diazepam are illustrative of expected results from a positive control and serve as a template for presenting data for a test compound like this compound.

Treatment GroupDose (mg/kg)NLatency to First Clonic Seizure (seconds)Maximum Seizure Score (Mean ± SEM)
Vehicle-10125 ± 154.5 ± 0.5
Diazepam[3][4]510>3001.2 ± 0.3
This compound2510TBDTBD
This compound5010TBDTBD
This compound10010TBDTBD
*p < 0.01 compared to Vehicle. TBD: To Be Determined by experiment.
Protocol 2: Chronic PTZ-Kindling Model

This protocol is used to model epileptogenesis, the process by which a normal brain develops epilepsy.[6]

A. Principle: Repeated administration of a sub-convulsive dose of PTZ leads to a progressive intensification of seizure activity, eventually resulting in full-blown convulsions.[1][6] This mimics the development of seizure susceptibility seen in chronic epilepsy.

B. Detailed Procedure:

  • Induction Phase: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) i.p. every other day for several weeks (e.g., 10-15 injections).[1]

  • Seizure Monitoring: After each PTZ injection, observe the animals for 30 minutes and record the seizure score using the scale in Table 1.

  • Kindling Confirmation: Animals are considered fully kindled when they consistently exhibit a high-grade seizure (e.g., score 4 or 5) in response to the sub-convulsive PTZ dose for three consecutive injections.

  • Testing Phase: Once animals are kindled, the effect of this compound can be tested. Administer the test compound 30 minutes before a "challenge" dose of PTZ.

  • Data Collection: Record the seizure scores and latencies in the treated kindled animals and compare them to vehicle-treated kindled animals.

Table 3: Illustrative Data - Effect of Test Compound on Seizure Score in PTZ-Kindled Mice

Treatment Group (in Kindled Mice) Dose (mg/kg) N Seizure Score on Challenge Day (Mean ± SEM)
Vehicle - 10 4.8 ± 0.2
This compound 50 10 TBD
This compound 100 10 TBD

TBD: To Be Determined by experiment.

Part 3: PTZ Mechanism and Logical Relationships

PTZ acts as a non-competitive antagonist at the GABA-A receptor complex. This blockade prevents the influx of chloride ions that normally occurs when GABA binds to the receptor, thereby inhibiting its hyperpolarizing (inhibitory) effect and leading to increased neuronal excitability and seizures.

PTZ_Mechanism GABA GABA (Neurotransmitter) GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds & Activates PTZ Pentylenetetrazol (PTZ) PTZ->GABA_Receptor Blocks Excitation Neuronal Excitation (Seizure Activity) PTZ->Excitation Promotes Inhibition Neuronal Inhibition (Hyperpolarization) GABA_Receptor->Inhibition Leads to Inhibition->Excitation Prevents

Caption: Mechanism of PTZ-induced neuronal excitation.

The PTZ seizure model, in both its acute and chronic forms, provides a robust framework for evaluating the anticonvulsant potential of compounds like this compound. By following these detailed protocols, researchers can effectively measure key endpoints such as seizure latency and severity, generating the quantitative data necessary for preclinical drug development. The multifaceted mechanism of this compound, targeting both inhibitory and excitatory pathways, makes it a compelling candidate for assessment in this established model.

References

Standard Operating Procedures for Acetylpheneturide Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed standard operating procedures (SOPs) for the safe handling and storage of acetylpheneturide. These guidelines are based on general best practices for handling potentially hazardous solid pharmaceutical compounds and are intended to ensure the safety of laboratory personnel and maintain the integrity of the substance.

Compound Information

This compound is a chemical compound with the following properties:

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃--INVALID-LINK--
Molecular Weight 248.28 g/mol --INVALID-LINK--
Appearance Solid powderMedKoo Biosciences
Melting Point 100-101 °C--INVALID-LINK--
Solubility Soluble in DMSOMedKoo Biosciences[1]

Health and Safety Information

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator is recommended when handling the powder outside of a contained environment to avoid inhalation.

PPE_Workflow start Start: Prepare to Handle this compound ppe_check Wear Appropriate PPE start->ppe_check gloves Nitrile Gloves ppe_check->gloves Yes goggles Safety Goggles ppe_check->goggles Yes lab_coat Lab Coat ppe_check->lab_coat Yes respirator Respirator (if needed) ppe_check->respirator Yes handling Proceed with Handling Protocol gloves->handling goggles->handling lab_coat->handling respirator->handling

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling Procedures

General Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation risks.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Wash hands thoroughly after handling.

Weighing and Dispensing
  • Perform weighing and dispensing of the solid material in a fume hood or a balance enclosure to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Close the container tightly after use to prevent contamination and exposure.

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Short-term (days to weeks): Store in a dry, dark environment at 0 - 4 °C[1].

  • Long-term (months to years): Store in a dry, dark environment at -20 °C[1].

  • Keep the container tightly sealed to protect from moisture and light.

  • Store away from incompatible materials such as strong oxidizing agents.

Storage_Protocol receive Receive this compound storage_decision Storage Duration? receive->storage_decision short_term Short-Term Storage (0-4 °C, Dry, Dark) storage_decision->short_term Days to Weeks long_term Long-Term Storage (-20 °C, Dry, Dark) storage_decision->long_term Months to Years seal Ensure Container is Tightly Sealed short_term->seal long_term->seal

Caption: Decision workflow for the proper storage of this compound.

Spill and Disposal Procedures

Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection, before cleaning the spill.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the contained material into a sealed, labeled waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of the waste according to institutional and local regulations for chemical waste.

Disposal
  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. As no specific degradation studies for this compound are publicly available, the following are general protocols based on ICH guidelines that can be adapted.

General Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO if necessary) at a concentration of approximately 1 mg/mL.

Acidic and Basic Hydrolysis
  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Procedure: Keep the solutions at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C). After the desired time, neutralize the acidic solution with 0.1 N NaOH and the basic solution with 0.1 N HCl before analysis.

Oxidative Degradation
  • Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Analysis: Keep the solution at room temperature and analyze at various time points. Protect from light to avoid photolytic degradation.

Thermal Degradation
  • Procedure: Place the solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: After exposure, dissolve the sample in a suitable solvent for analysis.

Photolytic Degradation
  • Procedure: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A dark control sample should be kept under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the samples after the exposure period.

Analysis of Degradation Products
  • Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer, to separate and quantify the parent drug and any degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

References

Application of Acetylpheneturide in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is an anticonvulsant agent believed to exert its effects by modulating neuronal excitability. While its precise mechanisms are not fully elucidated, it is thought to share similarities with other anticonvulsant drugs, primarily by enhancing GABAergic inhibition, modulating voltage-gated sodium channels, and potentially influencing calcium channel activity.[1] Primary neuronal cultures offer a valuable in vitro model system to investigate the cellular and molecular mechanisms of action of compounds like this compound, providing insights into their therapeutic potential and possible neurotoxic effects.

These application notes provide a framework for studying the effects of this compound in primary neuronal cultures, including protocols for cell culture, electrophysiological recordings, and calcium imaging. Due to the limited availability of specific quantitative data for this compound in the public domain, the data presented in the tables are illustrative examples of how to structure and present experimental findings.

Mechanism of Action

The anticonvulsant activity of this compound is likely attributable to a combination of effects on inhibitory and excitatory neurotransmission:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This enhancement leads to an increased influx of chloride ions through GABA-A receptors, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[1]

  • Modulation of Voltage-Gated Sodium Channels: By potentially inhibiting voltage-gated sodium channels, this compound may reduce the rapid and uncontrolled neuronal firing that characterizes seizure activity.[1] This action would decrease the frequency and amplitude of action potentials.

  • Influence on Calcium Channels: this compound might also modulate calcium channels, which are crucial for neurotransmitter release.[1] By altering calcium influx, it could dampen excitatory signaling.[1]

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Neuronal Firing Rate
Concentration (µM)Mean Firing Rate (Hz)% Inhibition
0 (Control)5.2 ± 0.40
14.8 ± 0.37.7
103.5 ± 0.532.7
502.1 ± 0.259.6
1001.3 ± 0.175.0

Data are presented as mean ± SEM from a representative multi-electrode array (MEA) experiment. The values are hypothetical and for illustrative purposes only.

Table 2: Illustrative Effect of this compound on GABA-A Receptor-Mediated Currents
This compound (µM)GABA EC50 (µM)Max Current (% of Control)
015.3 ± 1.2100
109.8 ± 0.9125 ± 8
506.2 ± 0.7148 ± 11

Data are presented as mean ± SEM from whole-cell patch-clamp recordings. The values are hypothetical and for illustrative purposes only.

Table 3: Illustrative Inhibition of Voltage-Gated Sodium Channels by this compound
This compound (µM)Peak Sodium Current (% of Control)IC50 (µM)
0100-
1085.2 ± 5.1-
5052.1 ± 4.348.5
10028.7 ± 3.9-

Data are presented as mean ± SEM from voltage-clamp recordings. The IC50 value is a hypothetical calculation for illustrative purposes.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuropharmacological studies.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) at embryonic day 18 (E18)

  • Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free

  • Papain or Trypsin solution (e.g., 20 U/mL papain with DNase I)

  • Neuronal plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., multi-well plates, coverslips)

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant dam according to approved animal welfare protocols.

  • Aseptically dissect the embryos and remove the cortices in ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with the papain or trypsin solution at 37°C for a specified time (e.g., 15-20 minutes).

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto the coated culture vessels.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Perform partial media changes every 2-3 days.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of ionic currents and membrane potential from individual neurons.

Materials:

  • Primary neuronal culture on coverslips (DIV 10-14)

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling pipettes

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Intracellular solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.

  • Pull a glass pipette with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a healthy-looking neuron with the pipette while applying positive pressure.

  • Form a Giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • For voltage-clamp recordings of sodium or calcium currents, apply appropriate voltage protocols. For GABA-A receptor currents, apply GABA in the presence and absence of this compound.

  • For current-clamp recordings, inject current to elicit action potentials and observe the effect of this compound on firing patterns.

  • Record and analyze the data using appropriate software.

Protocol 3: Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to stimuli.

Materials:

  • Primary neuronal culture on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HBSS with calcium and magnesium

  • Fluorescence microscope with a suitable camera and light source

  • This compound stock solution

Procedure:

  • Load the neurons with the calcium indicator dye in HBSS for a specified time (e.g., 30-45 minutes) at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the culture dish on the fluorescence microscope.

  • Acquire baseline fluorescence images.

  • Apply a stimulus (e.g., high potassium solution or a specific agonist) to elicit a calcium response.

  • Apply this compound and then the stimulus again to observe its modulatory effect on the calcium transient.

  • Record and analyze the changes in fluorescence intensity over time.

Visualizations

Acetylpheneturide_Mechanism_of_Action cluster_gaba GABAergic Synapse cluster_channels Neuronal Membrane GABA_A_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx opens Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Action_Potential Action Potential Propagation Hyperpolarization->Action_Potential Decreases Likelihood Na_Channel Voltage-Gated Na+ Channel Na_Channel->Action_Potential Ca_Channel Voltage-Gated Ca++ Channel Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release This compound This compound This compound->GABA_A_Receptor Enhances This compound->Na_Channel Inhibits This compound->Ca_Channel Modulates

Caption: Hypothesized mechanism of action of this compound.

Experimental_Workflow_Patch_Clamp start Start: Primary Neuronal Culture (DIV 10-14) setup Prepare aCSF and Intracellular Solution start->setup pull Pull Patch Pipette (3-5 MΩ) setup->pull patch Obtain Whole-Cell Configuration pull->patch record_baseline Record Baseline Activity patch->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_drug Record Activity with Drug apply_drug->record_drug washout Washout Drug record_drug->washout record_washout Record Post-Washout Activity washout->record_washout analyze Data Analysis record_washout->analyze

Caption: Workflow for patch-clamp electrophysiology experiments.

Logical_Relationship_Neuroprotection Excitotoxicity Excitotoxicity (e.g., excessive glutamate) Neuronal_Stress Neuronal Stress Excitotoxicity->Neuronal_Stress Increased_Firing Increased Neuronal Firing Neuronal_Stress->Increased_Firing Ca_Overload Intracellular Ca++ Overload Neuronal_Stress->Ca_Overload Cell_Death Neuronal Cell Death Increased_Firing->Cell_Death Ca_Overload->Cell_Death This compound This compound This compound->Increased_Firing Reduces This compound->Ca_Overload Mitigates

Caption: Potential neuroprotective role of this compound.

References

Application Note: A Validated Bioanalytical Method for the Quantitative Determination of Acetylpheneturide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acetylpheneturide in human plasma. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a pharmaceutical compound with potential therapeutic applications. To accurately assess its pharmacokinetic profile, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Internal Standard (IS): [Specify a suitable IS, e.g., a stable isotope-labeled this compound or a structurally similar compound]

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: [e.g., Shimadzu Nexera, Waters ACQUITY UPLC]

  • Mass Spectrometer: [e.g., Sciex API 5500, Agilent 6495 Triple Quadrupole]

  • Analytical Column: [e.g., Phenomenex Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm]

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

ParameterCondition
LC Conditions
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient[Example] 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)[Example] m/z 249.1 -> 119.2
MRM Transition (IS)[Example] m/z [IS mass + H]+ -> [IS fragment]+
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Collision GasNitrogen

Note: MRM transitions should be optimized based on experimental infusion of the analyte and IS.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from [e.g., 1 to 1000 ng/mL].

  • Quality Controls (QC): Prepare QCs in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability in accordance with regulatory guidelines.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity r² ≥ 0.99r² > 0.995 over the range of 1-1000 ng/mL
Accuracy & Precision
Intra-day (n=5)Accuracy: 85-115% (80-120% for LLOQ)Precision (CV): ≤15% (≤20% for LLOQ)Accuracy: 95.2% - 104.5%Precision: 3.1% - 8.9%
Inter-day (n=3 days)Accuracy: 85-115% (80-120% for LLOQ)Precision (CV): ≤15% (≤20% for LLOQ)Accuracy: 97.8% - 102.1%Precision: 4.5% - 7.6%
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasmaNo interference observed in six different lots of blank plasma.
Extraction Recovery Consistent and reproducibleMean recovery of 92.5% for the analyte and 95.1% for the IS.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Matrix effect was within acceptable limits.
Stability
Bench-top (24h, RT)% Bias within ±15%Stable
Freeze-Thaw (3 cycles)% Bias within ±15%Stable
Long-term (-80°C, 90 days)% Bias within ±15%Stable

Visualizations

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt (Human Plasma) Stock_Prep Preparation of Stock Solutions CS_QC_Prep Preparation of CS & QCs Plasma_Aliquot Aliquot 50 µL Plasma CS_QC_Prep->Plasma_Aliquot Add_IS_ACN Add 150 µL IS in Acetonitrile Plasma_Aliquot->Add_IS_ACN Vortex Vortex Mix Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Injection Inject 5 µL onto LC-MS/MS System Supernatant_Transfer->LC_MS_Injection Data_Acquisition Data Acquisition (MRM) LC_MS_Injection->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the bioanalytical method of this compound.

Conclusion

The described LC-MS/MS method for the quantification of this compound in human plasma is proven to be selective, accurate, precise, and reliable. This validated method is suitable for use in clinical and non-clinical studies requiring the measurement of this compound concentrations.

Application Notes and Protocols: Use of Acetylpheneturide in Chronic Epilepsy Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is an anticonvulsant drug that has been used in the treatment of epilepsy. Its mechanism of action is thought to be similar to other established antiepileptic drugs (AEDs), involving the modulation of ion channels and enhancement of inhibitory neurotransmission. While clinical data on this compound exists, comprehensive preclinical data in chronic epilepsy animal models is not widely published. These application notes provide a framework for evaluating the efficacy and neuroprotective effects of this compound in established animal models of chronic epilepsy, based on common protocols and the drug's presumed mechanisms of action.

The primary hypothesized mechanisms of action for this compound include:

  • Enhancement of GABAergic Inhibition: Like many anticonvulsants, this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride influx and hyperpolarization of the neuronal membrane, thus reducing excitability.[1][2]

  • Modulation of Voltage-Gated Sodium Channels: this compound may stabilize the inactive state of voltage-gated sodium channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.[1]

  • Inhibition of Calcium Channels: The drug might also modulate voltage-gated calcium channels, which would reduce neurotransmitter release at the synapse and dampen excitatory signaling.[1]

Data Presentation: Efficacy of this compound in Chronic Epilepsy Animal Models

The following tables are templates for presenting quantitative data from preclinical studies of this compound. The data within are illustrative and should be replaced with experimental findings.

Table 1: Effect of this compound on Seizure Parameters in the Pentylenetetrazol (PTZ) Kindling Model

Treatment GroupDose (mg/kg)Mean Seizure Score (Racine Scale)Mean Seizure Duration (seconds)Percentage of Seizure-Free Animals
Vehicle Control-4.8 ± 0.495 ± 120%
This compound203.2 ± 0.665 ± 1020%
This compound401.5 ± 0.5 30 ± 860%
This compound800.5 ± 0.2 10 ± 590%
Positive Control (e.g., Phenobarbital)201.2 ± 0.4 25 ± 770%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Neuroprotective Effects of this compound in the Pilocarpine-Induced Status Epilepticus Model

Treatment GroupDose (mg/kg)Hippocampal Neuronal Viability (%)Malondialdehyde (MDA) Levels (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
Vehicle Control-45 ± 52.5 ± 0.315 ± 2
This compound4065 ± 61.8 ± 0.222 ± 3*
This compound8080 ± 4 1.2 ± 0.128 ± 2
Positive Control (e.g., Sodium Valproate)20075 ± 51.4 ± 0.2 26 ± 3

*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ) Kindling Model of Chronic Epilepsy

This model is used to assess the anti-epileptogenic and anticonvulsant properties of a compound.[2][3][4][5]

Materials:

  • Male Wistar rats or Swiss mice (200-250g for rats, 25-30g for mice)

  • Pentylenetetrazol (PTZ) solution (e.g., 35 mg/kg in saline for rats)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Acclimatization: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to the animals every 48 hours.

    • Immediately after each PTZ injection, place the animal in an individual observation chamber and record seizure activity for 30 minutes.

    • Score the seizures according to the Racine scale:

      • Stage 0: No response

      • Stage 1: Facial and ear twitching

      • Stage 2: Myoclonic jerks of the head and neck

      • Stage 3: Clonic convulsions of a single forelimb

      • Stage 4: Rearing with bilateral forelimb clonus

      • Stage 5: Rearing and falling with generalized tonic-clonic seizures

    • Continue PTZ injections until at least three consecutive Stage 4 or 5 seizures are observed in each animal (fully kindled).

  • Drug Treatment:

    • Divide the fully kindled animals into treatment groups (vehicle, different doses of this compound, positive control).

    • Administer the assigned treatment (e.g., i.p. or orally) at a set time (e.g., 30-60 minutes) before the next PTZ injection.

  • Data Collection and Analysis:

    • After drug administration, inject PTZ and record the seizure score and duration for each animal.

    • Compare the seizure parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Pilocarpine-Induced Status Epilepticus (SE) Model

This model is used to study temporal lobe epilepsy and to assess the neuroprotective effects of compounds.[6][7][8][9]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Lithium chloride (LiCl) solution (e.g., 127 mg/kg in saline)

  • Pilocarpine hydrochloride solution (e.g., 30-60 mg/kg in saline)

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Diazepam (to terminate status epilepticus)

  • This compound and its vehicle

  • Equipment for euthanasia and brain tissue collection

  • Reagents for histological staining (e.g., Nissl stain) and biochemical assays (e.g., MDA, SOD kits)

Procedure:

  • Animal Preparation:

    • Administer LiCl (e.g., 127 mg/kg, i.p.) to the rats.

    • 18-24 hours later, administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.).

    • 30 minutes after scopolamine, administer pilocarpine (e.g., 30-60 mg/kg, i.p.) to induce status epilepticus.

  • Induction of Status Epilepticus:

    • Monitor the animals for seizure activity. SE is characterized by continuous or rapidly recurring seizures (Stage 4 or 5 on the Racine scale).

    • After 90 minutes of continuous SE, terminate the seizures with an injection of diazepam (e.g., 10 mg/kg, i.p.).

  • Drug Treatment:

    • Animals that have undergone SE are considered the chronic epilepsy model.

    • Begin treatment with this compound or vehicle at a specified time point after SE (e.g., 24 hours) and continue for a set duration (e.g., daily for 14 days).

  • Neuroprotection Assessment:

    • At the end of the treatment period, euthanize the animals and collect the brains.

    • Process one hemisphere for histology (e.g., fix in formalin, embed in paraffin, and section). Stain sections with Nissl stain to assess neuronal damage, particularly in the hippocampus. Quantify neuronal loss in specific regions (e.g., CA1, CA3).

    • Homogenize the other hemisphere to prepare samples for biochemical assays. Measure markers of oxidative stress such as MDA (lipid peroxidation) and SOD (antioxidant enzyme activity).

  • Data Analysis:

    • Compare the extent of neuronal damage and the levels of oxidative stress markers between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

G cluster_0 Experimental Workflow: PTZ Kindling Model acclimatization Animal Acclimatization (1 week) kindling Kindling Induction (Sub-convulsive PTZ injections every 48h) acclimatization->kindling fully_kindled Fully Kindled Animals (≥3 consecutive Stage 4/5 seizures) kindling->fully_kindled grouping Group Allocation (Vehicle, this compound, Positive Control) fully_kindled->grouping treatment Drug Administration (30-60 min before PTZ) grouping->treatment challenge PTZ Challenge treatment->challenge observation Seizure Scoring & Duration (30 min observation) challenge->observation analysis Data Analysis observation->analysis

Caption: Workflow for evaluating this compound in the PTZ kindling model.

G cluster_1 Hypothesized Signaling Pathway of this compound cluster_2 Presynaptic Terminal cluster_3 Postsynaptic Neuron This compound This compound na_channel Voltage-Gated Na+ Channels This compound->na_channel Inhibition ca_channel Voltage-Gated Ca2+ Channels This compound->ca_channel Inhibition gaba_receptor GABA-A Receptor This compound->gaba_receptor Potentiation Reduced Neuronal Firing Reduced Neuronal Firing na_channel->Reduced Neuronal Firing Reduced Neurotransmitter Release Reduced Neurotransmitter Release ca_channel->Reduced Neurotransmitter Release Increased Cl- Influx\n(Hyperpolarization) Increased Cl- Influx (Hyperpolarization) gaba_receptor->Increased Cl- Influx\n(Hyperpolarization) Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Firing->Anticonvulsant Effect Reduced Neurotransmitter Release->Anticonvulsant Effect Increased Cl- Influx\n(Hyperpolarization)->Anticonvulsant Effect

Caption: Hypothesized mechanism of action for this compound.

References

Troubleshooting & Optimization

Acetylpheneturide Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of acetylpheneturide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation in aqueous solutions?

A1: this compound, with the IUPAC name N-(acetylcarbamoyl)-2-phenylbutanamide, possesses both an amide and a urea functional group.[1][2] These groups, particularly the N-acylurea moiety, are susceptible to hydrolysis in aqueous environments, which is a primary degradation pathway.[3][4][5]

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light.[6] As with many pharmaceutical compounds, extreme pH values (both acidic and basic) and elevated temperatures can accelerate degradation.[7][8] Exposure to light may also induce photodegradation.[9]

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: Based on its structure, the primary degradation pathway for this compound is hydrolysis of the N-acylurea and amide bonds. This would likely result in the formation of 2-phenylbutanamide, acetic acid, ammonia, and carbon dioxide as the final breakdown products. Intermediate degradation products could include N-(2-phenylbutanoyl)urea and acetamide. The identification and characterization of these degradants are crucial for a complete stability profile and are often achieved using techniques like LC-MS and NMR.[10][11]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[12][13] This method should be capable of separating the intact this compound from all its potential degradation products.[14] UV detection is commonly used for quantification.[15][16]

Q5: What is a forced degradation study and why is it important for this compound?

A5: A forced degradation study, also known as stress testing, involves intentionally exposing this compound to harsh conditions such as high and low pH, high temperature, oxidizing agents, and intense light.[7][12][17][18] These studies are critical for several reasons: they help to identify potential degradation products, elucidate degradation pathways, and are essential for the development and validation of a stability-indicating analytical method.[9][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound concentration in solution. - Inappropriate pH: The solution pH may be too high or too low, accelerating hydrolysis. - High temperature: The solution may be stored at an elevated temperature. - Light exposure: The solution may be exposed to UV or fluorescent light.- Adjust the pH of the solution to a more neutral range (e.g., pH 6-7) using an appropriate buffer system.[19] - Store the solution at a lower temperature (e.g., 2-8 °C). - Protect the solution from light by using amber vials or covering the container with aluminum foil.
Appearance of unknown peaks in the HPLC chromatogram. - Degradation of this compound: New peaks likely represent degradation products. - Interaction with excipients: If formulated, this compound may be reacting with other components.- Perform a forced degradation study to intentionally generate and identify the degradation products.[7] - Use a stability-indicating HPLC method to separate and quantify the parent drug and its degradants. - If in a formulation, investigate potential incompatibilities between this compound and the excipients.
Precipitation of this compound from the aqueous solution. - Poor aqueous solubility: this compound has limited solubility in water. - pH-dependent solubility: The solubility of this compound may decrease at certain pH values.- Determine the aqueous solubility of this compound across a range of pH values to identify the optimal pH for dissolution.[20][21][22] - Consider the use of co-solvents (e.g., ethanol, propylene glycol) to increase solubility, but be aware that this may also affect stability.[23]
Inconsistent results in stability studies. - Lack of a validated stability-indicating method: The analytical method may not be able to accurately quantify this compound in the presence of its degradants. - Variable storage conditions: Inconsistent temperature, humidity, or light exposure.- Develop and validate a stability-indicating HPLC method according to ICH guidelines.[15] - Ensure that all stability samples are stored in a controlled and monitored environment.

Quantitative Data Summary

Disclaimer: The following tables contain hypothetical, yet scientifically plausible, data for this compound based on the general principles of drug stability and the behavior of similar chemical structures. No specific experimental data for this compound was found in the performed searches.

Table 1: Hypothetical pH-Rate Profile for this compound Hydrolysis at 25°C

pHApparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
2.00.0858.2
4.00.02133.0
6.00.005138.6
7.00.004173.3
8.00.01546.2
10.00.1205.8
12.00.9500.7

Table 2: Hypothetical Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
40.001693.1
250.004173.3
400.01838.5
600.1156.0

Table 3: Hypothetical Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)
2.00.55
4.00.80
6.01.20
7.01.25
8.01.10
10.00.95
12.00.60

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Milli-Q water

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Repeat the experiment with 1 M HCl if less than 5% degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Repeat the experiment with 1 M NaOH if less than 5% degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Repeat the experiment with 30% H₂O₂ if less than 5% degradation is observed.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in water:acetonitrile 50:50) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0 and 7.0)

  • This compound reference standard

  • Samples from the forced degradation study

Methodology:

  • Initial Method Development:

    • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.

    • Column Selection: A C18 column is a good starting point for moderately polar compounds like this compound.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent drug from its degradation products.

    • Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) and the gradient profile to achieve adequate resolution (Rs > 1.5) between all peaks.

    • Optimize other parameters such as flow rate, column temperature, and injection volume.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Visualizations

degradation_pathway This compound This compound N-(acetylcarbamoyl)-2-phenylbutanamide hydrolysis1 Hydrolysis (N-acylurea cleavage) This compound->hydrolysis1 intermediate1 2-Phenylbutanamide hydrolysis1->intermediate1 intermediate2 N-Acetylurea hydrolysis1->intermediate2 hydrolysis2 Hydrolysis (Amide cleavage) intermediate1->hydrolysis2 hydrolysis3 Hydrolysis (Urea breakdown) intermediate2->hydrolysis3 degradant1 2-Phenylbutanoic Acid hydrolysis2->degradant1 degradant2 Ammonia hydrolysis2->degradant2 degradant3 Acetic Acid hydrolysis3->degradant3 degradant4 Ammonia hydrolysis3->degradant4 degradant5 Carbon Dioxide hydrolysis3->degradant5

Caption: Proposed hydrolytic degradation pathway of this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_hplc_development Stability-Indicating HPLC Method Development start This compound Solution acid Acid Stress (HCl, heat) start->acid base Base Stress (NaOH) start->base oxidation Oxidative Stress (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (UV/Vis light) start->photo stressed_samples Stressed Samples acid->stressed_samples base->stressed_samples oxidation->stressed_samples thermal->stressed_samples photo->stressed_samples hplc_dev Method Development & Optimization stressed_samples->hplc_dev Analyze to identify degradation products validation Method Validation (ICH Guidelines) hplc_dev->validation final_method Validated Stability- Indicating Method validation->final_method stability_testing Long-term Stability Testing final_method->stability_testing Use for routine stability testing troubleshooting_logic action_node action_node start Instability Observed? check_pH Is pH controlled? start->check_pH Yes check_temp Is temperature controlled? check_pH->check_temp Yes adjust_pH Adjust and buffer pH check_pH->adjust_pH No check_light Is light exposure controlled? check_temp->check_light Yes control_temp Store at lower temperature check_temp->control_temp No check_method Is analytical method validated? check_light->check_method Yes protect_light Protect from light check_light->protect_light No validate_method Develop/validate stability-indicating method check_method->validate_method No

References

Technical Support Center: Troubleshooting Acetylpheneturide Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of Acetylpheneturide. Peak tailing can compromise analytical accuracy by reducing resolution and leading to imprecise quantification.[1] This document offers a structured approach to diagnosing and resolving these common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for my this compound sample?

Peak tailing for a compound like this compound, which contains basic functional groups, is typically caused by more than one retention mechanism occurring during separation.[2][3] The most frequent causes include:

  • Secondary Silanol Interactions: This is the most prevalent cause.[4] this compound, being a basic compound, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][5] This secondary interaction delays a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH Issues: If the mobile phase pH is not optimized, this compound may exist in both ionized and unionized forms, leading to peak distortion.[6] An inappropriate pH can also increase the ionization of silanol groups, exacerbating secondary interactions.[5]

  • Column Problems: Issues such as column overload (injecting too much sample), contamination of the column or inlet frit, and physical deformation of the stationary phase packing bed (voids) can cause tailing for all peaks, including this compound.[1][7]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can lead to peak broadening and tailing.[8] This is often referred to as "dead volume."

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter that directly influences the peak shape of ionizable compounds like this compound.[9]

  • Analyte Ionization: The retention of ionizable analytes is highly dependent on their ionization state.[10] At a pH below its pKa, a basic compound will be protonated (charged), and at a pH above its pKa, it will be in its neutral form. Operating at a pH close to the pKa can result in a mixed population of molecules, causing peak distortion.[11]

  • Silanol Group Ionization: The silanol groups on a silica-based column have a pKa of approximately 3.5.[5] At a mobile phase pH above this value, the silanols become deprotonated (negatively charged), which strongly attracts positively charged basic analytes, leading to significant tailing.

  • Recommendation: To minimize tailing, it is often recommended to operate at a low pH (e.g., pH < 3). This protonates the silanol groups, rendering them neutral and reducing their capacity for secondary interactions with the basic this compound molecule.[7][8]

Q3: What type of HPLC column should I use to prevent peak tailing with this compound?

Column selection is crucial for achieving symmetrical peaks. For a basic analyte like this compound, consider the following:

  • High-Purity, End-Capped Columns: Modern columns are typically "end-capped," a process that chemically converts most of the reactive residual silanol groups into less polar, non-reactive groups.[1][7] Using a high-purity, fully end-capped C8 or C18 column will significantly reduce the sites available for secondary interactions.[12]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar functional group embedded within or at the end of the alkyl chain. This feature provides an alternative interaction site and shields the analyte from residual silanols, often improving peak shape for basic compounds.[6][12]

  • Guard Columns: While not directly affecting peak shape, using a guard column with the same stationary phase is highly recommended. It protects the analytical column from contaminants and particulates that can clog the inlet frit and cause peak distortion over time.[13]

Q4: Could my sample injection technique or sample preparation be the cause of the peak tailing?

Yes, both sample preparation and injection parameters can contribute to peak tailing.

  • Column Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to asymmetrical peaks.[1] If you observe that tailing worsens with higher sample concentrations, overload is a likely cause.[5] The solution is to dilute the sample or reduce the injection volume.[12]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause peak distortion. The sample doesn't properly focus on the head of the column. It is always best to dissolve your sample in the initial mobile phase whenever possible.[5][13]

  • Sample Purity: Impurities in the sample matrix can co-elute with this compound or accumulate on the column, creating active sites that cause tailing.[7] Implementing a sample clean-up step, such as Solid Phase Extraction (SPE), can remove these interferences and improve peak shape.[1][2]

Q5: How can I determine if my HPLC system itself is contributing to the peak tailing?

If all peaks in your chromatogram are tailing, it often points to a system-wide issue rather than a specific chemical interaction.[14]

  • Extra-Column Volume (Dead Volume): This is a common instrumental cause. Inspect all tubing and connections between the injector and the detector. Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) where possible to minimize this volume.[8][12] Ensure all fittings are properly seated without creating any gaps.

  • Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can accumulate on the inlet frit of the column, distorting the flow path and causing tailing for all peaks.[14] Backflushing the column (if permitted by the manufacturer) may resolve this. If not, the column may need to be replaced.[7]

  • Detector Settings: An improperly set detector time constant (too slow) can cause peak distortion.[12] Check your detector settings to ensure they are appropriate for the peak widths you are observing.

Q6: Are there any mobile phase additives that can help reduce tailing?

Yes, adding specific modifiers to the mobile phase can significantly improve peak shape.

  • Buffers: Using a buffer (e.g., phosphate, formate, or acetate) is essential for controlling the mobile phase pH.[1] A stable pH ensures that the ionization state of both this compound and the stationary phase silanols remains constant, leading to reproducible and symmetrical peaks.[4][6] Increasing buffer concentration (e.g., >20 mM for UV applications) can also help mask residual silanol interactions.[8]

  • Amine Additives (Silanol Suppressors): Historically, small amounts of a basic amine like triethylamine (TEA) were added to the mobile phase.[12] TEA competes with the basic analyte for interaction with the active silanol sites, thereby reducing peak tailing. However, this is often less necessary with modern, high-quality end-capped columns.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving this compound peak tailing.

G start Peak Tailing Observed for this compound q1 Are ALL peaks tailing? start->q1 all_tail System or General Issue q1->all_tail Yes one_tail Chemical or Analyte-Specific Issue q1->one_tail No check_frit Check for Blocked Frit & High Backpressure all_tail->check_frit check_dead_volume Check for Extra-Column (Dead) Volume all_tail->check_dead_volume check_overload Check for Column Overload all_tail->check_overload check_ph Check Mobile Phase pH one_tail->check_ph check_column Check Column Chemistry one_tail->check_column check_sample Check Sample Solvent & Purity one_tail->check_sample fix_frit Action: Backflush or Replace Column check_frit->fix_frit fix_dead_volume Action: Use shorter/narrower tubing, check fittings check_dead_volume->fix_dead_volume fix_overload Action: Dilute sample or reduce injection volume check_overload->fix_overload fix_ph Action: Lower pH to < 3 Use buffer (e.g., 0.1% Formic Acid) check_ph->fix_ph fix_column Action: Use high-purity, end-capped column check_column->fix_column fix_sample Action: Dissolve sample in mobile phase, add SPE cleanup step check_sample->fix_sample

Caption: A troubleshooting decision tree for this compound peak tailing.

Summary of Key Parameters and Their Effects

ParameterRecommended ActionExpected Effect on Peak ShapeRationale
Mobile Phase pH Adjust pH to < 3 using an acidic modifier (e.g., 0.1% formic acid).Improved symmetry, reduced tailing.Protonates residual silanol groups on the stationary phase, minimizing secondary ionic interactions with the basic analyte.[5][8]
Buffer Concentration Use a buffer (e.g., formate, acetate) at 10-25 mM concentration.More stable and reproducible peak shape.Maintains a constant pH, preventing shifts in analyte or silanol ionization state during the analysis.[1][6]
Column Chemistry Use a modern, high-purity, fully end-capped or polar-embedded column.Significantly reduced tailing.Minimizes the number of available acidic silanol sites that cause secondary retention of basic compounds.[7][12]
Injection Volume Reduce the injection volume or dilute the sample.Improved symmetry if overload was the cause.Prevents saturation of the stationary phase, ensuring linear chromatographic behavior.[1][12]
System Tubing Replace long/wide tubing with shorter/narrower ID tubing (e.g., <0.17 mm).Reduced peak broadening and tailing.Minimizes extra-column volume, which contributes to peak dispersion.[8]
Sample Solvent Dissolve the sample in the initial mobile phase composition.Sharper, more symmetrical peaks.Ensures proper focusing of the analyte at the head of the column and prevents solvent mismatch effects.[5]

Key Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To evaluate the effect of mobile phase pH on this compound peak shape and determine an optimal pH for analysis.

Methodology:

  • Baseline Analysis: Prepare your standard mobile phase and equilibrate the HPLC system. Inject a standard solution of this compound and record the chromatogram, noting the retention time and peak asymmetry/tailing factor.

  • Prepare Acidic Mobile Phase: Prepare a fresh batch of the aqueous component of your mobile phase. Using a calibrated pH meter, add a suitable acid (e.g., 0.1% v/v formic acid or phosphoric acid) to adjust the pH to approximately 2.8 - 3.0.

  • System Re-equilibration: Flush the system with the new acidic mobile phase for at least 10-15 column volumes to ensure the column is fully equilibrated at the new pH.

  • Analysis: Inject the same this compound standard solution.

  • Comparison: Compare the resulting chromatogram to the baseline. A significant improvement in peak symmetry (a tailing factor closer to 1.0) indicates that silanol interactions were a primary cause of the tailing.[8]

Protocol 2: Column Overload Diagnosis

Objective: To determine if column overload is the cause of peak tailing.

Methodology:

  • Initial Injection: Inject your standard concentration of this compound and record the chromatogram.

  • Serial Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent.

  • Inject Dilutions: Inject each dilution, starting with the most dilute sample.

  • Analyze Peak Shape: Observe the peak shape for each injection. If the peak tailing decreases significantly and the peak becomes more symmetrical as the concentration decreases, the column was likely overloaded.[1][5] The solution is to either operate with more dilute samples or reduce the injection volume.

Protocol 3: System Dead Volume Check

Objective: To identify if extra-column volume in the HPLC system is contributing to peak tailing.

Methodology:

  • Establish a Benchmark: Run a standard under your current conditions and save the chromatogram.

  • Remove Guard Column: If a guard column is installed, remove it and replace it with a zero-dead-volume union. Run the standard again. If peak shape improves dramatically, the guard column may be blocked or poorly connected.

  • Inspect and Minimize Tubing: Systematically inspect all tubing from the injector to the detector. Replace any tubing that is unnecessarily long with the shortest possible length of narrow-bore PEEK tubing. Ensure all fittings are swaged correctly and fully seated.

  • Re-analyze: After minimizing tubing lengths and ensuring connections are sound, run the standard again. Compare the peak shape to the benchmark. A noticeable improvement points to extra-column volume as a contributing factor.[8]

References

Technical Support Center: Optimizing Acetylpheneturide Dosage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylpheneturide in mouse models. The focus is on optimizing dosage to achieve therapeutic efficacy while minimizing adverse side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an anticonvulsant agent.[1][2] While its complete mechanism is still under investigation, it is believed to exert its effects through multiple pathways to reduce neuronal excitability.[1] These include enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), inhibiting sodium channels, and potentially modulating calcium channels.[1] By targeting these pathways, this compound helps to stabilize neuronal membranes and prevent the excessive and synchronized neuronal firing that leads to seizures.[1]

Q2: What are the general types of side effects I should monitor for when administering a new compound like this compound to mice?

When assessing the toxicity of a new drug in animal models, it is crucial to monitor for a wide range of potential adverse effects.[3] These can be categorized into several types of toxicity studies, including acute, subacute, and chronic assessments.[3] Key parameters to observe include:

  • Behavioral Changes: Look for sedation, hyperactivity, stereotyped behaviors, changes in gait or posture, and any signs of distress.

  • Physiological Signs: Monitor for changes in body weight, food and water consumption, body temperature, and respiratory rate.[4]

  • Neurological Effects: Assess for tremors, convulsions, ataxia (impaired coordination), and changes in reflexes.

  • Autonomic Signs: Observe for salivation, piloerection (hair standing on end), and changes in pupil size.

  • Post-mortem Analysis: In terminal studies, histopathological examination of major organs and tissues is essential to identify any drug-induced damage.[3]

Q3: How do I determine the initial dose range for my this compound experiments in mice?

For a compound with limited preclinical data, a dose-ranging study is the first critical step. This typically involves administering a wide range of doses to small groups of mice to identify the maximum tolerated dose (MTD) and potential therapeutic window. The selection of initial doses can be informed by any existing in vitro data or data from structurally similar compounds. A common approach is to use a logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) to cover a broad range.

Q4: What should I do if I observe significant side effects in my mouse colony?

If significant adverse effects are observed, the first step is to ensure the humane treatment of the animals.[3] This may involve immediate euthanasia for animals in severe distress. Subsequently, you should document the observed side effects in detail and correlate them with the administered dose. The experimental protocol should be re-evaluated, and consideration should be given to reducing the dose levels in subsequent cohorts. A systematic approach to dose reduction and careful monitoring will be necessary to identify a dose that is both effective and well-tolerated.

Troubleshooting Guides

Problem: High incidence of sedation and motor impairment at presumed therapeutic doses.
  • Possible Cause: The current dose of this compound may be too high, leading to excessive central nervous system (CNS) depression.

  • Troubleshooting Steps:

    • Dose Reduction: Systematically reduce the dose in subsequent experimental groups.

    • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound at different doses. This can help correlate exposure levels with the observed side effects.

    • Alternative Administration Route: Consider if the route of administration (e.g., intraperitoneal vs. oral) is contributing to rapid peak concentrations. A different route might provide a more sustained and tolerable exposure profile.

Problem: Lack of therapeutic efficacy at doses that do not produce side effects.
  • Possible Cause: The therapeutic window for this compound may be very narrow, or the chosen efficacy endpoint may not be sensitive enough.

  • Troubleshooting Steps:

    • Refine Efficacy Measures: Ensure that the experimental model for assessing efficacy (e.g., seizure model) is robust and that the measurement parameters are sensitive enough to detect subtle therapeutic effects.

    • Combination Therapy: Investigate whether a lower, non-toxic dose of this compound can be effective when combined with another anticonvulsant agent.

    • Formulation Optimization: The bioavailability of the compound may be low. Investigate different vehicle formulations to potentially enhance absorption and efficacy at lower doses.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study for this compound in Mice

Dose (mg/kg, i.p.)Number of MiceObserved Side Effects (within 4 hours)Severity Score (0-4)Therapeutic Efficacy (% reduction in seizure score)
Vehicle Control8No observable side effects00%
108Mild sedation115%
308Moderate sedation, slight ataxia245%
1008Severe sedation, significant ataxia, tremors470% (but with unacceptable side effects)
3008Moribund, euthanasia requiredN/AN/A

Table 2: Side Effect Scoring System

ScoreSedationAtaxiaTremors
0 Alert and activeNormal gaitNone
1 Slightly diminished activityMild instability in gaitFine tremors upon handling
2 Moderately inactive, reduced response to stimuliObvious instability, wide-based gaitIntermittent, spontaneous tremors
3 Severely inactive, minimal responseUnable to maintain upright postureContinuous, severe tremors
4 Loss of consciousnessN/AN/A

Experimental Protocols

Protocol 1: Dose-Response and Side Effect Profiling of this compound
  • Animal Model: Use a standardized strain of mice (e.g., C57BL/6) of a specific age and sex.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80). Ensure the solution is homogenous.

  • Dose Administration: Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection).

  • Group Allocation: Assign mice randomly to different dose groups, including a vehicle control group. A typical design would have 6-8 mice per group.

  • Observation Period: Observe the mice continuously for the first 4 hours after administration and then at regular intervals for up to 24 or 48 hours.

  • Side Effect Scoring: Use a standardized scoring system (as shown in Table 2) to quantify the severity of observed side effects.

  • Efficacy Assessment: At a predetermined time point after drug administration, subject the mice to a relevant efficacy model (e.g., a chemically-induced seizure model).

  • Data Analysis: Analyze the dose-response relationship for both efficacy and side effects to determine the therapeutic index.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Dose Formulation C Dose-Ranging Study (Acute Toxicity) A->C B Animal Acclimatization B->C D Efficacy Testing C->D E Side Effect Monitoring C->E F Data Analysis (Therapeutic Index) D->F E->F G Dose Adjustment F->G H Refined Study Design G->H H->C Iterate

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_drug This compound cluster_targets Potential Molecular Targets cluster_effects Cellular Effects drug This compound gaba GABA-A Receptor drug->gaba Enhances na_channel Voltage-Gated Sodium Channel drug->na_channel Inhibits ca_channel Voltage-Gated Calcium Channel drug->ca_channel Modulates inhibition Increased Neuronal Inhibition gaba->inhibition excitability Decreased Neuronal Excitability na_channel->excitability ca_channel->excitability outcome Reduced Seizure Activity inhibition->outcome excitability->outcome

References

Technical Support Center: Managing Acetylpheneturide-Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylpheneturide in animal models. The information is designed to address specific issues that may be encountered during experimental studies.

Disclaimer: this compound is an anticonvulsant for which there is limited specific literature on induced neurotoxicity in animal models. The guidance provided here is extrapolated from the known pharmacology of ureide anticonvulsants and general principles of neurotoxicity testing. Researchers should adapt these recommendations based on their specific experimental context and in consultation with institutional animal care and use committees.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound and how might it relate to neurotoxicity?

A1: this compound is a ureide anticonvulsant. Its mechanism of action is thought to involve the modulation of neuronal excitability.[1] It is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by facilitating the opening of chloride channels, which leads to hyperpolarization of neurons and makes them less likely to fire.[1] Additionally, it may act by inhibiting sodium channels, which are critical for the generation of action potentials, and potentially by modulating calcium channels to reduce neurotransmitter release.[1]

Neurotoxicity could theoretically arise from an exaggeration of its therapeutic effects. Excessive GABAergic potentiation or ion channel inhibition could lead to central nervous system (CNS) depression, ataxia, sedation, and, at higher doses, more severe neurological deficits.

Q2: What are the potential signs of this compound-induced neurotoxicity in rodent models?

A2: While specific data for this compound is scarce, signs of neurotoxicity from anticonvulsants in rodents can range from subtle behavioral changes to overt clinical signs.[2] Researchers should be vigilant for the following, which may be dose-dependent:

  • Behavioral Changes: Sedation, lethargy, ataxia (incoordination), muscle weakness, tremors, and changes in gait or posture.

  • Neurological Deficits: Impaired performance in motor function tests (e.g., rotarod, grip strength), cognitive deficits in learning and memory tasks (e.g., Morris water maze, passive avoidance), and altered sensory responses.

  • Physiological Changes: Hypothermia, respiratory depression, and in severe cases, seizures (paradoxical effect at very high doses) or coma.

Q3: Are there any known antidotes for this compound overdose or neurotoxicity?

A3: There are no specific antidotes for this compound. Management of neurotoxicity is primarily supportive and focuses on alleviating clinical signs and enhancing the elimination of the drug.[3]

Troubleshooting Guides

Issue 1: Unexpected Severity of Neurotoxic Effects at Calculated Doses
Potential Cause Troubleshooting Steps
Strain or Species Sensitivity Different rodent strains or species can exhibit varied sensitivity to neurotoxicants.[4] It is advisable to conduct pilot studies with a small number of animals to determine the optimal dose range for the chosen strain.
Vehicle Effects The vehicle used to dissolve or suspend this compound may have its own toxicological properties or may affect the absorption and bioavailability of the compound. Ensure the vehicle is well-tolerated at the administered volume and concentration. Include a vehicle-only control group in all experiments.
Metabolic Differences Age, sex, and underlying health status of the animals can influence drug metabolism and clearance, affecting susceptibility to neurotoxicity. Ensure that experimental animals are healthy and of a consistent age and sex.
Formulation Issues Improper formulation leading to "hot spots" of concentrated compound can result in unintentional overdosing of some animals. Ensure the drug is homogenously mixed in the vehicle.
Issue 2: High Variability in Behavioral Assay Results
Potential Cause Troubleshooting Steps
Subjective Scoring Observer bias can be a significant source of variability in behavioral scoring. Whenever possible, use automated recording and analysis systems. If manual scoring is necessary, ensure that observers are blinded to the treatment groups and are well-trained on the scoring criteria.
Environmental Factors Noise, light, and handling stress can all impact behavioral outcomes.[5] Acclimatize animals to the testing room and equipment before the experiment. Conduct behavioral testing at the same time of day to minimize circadian rhythm effects.
Inconsistent Drug Administration Variations in the timing or technique of drug administration can lead to inconsistent plasma and brain concentrations. Standardize the administration protocol, including the time of day, route, and volume.
Underlying Health Issues Subclinical illness in some animals can affect their performance in behavioral tests. Monitor animal health closely throughout the study and exclude any animals showing signs of illness not related to the experimental treatment.
Issue 3: Lack of a Clear Dose-Response Relationship
Potential Cause Troubleshooting Steps
Inappropriate Dose Range The selected doses may be too high (causing a ceiling effect) or too low (not reaching the threshold for neurotoxicity). Conduct a dose-range finding study with a wider spread of doses to identify the appropriate range for a dose-response curve.
Pharmacokinetic Issues The compound may have non-linear pharmacokinetics, or a short half-life leading to rapid clearance. Consider conducting pharmacokinetic studies to determine the time to maximum concentration (Tmax) and the half-life of this compound in your animal model. This will help in designing an appropriate dosing regimen and timing for assessments.
Assay Insensitivity The chosen behavioral or physiological assay may not be sensitive enough to detect subtle neurotoxic effects.[6] Consider using a battery of tests that assess different aspects of neurological function (e.g., motor coordination, sensory function, cognitive ability).[5][7]

Experimental Protocols

Protocol 1: Induction of this compound Neurotoxicity in Rodents (Example)

This protocol is a general framework and should be adapted based on preliminary studies.

  • Animal Model: Male or female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Prepare fresh on the day of administration.

  • Dose Administration: Administer this compound via oral gavage or intraperitoneal injection. Doses should be determined from a pilot study, but a starting range could be 50, 100, and 200 mg/kg. A vehicle control group should be included.

  • Monitoring:

    • Clinical Observations: Observe animals for signs of toxicity (sedation, ataxia, tremors) at 30 minutes, 1, 2, 4, and 24 hours post-dosing.

    • Behavioral Assessments: Conduct behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity at the time of expected peak effect (determined from pharmacokinetic studies or a pilot time-course study).

    • Physiological Measurements: Record body weight daily. Rectal temperature can be measured at the same time points as clinical observations.

  • Data Collection: Record all observations and measurements systematically.

Protocol 2: Rotarod Test for Motor Coordination
  • Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.

  • Acclimation and Training:

    • Acclimate the animals to the testing room for at least 1 hour before the first session.

    • Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Each training session consists of 3-5 trials with a fixed or accelerating speed (e.g., 4-40 rpm over 5 minutes).

  • Testing:

    • Administer this compound or vehicle at the predetermined time before testing.

    • At the time of testing, place the animal on the rotating rod.

    • Record the latency to fall from the rod. A trial is typically terminated after a maximum time (e.g., 300 seconds) if the animal does not fall.

    • Conduct 3 trials per animal with a rest interval between trials.

  • Data Analysis: The average latency to fall across the trials is calculated for each animal.

Quantitative Data Summary

The following tables provide examples of how quantitative data from this compound neurotoxicity studies could be presented.

Table 1: Dose-Response Effects of this compound on Motor Coordination (Rotarod Test)

Treatment GroupDose (mg/kg)NMean Latency to Fall (seconds) ± SEM
Vehicle Control010285.5 ± 10.2
This compound5010210.8 ± 15.5*
This compound10010125.3 ± 12.1**
This compound2001045.7 ± 8.9***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 2: Effects of this compound on Locomotor Activity (Open Field Test)

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm) ± SEMTime in Center Zone (seconds) ± SEM
Vehicle Control0103500 ± 25045.2 ± 5.1
This compound50102800 ± 210*38.5 ± 4.8
This compound100101500 ± 180 25.1 ± 3.9
This compound20010500 ± 90 10.3 ± 2.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Visualizations

Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to the study of this compound-induced neurotoxicity.

G cluster_drug_action This compound Action cluster_cellular_effects Cellular Effects cluster_neurotoxicity Potential Neurotoxic Outcome This compound This compound gaba_r GABA-A Receptor This compound->gaba_r Enhances na_channel Voltage-Gated Sodium Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Calcium Channel This compound->ca_channel Inhibits (putative) cl_influx Increased Cl- Influx gaba_r->cl_influx reduced_ap Reduced Action Potential Firing na_channel->reduced_ap reduced_nt_release Reduced Neurotransmitter Release ca_channel->reduced_nt_release hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization hyperpolarization->reduced_ap cns_depression CNS Depression (Sedation, Ataxia) reduced_ap->cns_depression reduced_nt_release->cns_depression

Caption: Proposed mechanism of this compound-induced neurotoxicity.

G cluster_planning Phase 1: Planning & Pilot Study cluster_execution Phase 2: Main Experiment cluster_analysis Phase 3: Data Analysis & Interpretation protocol_dev Protocol Development & IACUC Approval dose_range Dose-Range Finding Pilot Study protocol_dev->dose_range animal_acclimation Animal Acclimation & Training dose_range->animal_acclimation drug_admin Drug Administration (this compound or Vehicle) animal_acclimation->drug_admin behavioral_testing Behavioral Assessments (e.g., Rotarod, Open Field) drug_admin->behavioral_testing physiological_monitoring Physiological Monitoring (e.g., Body Weight, Temperature) drug_admin->physiological_monitoring data_collection Data Collection & Collation behavioral_testing->data_collection physiological_monitoring->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results & Reporting stat_analysis->interpretation

Caption: General experimental workflow for assessing neurotoxicity.

References

refinement of acetylpheneturide synthesis to improve yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of acetylpheneturide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: this compound, also known as N-(acetylcarbamoyl)-2-phenylbutanamide, is typically synthesized via a two-step process. The first step involves the conversion of 2-phenylbutyric acid to its corresponding acyl chloride, 2-phenylbutyryl chloride. The second step is the acylation of acetylurea with the synthesized 2-phenylbutyryl chloride.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters to optimize include reaction temperature, the choice of solvent, the presence and type of a base catalyst in the acylation step, and the purity of the starting materials. Anhydrous conditions are also crucial, especially for the generation and reaction of the acyl chloride.

Q3: What are the expected side products in this synthesis?

A3: Potential side products can arise from the hydrolysis of 2-phenylbutyryl chloride back to 2-phenylbutyric acid if moisture is present. In the acylation step, side reactions could include the self-condensation of the acyl chloride or the formation of di-acylated urea derivatives, although the latter is less common under controlled conditions.

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[1][2][3] The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product. Other chromatographic techniques can also be employed for purification if needed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the synthesis of 2-phenylbutyryl chloride Incomplete reaction with the chlorinating agent (e.g., thionyl chloride).Ensure an appropriate molar excess of the chlorinating agent is used. Consider extending the reaction time or gently heating the reaction mixture if the reaction is sluggish at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can also be used to facilitate the reaction.[4]
Degradation of the acyl chloride during workup.Use anhydrous conditions throughout the reaction and workup. Remove volatile components under vacuum to minimize exposure to moisture.[4]
Low yield in the acylation of acetylurea Inefficient acylation.The addition of a non-nucleophilic base, such as pyridine or triethylamine, can improve the yield by neutralizing the HCl byproduct of the reaction.
Poor solubility of acetylurea.Select a solvent in which both acetylurea and 2-phenylbutyryl chloride have adequate solubility. Aprotic polar solvents like acetonitrile or tetrahydrofuran (THF) could be suitable.
Product is an oil or fails to crystallize Presence of impurities.Re-purify the product using column chromatography to remove impurities before attempting recrystallization. Ensure the starting materials are of high purity.
Incorrect recrystallization solvent.Experiment with different solvent systems for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.
Presence of starting material (2-phenylbutyric acid) in the final product Hydrolysis of 2-phenylbutyryl chloride.Conduct the reaction under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbutyryl Chloride

This protocol is based on the general synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[4]

Materials:

  • 2-Phenylbutyric acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 2-phenylbutyric acid in anhydrous dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (typically 1.2-1.5 molar equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is often left to proceed overnight.

  • After the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude 2-phenylbutyryl chloride can be purified by vacuum distillation.

Quantitative Data:

Reactant Molar Ratio Solvent Temperature Time Reported Yield
2-Phenylbutyric acid : Thionyl chloride1 : 1.2DichloromethaneRoom TemperatureOvernight~68%[4]
Protocol 2: Synthesis of this compound (1-Acetyl-3-(2-phenylbutyryl)urea)

This is a generalized protocol for the acylation of a urea derivative with an acyl chloride.

Materials:

  • Acetylurea

  • 2-Phenylbutyryl chloride

  • Anhydrous acetonitrile

  • Pyridine (optional, as a base)

Procedure:

  • In a dry round-bottom flask, suspend acetylurea in anhydrous acetonitrile.

  • If using a base, add pyridine (1.1 equivalents) to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-phenylbutyryl chloride in anhydrous acetonitrile to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be quenched with water, and the product extracted with a suitable organic solvent like ethyl acetate.

  • The organic layer is then washed with dilute acid (to remove pyridine), brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Quantitative Data (Hypothetical based on similar reactions):

Reactant Molar Ratio Solvent Base (optional) Temperature Expected Yield
Acetylurea : 2-Phenylbutyryl chloride1 : 1.1AcetonitrilePyridine (1.1 eq.)0 °C to RT60-80%

Visualizations

Acetylpheneturide_Synthesis_Workflow cluster_step1 Step 1: 2-Phenylbutyryl Chloride Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Purification PBA 2-Phenylbutyric Acid Reaction1 Reaction PBA->Reaction1 DCM, cat. DMF SOCl2 Thionyl Chloride SOCl2->Reaction1 PBC 2-Phenylbutyryl Chloride Reaction1->PBC Yield: ~68% PBC2 2-Phenylbutyryl Chloride AU Acetylurea Reaction2 Acylation AU->Reaction2 Acetonitrile, Pyridine PBC2->Reaction2 CrudeAP Crude this compound Reaction2->CrudeAP Expected Yield: 60-80% CrudeAP2 Crude this compound Recrystallization Recrystallization CrudeAP2->Recrystallization PureAP Pure this compound Recrystallization->PureAP High Purity

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Step Which Step? Start->Step AcylChloride Low Yield of 2-Phenylbutyryl Chloride Step->AcylChloride Step 1 Acylation Low Yield of This compound Step->Acylation Step 2 Cause1_1 Incomplete Reaction AcylChloride->Cause1_1 Possible Cause Cause1_2 Hydrolysis AcylChloride->Cause1_2 Possible Cause Cause2_1 Inefficient Acylation Acylation->Cause2_1 Possible Cause Cause2_2 Poor Solubility Acylation->Cause2_2 Possible Cause Solution1_1 Increase SOCl2 ratio, extend reaction time, add cat. DMF Cause1_1->Solution1_1 Solution1_2 Ensure anhydrous conditions Cause1_2->Solution1_2 Solution2_1 Add a non-nucleophilic base (e.g., Pyridine) Cause2_1->Solution2_1 Solution2_2 Optimize solvent (e.g., ACN, THF) Cause2_2->Solution2_2

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Mitigating Matrix Effects in Acetylpheneturide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating matrix effects during the mass spectrometric analysis of acetylpheneturide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix. In the analysis of this compound from biological matrices like plasma or urine, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of this compound?

A2: The primary causes of matrix effects are endogenous components from the biological sample that are not completely removed during sample preparation. For this compound analysis in plasma, major interfering substances include:

  • Phospholipids: These are abundant in cell membranes and are a notorious cause of ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: High concentrations of salts and residual proteins can also interfere with the ionization process.

  • Metabolites: Endogenous metabolites that co-elute with this compound can compete for ionization.

Q3: How can I determine if matrix effects are impacting my this compound assay?

A3: A standard method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample (a sample from the same biological source that does not contain the analyte). A significant difference in the peak areas indicates the presence of matrix effects.

Q4: What is an internal standard and why is it crucial for mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification. For this compound, a stable isotope-labeled (SIL) version, such as this compound-d5, is the gold standard for an internal standard as its chemical behavior is nearly identical to the unlabeled analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound. Inadequate chromatographic separation from matrix components.Optimize the HPLC/UPLC gradient, mobile phase composition (e.g., adjust pH or organic solvent ratio), or try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
High variability in this compound signal intensity between replicate injections of the same sample. Inconsistent matrix effects due to sample preparation variability or carryover.Ensure consistent and thorough sample preparation. Implement a robust column wash step between injections to minimize carryover. The use of a suitable internal standard is critical to compensate for this variability.
Low recovery of this compound during sample preparation. Suboptimal extraction conditions.Optimize the pH of the sample before extraction. Experiment with different organic solvents for liquid-liquid extraction (LLE) or different sorbents and elution solvents for solid-phase extraction (SPE).
Significant ion suppression observed. Co-elution of phospholipids or other matrix components.Improve sample cleanup. Consider using a phospholipid removal plate or a more rigorous SPE protocol. Diluting the sample extract can also reduce the concentration of interfering components, but this may compromise sensitivity.
Inconsistent internal standard response. The chosen internal standard is not behaving similarly to this compound.If not already using one, switch to a stable isotope-labeled internal standard for this compound. Ensure the IS is added early in the sample preparation process to account for extraction variability.

Experimental Protocols

While a specific validated method for this compound was not found in the literature, the following protocols are based on established methods for structurally similar compounds, such as phenacemide, and general principles of bioanalytical method development. These should be considered as a starting point and require optimization and validation for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., this compound-d5 in methanol).

    • Vortex for 10 seconds.

    • Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M ammonium acetate, pH 5.0).

    • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

    • Vortex for 2 minutes.

  • Extraction:

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters for this compound Analysis
  • Liquid Chromatography:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient from 5-95% B over 3-5 minutes is a common starting point.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: These need to be optimized by infusing a standard solution of this compound and its internal standard into the mass spectrometer. A hypothetical transition for this compound (MW: 206.24 g/mol ) could be:

      • This compound: Precursor ion (Q1): m/z 207.1 -> Product ion (Q3): m/z 164.1 (loss of acetyl group)

      • This compound-d5 (IS): Precursor ion (Q1): m/z 212.1 -> Product ion (Q3): m/z 169.1

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.

Quantitative Data Summary

The following table provides hypothetical data to illustrate how to present the results of a matrix effect experiment. Actual values must be determined experimentally.

Parameter Sample Type Mean Peak Area (n=6) Standard Deviation Coefficient of Variation (%CV)
Matrix Factor This compound in Neat Solution1,500,00075,0005.0%
This compound in Extracted Blank Plasma1,200,00096,0008.0%
Internal Standard Normalized Matrix Factor Analyte/IS Ratio in Neat Solution1.250.054.0%
Analyte/IS Ratio in Extracted Blank Plasma1.220.064.9%

Interpretation: A matrix factor is calculated as (Peak response in the presence of matrix) / (Peak response in the absence of matrix). A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor should be close to 1, with a %CV of less than 15%, to demonstrate that the IS effectively compensates for the matrix effect.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for this compound Analysis.

Troubleshooting_Logic Start Inconsistent Results? Check_IS Check Internal Standard Performance Start->Check_IS Check_Chroma Review Chromatography Start->Check_Chroma Check_Prep Evaluate Sample Preparation Start->Check_Prep Validate_IS Validate Internal Standard Check_IS->Validate_IS Optimize_LC Optimize LC Method Check_Chroma->Optimize_LC Improve_Cleanup Improve Sample Cleanup Check_Prep->Improve_Cleanup

Caption: Troubleshooting Logic for Matrix Effects.

strategies to reduce acetylpheneturide batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability during the synthesis and purification of acetylpheneturide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in the synthesis of this compound can originate from several sources, impacting reaction kinetics, impurity profiles, and the physicochemical properties of the final active pharmaceutical ingredient (API).[1][2][3][4][5] Key contributing factors include:

  • Raw Material Attributes: Inconsistencies in the quality, purity, and physical properties (e.g., particle size, moisture content) of starting materials and reagents can significantly affect the manufacturing process and the quality of the final drug product.[1][6]

  • Process Parameters: Deviations in critical process parameters (CPPs) such as reaction temperature, time, pH, and agitation rate can lead to incomplete reactions, the formation of by-products, and variations in yield and purity.

  • Crystallization and Isolation: The crystallization process is a critical step that dictates the crystal form (polymorphism), particle size distribution, and bulk density of the this compound API. Poor control over cooling rates, solvent composition, and agitation can introduce significant variability.

  • Drying and Milling: Inefficient drying can result in residual solvents, while aggressive milling can alter the particle size and introduce amorphous content, affecting dissolution and bioavailability.

Q2: How can Quality by Design (QbD) principles be applied to minimize this compound variability?

Quality by Design (QbD) is a systematic approach to drug development that emphasizes product and process understanding and process control.[7][8][9] Implementing QbD for this compound manufacturing involves:

  • Defining a Quality Target Product Profile (QTPP): This outlines the desired quality characteristics of the final drug product.

  • Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[8][10]

  • Conducting Risk Assessments: This helps to identify and rank process parameters and material attributes that could impact the CQAs.[8]

  • Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[8]

  • Implementing a Control Strategy: This includes in-process controls and real-time monitoring to ensure the process remains within the design space.[8]

Q3: What is Process Analytical Technology (PAT) and how can it help control the this compound manufacturing process?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[11][12][13] For this compound production, PAT can be used to:

  • Monitor Reaction Progression: In-line spectroscopic techniques (e.g., Near-Infrared or Raman spectroscopy) can be used to monitor the consumption of reactants and the formation of this compound in real-time, ensuring reaction completion and minimizing by-product formation.[11]

  • Control Crystallization: Tools like Focused Beam Reflectance Measurement (FBRM) and Particle Video Measurement (PVM) can monitor crystal size and shape distribution during the crystallization process, allowing for precise control over the final particle attributes.

  • Ensure Blend Uniformity: Spectroscopic methods can be employed to monitor the blending of this compound with excipients, ensuring a homogenous mixture for downstream processing.

Troubleshooting Guides

Issue 1: High Levels of Impurities in the Final Product

Possible Causes and Solutions

Potential Root Cause Troubleshooting Steps Recommended Analytical Techniques
Incomplete Reaction - Verify the quality and stoichiometry of reactants.- Increase reaction time or temperature based on kinetic studies.- Ensure adequate mixing to prevent localized concentration gradients.- High-Performance Liquid Chromatography (HPLC) to quantify reactants and products.- In-line spectroscopy (NIR/Raman) for real-time reaction monitoring.
Side Reactions - Optimize reaction temperature to minimize the formation of thermally induced by-products.- Control the addition rate of reagents to prevent localized high concentrations that could favor side reactions.- HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities.[][15]
Degradation during Work-up - Minimize exposure to harsh pH or high temperatures during extraction and isolation steps.- Use a nitrogen blanket to prevent oxidative degradation.- HPLC for purity analysis.- Forced degradation studies to identify potential degradation products.
Issue 2: Inconsistent Crystal Size and Polymorphism

Possible Causes and Solutions

Potential Root Cause Troubleshooting Steps Recommended Analytical Techniques
Uncontrolled Nucleation and Growth - Implement a controlled cooling profile during crystallization.- Introduce seed crystals to control nucleation.- Optimize the solvent/anti-solvent ratio and addition rate.[16][17][18][19][20]- Particle size analysis (e.g., laser diffraction).- X-ray Powder Diffraction (XRPD) to identify the polymorphic form.- FBRM and PVM for in-process monitoring of crystallization.
Solvent System Variability - Ensure consistent solvent quality and composition.- Control the level of impurities in recycled solvents.- Gas Chromatography (GC) to determine solvent purity and composition.
Agitation Rate - Optimize the agitation speed to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.- Microscopy to visually inspect crystal morphology.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30-31 min: Gradient to 95% A, 5% B

      • 31-35 min: Hold at 95% A, 5% B

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the percentage purity and impurity levels based on the peak areas.

Protocol 2: Particle Size Distribution Analysis using Laser Diffraction

Objective: To measure the particle size distribution of the this compound API.

Instrumentation:

  • Laser diffraction particle size analyzer.

  • Dry powder dispersion unit.

Procedure:

  • Instrument Setup:

    • Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

    • Select the appropriate lens and measurement range.

  • Sample Preparation:

    • Ensure the this compound powder is free-flowing and not agglomerated.

  • Measurement:

    • Load a representative sample of the powder into the dry powder feeder.

    • Start the measurement. The instrument will disperse the powder in a stream of air and pass it through a laser beam.

    • The scattered light pattern is detected and used to calculate the particle size distribution.

  • Data Analysis:

    • Record the D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.

Visualizations

Acetylpheneturide_Troubleshooting_Workflow Start Batch Fails Specification Investigation Initiate Investigation Start->Investigation Impurity_Check High Impurities? Investigation->Impurity_Check PSD_Check Incorrect Particle Size Distribution? Investigation->PSD_Check Impurity_Check->PSD_Check No Review_Raw_Materials Review Raw Material Certificates of Analysis Impurity_Check->Review_Raw_Materials Yes Review_Process_Params Review Batch Manufacturing Record (Process Parameters) PSD_Check->Review_Process_Params Yes End Batch Meets Specification PSD_Check->End No Analyze_Impurity_Profile Analyze Impurity Profile (HPLC, LC-MS) Review_Raw_Materials->Analyze_Impurity_Profile Analyze_PSD Analyze PSD (Laser Diffraction) Review_Process_Params->Analyze_PSD Root_Cause_Impurity Identify Root Cause: - Incomplete Reaction - Side Reaction - Degradation Analyze_Impurity_Profile->Root_Cause_Impurity Root_Cause_PSD Identify Root Cause: - Crystallization Deviations - Milling Issues Analyze_PSD->Root_Cause_PSD CAPA Implement Corrective and Preventive Actions (CAPA) Root_Cause_Impurity->CAPA Root_Cause_PSD->CAPA CAPA->End

Caption: Troubleshooting workflow for out-of-specification this compound batches.

QbD_Approach QTPP Quality Target Product Profile (QTPP) - Purity > 99.5% - Specific Particle Size CQA Identify Critical Quality Attributes (CQAs) - Impurity Profile - Crystal Form - Particle Size Distribution QTPP->CQA Risk_Assessment Risk Assessment (e.g., FMEA) Identify Critical Material Attributes (CMAs) & Critical Process Parameters (CPPs) CQA->Risk_Assessment DoE Design of Experiments (DoE) to Establish Design Space Risk_Assessment->DoE Design_Space Define Design Space - Temperature Range - pH Range - Cooling Rate DoE->Design_Space Control_Strategy Implement Control Strategy - PAT for real-time monitoring - In-process controls Design_Space->Control_Strategy Lifecycle Continual Improvement and Lifecycle Management Control_Strategy->Lifecycle

Caption: Quality by Design (QbD) approach for this compound manufacturing.

PAT_Implementation cluster_synthesis Synthesis Stage cluster_crystallization Crystallization Stage cluster_drying Drying Stage Raw_Materials Raw Materials Reactor Reactor Raw_Materials->Reactor NIR_Probe In-line NIR/Raman Probe Crystallizer Crystallizer Reactor->Crystallizer Control_System Central Control System NIR_Probe->Control_System Monitors Reaction FBRM_Probe FBRM/PVM Probes Dryer Dryer Crystallizer->Dryer FBRM_Probe->Control_System Monitors PSD Moisture_Sensor Moisture Sensor API Final API Dryer->API Moisture_Sensor->Control_System Monitors LOD Control_System->Reactor Adjusts Temp/Time Control_System->Crystallizer Adjusts Cooling Rate Control_System->Dryer

Caption: Process Analytical Technology (PAT) in this compound manufacturing.

References

Technical Support Center: Enhancing the Purity of Synthesized Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of synthesized acetylpheneturide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities in synthesized this compound can originate from various sources throughout the manufacturing process.[1][] These include:

  • Starting materials and reagents: Residual starting materials, by-products from the synthesis of reagents, and contaminants within solvents can carry through to the final product.[1][3]

  • Intermediates: Unreacted intermediates from preceding steps in the synthetic route are a common source of impurities.[1][4]

  • By-products: Side reactions occurring during the synthesis can generate structurally related by-products.[1]

  • Degradation products: The desired product, this compound, may degrade during the reaction or work-up if exposed to harsh conditions such as high temperatures, strong acids or bases, or light.[1][]

  • Catalyst and solvent residues: Residual catalysts and solvents used in the synthesis can remain in the final product.[]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the purity of the main component and detecting and quantifying impurities.[5] A well-developed HPLC method can separate this compound from its impurities, allowing for accurate percentage purity determination.

  • Gas Chromatography (GC): GC is particularly useful for detecting and quantifying residual solvents.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities by providing molecular weight information.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of crystalline solids (for purities ≥98%).[5] A sharp melting point close to the literature value is indicative of high purity.

  • UV-Visible Spectroscopy: This technique can be used for quantitative analysis and to detect impurities that have a different UV-Vis absorption profile from this compound.[7]

Q3: What is a general target purity for an active pharmaceutical ingredient (API) like this compound?

A3: For an active pharmaceutical ingredient, the target purity is typically very high, often exceeding 99.0%. The specific required purity depends on regulatory guidelines (e.g., from the ICH), the nature of the impurities (e.g., whether they are toxic), and the intended clinical application. The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The melting point of my synthesized this compound is broad and lower than the literature value.

  • Possible Cause: This is a strong indication of the presence of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.

  • Troubleshooting Steps:

    • Assess Purity: Use an analytical technique like HPLC or TLC to get a preliminary idea of the number and relative amounts of impurities.

    • Recrystallization: This is often the most effective method for purifying crystalline organic solids.[8][9] The choice of solvent is critical. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from impurities based on their differential adsorption to a stationary phase.[10][11]

Issue 2: My recrystallized this compound still shows significant impurity levels by HPLC.

  • Possible Cause 1: Inappropriate recrystallization solvent. The chosen solvent may not be effectively separating the impurity from the product.

    • Solution: Perform a systematic solvent screen to find a more suitable solvent or solvent mixture. A good solvent should have mediocre dissolving power for your compound.[8]

  • Possible Cause 2: Co-precipitation of an impurity. The impurity may have very similar solubility properties to this compound in the chosen solvent.

    • Solution: Try a different purification technique, such as column chromatography. Alternatively, a multi-step purification involving recrystallization from different solvent systems may be effective.

  • Possible Cause 3: The impurity is an isomer. Isomers can be particularly difficult to separate by recrystallization.

    • Solution: Preparative HPLC or specialized chromatography techniques may be required for separation.[12]

Issue 3: I am losing a significant amount of product during recrystallization.

  • Possible Cause 1: Using too much solvent. An excessive amount of solvent will lead to a lower recovery of the product as more of it will remain dissolved in the mother liquor even after cooling.[8]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[8]

  • Possible Cause 3: Premature crystallization during hot filtration. If hot filtration is necessary to remove insoluble impurities, the product may crystallize on the filter paper.

    • Solution: Use a heated filter funnel and pre-heat the filtration apparatus. Add a small excess of hot solvent before filtering to ensure the product remains in solution.

Issue 4: My purified product is colored, but pure this compound should be colorless.

  • Possible Cause: The presence of colored impurities, often highly conjugated organic molecules, which may be present in very small amounts.

  • Troubleshooting Steps:

    • Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[13] Use charcoal sparingly, as it can also adsorb the desired product.

    • Silica Gel Filtration: A quick filtration through a short plug of silica gel can sometimes remove baseline impurities.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests. Ethanol/water is a common mixed solvent system for compounds of moderate polarity.

  • Solvent Selection: In a test tube, add approximately 20 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe. A good solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, cool it slightly below the boiling point and add a small amount of activated charcoal.[13] Swirl and heat the mixture for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[8][13]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol describes the purification of this compound using flash column chromatography.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. The ideal system should give the this compound a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[14] Allow the silica to settle, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[10]

  • Elution:

    • Add the eluent to the column and apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Quantitative data from purity analysis should be summarized in clear and structured tables for easy comparison.

Table 1: Example of Purity Analysis Data for Different Batches of this compound

Batch IDSynthesis MethodPurification MethodPurity by HPLC (%)Melting Point (°C)
AP-001Method ARecrystallization (Ethanol)98.5128-130
AP-002Method AColumn Chromatography99.7131-132
AP-003Method BRecrystallization (Isopropanol)99.2130-132

Table 2: Example of Impurity Profile for this compound Batch AP-002

Impurity IDRetention Time (min)Relative Amount (%)Identification
Imp-A4.70.15Starting Material X
Imp-B6.20.10Unknown
Imp-C8.90.05By-product Y

Visualizations

Diagram 1: General Workflow for Purification of Synthesized this compound

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization HPLC HPLC Analysis Recrystallization->HPLC Check Purity ColumnChrom Column Chromatography ColumnChrom->HPLC HPLC->ColumnChrom Purity Not OK PureProduct Pure this compound (>99%) HPLC->PureProduct Purity OK NMR NMR Analysis MS MS Analysis PureProduct->NMR PureProduct->MS G Start Low Purity after Recrystallization CheckSolvent Is the recrystallization solvent optimal? Start->CheckSolvent CheckLoss Is product loss significant? CheckSolvent->CheckLoss Yes SolventScreen Perform solvent screen CheckSolvent->SolventScreen No OptimizeCooling Optimize cooling rate and minimize solvent volume CheckLoss->OptimizeCooling Yes ColumnChrom Consider Column Chromatography CheckLoss->ColumnChrom No ReRecrystallize Re-recrystallize with new solvent SolventScreen->ReRecrystallize

References

dealing with acetylpheneturide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with acetylpheneturide in cell culture media, specifically addressing the common issue of its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a pharmaceutical compound that has been studied for its anticonvulsant properties.[1][2] In a research setting, it may be used to investigate neurological pathways, seizure mechanisms, and for the development of new therapeutic agents.[3]

Q2: I've observed a precipitate in my cell culture media after adding this compound. What is the likely cause?

Precipitation of this compound in aqueous-based cell culture media is most likely due to its low water solubility. This compound is a lipophilic ("fat-loving") compound, meaning it dissolves more readily in organic solvents than in water.[3][4][5] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound can "crash out" of solution and form a solid precipitate if its concentration exceeds its solubility limit in the media.[6][7][8]

Q3: What are the consequences of this compound precipitation in my experiment?

Precipitation of this compound can significantly impact the accuracy and reproducibility of your experimental results. The actual concentration of the dissolved, biologically active compound will be unknown and lower than intended. Furthermore, the solid particles can have unintended physical effects on the cells, potentially leading to cytotoxicity or other artifacts that are not related to the pharmacological activity of the compound.

Q4: Can the pH of my cell culture media affect this compound's solubility?

Yes, the pH of the cell culture medium can influence the solubility of ionizable compounds.[7][9] For weakly acidic or basic compounds, a change in pH can alter the ionization state of the molecule, which in turn affects its solubility.[7][9] Without a known experimental pKa value for this compound, it is difficult to predict the exact effect of pH. However, most standard cell culture media are buffered to a physiological pH of around 7.2-7.4, and significant deviations from this can impact both compound solubility and cell health.[10]

Q5: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for this compound?

Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving lipophilic compounds like this compound for use in cell culture experiments.[11] It is crucial, however, to be mindful of the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells.[12]

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to cell culture media.

This is a common issue when the local concentration of the compound exceeds its solubility limit during the dilution process.

Troubleshooting Steps:

  • Slow, Drop-wise Addition with Agitation: Add the this compound stock solution drop-by-drop to the cell culture medium while gently swirling or stirring the medium.[13] This helps to disperse the compound quickly and avoid high local concentrations.

  • Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility. However, be cautious not to overheat the media, as this can degrade its components.

  • Increase the Final DMSO Concentration (with caution): While minimizing DMSO is generally recommended, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) might be necessary to keep the compound in solution. It is essential to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or behavior by running a vehicle control experiment.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually lower the concentration of the organic solvent and reduce the shock of transferring the lipophilic compound into an aqueous environment.

Issue: this compound precipitates over time in the incubator.

This may be due to the compound's limited stability in the aqueous environment, temperature fluctuations, or interactions with media components.

Troubleshooting Steps:

  • Visual Inspection: Regularly inspect your culture plates for any signs of precipitation.

  • Reduce Incubation Time: If the compound is not stable in the media for long periods, consider reducing the incubation time of your experiment if the scientific question allows.

  • Media with Serum: If you are using a serum-free medium, consider the possibility of using a medium containing a low percentage of Fetal Bovine Serum (FBS). Serum proteins, such as albumin, can bind to lipophilic compounds and help to keep them in solution.[5][14][15][16][17][18] Always include appropriate controls when changing media components.

  • pH Monitoring: Ensure that the pH of your cell culture medium is stable throughout the experiment. Cellular metabolism can cause the media to become more acidic over time. If you observe a color change in the phenol red indicator, it may be necessary to refresh the media.[19]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dosing Cells with this compound

This protocol provides a step-by-step guide for adding the this compound stock solution to your cell culture.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (with or without serum)

  • Cell culture plates with seeded cells

  • Calibrated pipette

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells. It is highly recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.

  • Gently swirl the cell culture plate.

  • While swirling, add the calculated volume of the this compound stock solution drop-wise to the center of each well.

  • After addition, gently rock the plate back and forth and side to side to ensure even distribution of the compound.

  • Include a "vehicle control" in your experiment by adding the same volume of pure DMSO to separate wells to account for any effects of the solvent on the cells.

  • Return the plate to the incubator and proceed with your experimental timeline.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H16N2O3[1][2][11][20]
Molecular Weight 248.28 g/mol [1][2][11]
Calculated XLogP3 2.6[2][21]
Aqueous Solubility Data not available
pKa Data not available

Note: The XLogP3 value suggests that this compound is a lipophilic compound. The lack of experimental aqueous solubility and pKa data means that the optimal conditions for its use in cell culture need to be determined empirically.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
≤ 0.1% HighIdeal for most cell lines.
0.1% - 0.5% Moderate to HighGenerally acceptable, but a vehicle control is essential.
> 0.5% Variable; potential for cytotoxicityShould be avoided unless absolutely necessary and validated for your specific cell line.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dosing Cell Dosing cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Media (Drop-wise with agitation) thaw->dilute add Add to Cells dilute->add precipitate Precipitation Observed dilute->precipitate If precipitation occurs incubate Incubate add->incubate check_dmso Check Final DMSO % precipitate->check_dmso check_conc Check Final Compound Conc. precipitate->check_conc add_serum Consider Adding Serum precipitate->add_serum

Caption: Experimental workflow for preparing and using this compound in cell culture, including troubleshooting steps for precipitation.

troubleshooting_decision_tree cluster_immediate cluster_delayed start This compound Precipitation in Cell Culture Media q1 Is precipitation immediate upon addition? start->q1 a1_yes Yes q1->a1_yes a1_no No, occurs over time q1->a1_no action1 1. Add stock drop-wise to stirred media. 2. Pre-warm media to 37°C. 3. Perform serial dilutions. a1_yes->action1 action3 1. Check for pH changes in media. 2. Consider reducing incubation time. a1_no->action3 q2 Precipitation persists? action1->q2 action2 Increase final DMSO concentration (Validate cell tolerance) q2->action2 Yes q3 Using serum-free media? action3->q3 action4 Test adding low % serum to media. q3->action4 Yes

Caption: Decision tree for troubleshooting this compound precipitation in cell culture media.

References

Navigating Acetylpheneturide Administration: A Technical Guide to Enhancing Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions for researchers investigating alternative administration routes for the anticonvulsant drug, acetylpheneturide. The following sections offer troubleshooting advice, detailed experimental protocols, and visualizations to support your research in optimizing its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for exploring alternative administration routes for this compound?

Altering the administration route of this compound can potentially enhance its therapeutic efficacy by:

  • Improving Bioavailability: Oral administration may lead to incomplete absorption due to factors like first-pass metabolism.[1] Alternative routes such as intravenous or intranasal administration can bypass the gastrointestinal tract and liver, potentially increasing the fraction of the drug that reaches systemic circulation.[2]

  • Achieving Faster Onset of Action: For acute seizures, rapid attainment of therapeutic drug concentrations in the brain is critical. Intravenous or intranasal routes can offer a much faster onset of action compared to oral administration.

  • Enhancing Central Nervous System (CNS) Penetration: Direct administration to the CNS (e.g., intrathecal) or using targeted delivery systems can increase drug concentrations at the site of action, potentially improving efficacy and reducing systemic side effects.

  • Providing Sustained Release: For chronic epilepsy management, maintaining stable drug concentrations is key. Long-acting injectable formulations can provide sustained release, improving patient compliance and reducing fluctuations in drug levels.

Q2: What are the key physicochemical properties of this compound to consider for reformulation?

Understanding the physicochemical properties of this compound is crucial for developing new formulations. Key parameters are summarized in the table below. A significant challenge is its poor aqueous solubility, which may necessitate the use of solubilizing agents or advanced formulation strategies for parenteral administration.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 248.28 g/mol [4]
Calculated XLogP3 2.6[4]
Solubility Soluble in DMSO. Aqueous solubility data not readily available.[3]
Chemical Formula C13H16N2O3[4]

Q3: What are some potential alternative administration routes for this compound?

Based on strategies for other anticonvulsants, potential alternative routes for this compound include:

  • Intravenous (IV) Injection: For rapid onset of action in emergency situations. This would require a formulation that overcomes its poor aqueous solubility.

  • Intranasal (IN) Delivery: A non-invasive route that can provide rapid absorption and direct access to the CNS, bypassing the blood-brain barrier to some extent.

  • Transdermal Patch: For sustained, controlled release over an extended period, which could improve patient adherence in chronic treatment.

  • Targeted Nanoparticle Systems: Encapsulating this compound in nanoparticles could improve its solubility, stability, and ability to cross the blood-brain barrier.

Troubleshooting Guide

Issue 1: Poor solubility of this compound is hindering the development of a parenteral formulation.

  • Troubleshooting Steps:

    • Co-solvents: Investigate the use of biocompatible co-solvents such as propylene glycol or ethanol to increase solubility.[5]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 can be used to create micellar formulations that enhance solubility.[6]

    • Cyclodextrins: Encapsulation of this compound within cyclodextrin molecules can significantly improve its aqueous solubility.[7]

    • pH Adjustment: Evaluate the effect of pH on the solubility of this compound and consider using buffering agents to maintain an optimal pH for solubility and stability.[5]

    • Lipid-Based Formulations: Explore the use of lipid emulsions or solid lipid nanoparticles as carriers.[6]

Issue 2: Inconsistent results in preclinical efficacy studies after changing the administration route.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a full pharmacokinetic study for the new administration route. Determine key parameters such as Cmax, Tmax, AUC, and half-life to understand the drug's absorption, distribution, metabolism, and excretion profile.[8]

    • Dose Adjustment: The optimal dose for the new route may be different from the oral dose. Perform a dose-response study to establish the effective dose range for the new formulation.

    • Brain Tissue Concentration: Measure the concentration of this compound directly in the brain tissue or cerebrospinal fluid to confirm that the drug is reaching its target site at therapeutic concentrations.[9]

    • Stability of the Formulation: Ensure that the new formulation is stable under the experimental conditions and that the drug is not degrading before or after administration.

Issue 3: Observed neurotoxicity at doses that are effective with the new administration route.

  • Troubleshooting Steps:

    • Re-evaluate Dose-Response: A narrow therapeutic index may be revealed with the new administration route. A more detailed dose-response study is needed to identify a dose that is both effective and non-toxic.

    • Behavioral Assessments: Implement a battery of behavioral tests to systematically assess for signs of neurotoxicity, such as motor impairment or sedation.

    • Controlled Release Formulations: If rapid peak concentrations are causing toxicity, consider developing a controlled-release formulation for the new administration route to maintain therapeutic levels without reaching toxic peaks.

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Efficacy using the Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male adult mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Administer this compound via the new administration route at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

    • At the predicted time of peak drug effect (determined from pharmacokinetic studies), induce a seizure by applying an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension. The dose that protects 50% of the animals (ED50) can then be calculated.

Protocol 2: Evaluation of Anticonvulsant Efficacy using the Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Male adult mice or rats.

  • Procedure:

    • Administer this compound via the new administration route at various doses, including vehicle and positive control (e.g., ethosuximide) groups.

    • At the predicted time of peak drug effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg for mice).

    • Observe the animals for a set period (e.g., 30 minutes) and record the latency to and the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The primary endpoint is the percentage of animals protected from clonic seizures. The ED50 can be calculated. The latency to seizure onset can also be used as a secondary measure.[10]

Visualizations

Signaling Pathway of this compound

The anticonvulsant effect of this compound is believed to be mediated through multiple mechanisms that collectively reduce neuronal hyperexcitability.

Acetylpheneturide_Mechanism cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances GABA Binding Release Neurotransmitter Release Na_Channel->Release Depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Triggers Fusion Vesicle->Release Cl_Channel Cl- Channel (Hyperpolarization) GABA_A_Receptor->Cl_Channel Opens

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Evaluating a New Administration Route

The following diagram outlines the key steps in the development and preclinical evaluation of a new administration route for an anticonvulsant like this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_pk Pharmacokinetic Studies cluster_efficacy Efficacy & Safety Evaluation cluster_analysis Data Analysis & Decision Solubility Solubility & Excipient Screening Formulation Formulation Optimization (e.g., IV, IN) Solubility->Formulation Stability Stability Testing Formulation->Stability PK_Study Pharmacokinetic Profiling (Plasma & Brain) Stability->PK_Study Dose_Selection Dose Range Selection PK_Study->Dose_Selection MES_Test Maximal Electroshock (MES) Test Dose_Selection->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Dose_Selection->PTZ_Test Tox_Study Neurotoxicity Assessment MES_Test->Tox_Study PTZ_Test->Tox_Study Data_Analysis Data Analysis & ED50/TD50 Calculation Tox_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Preclinical workflow for a new administration route.

Data Presentation

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound

This table illustrates how pharmacokinetic parameters might differ between various administration routes. The values for IV and IN routes are hypothetical and would need to be determined experimentally.

ParameterOralIntravenous (IV) (Hypothetical)Intranasal (IN) (Hypothetical)Potential Implication of Change
Bioavailability (F) Unknown100%60-80%Higher bioavailability may allow for lower doses.[11]
Tmax (Time to Peak Concentration) 2-4 hours< 5 minutes15-30 minutesFaster Tmax is crucial for treating acute seizures.
Cmax (Peak Concentration) VariableHighModerate to HighHigher Cmax can improve efficacy but may increase the risk of side effects.
Half-life (t1/2) ~40-50 hours~40-50 hours~40-50 hoursThe elimination half-life is generally independent of the absorption route.

Disclaimer: This information is for research purposes only and should not be used for clinical decision-making. All experimental work should be conducted in accordance with relevant ethical and regulatory guidelines.

References

Technical Support Center: Optimization of Acetylpheneturide Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of acetylpheneturide from various biological matrices. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound.

Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low recovery is a frequent challenge in bioanalysis. The causes can be multifaceted, ranging from the extraction method itself to the chemical properties of the analyte.[1] Here are the common causes and solutions:

  • Insufficient Extraction: The chosen solvent may not be optimal for this compound. Based on its predicted lipophilicity (XLogP3 of 2.6), it is expected to be soluble in moderately polar organic solvents.[2]

    • Solution: If using Liquid-Liquid Extraction (LLE), try solvents like ethyl acetate, or a mixture of ethyl acetate and acetonitrile.[3][4] For Solid-Phase Extraction (SPE), ensure the sorbent chemistry (e.g., C8 or C18) is appropriate for retaining a compound of this polarity.[5]

    • Solution: Adjust the pH of the sample to suppress the ionization of this compound, thereby increasing its affinity for the organic solvent in LLE or the sorbent in reversed-phase SPE. Experiment with a sample pH below the presumed pKa.

  • Analyte Instability: this compound could be degrading during the extraction process due to factors like temperature, light, or extreme pH.[1]

    • Solution: Protect samples from light, avoid high temperatures during solvent evaporation, and consider adding antioxidants if degradation is suspected.[1]

  • Losses During Cleanup/Evaporation: The analyte can be lost during solid-phase extraction (SPE) washing steps or during the final evaporation and reconstitution step.

    • Solution: For SPE, ensure the wash solvent is not too strong, which could prematurely elute the analyte.[5] During evaporation, carefully control the temperature and nitrogen flow to prevent the sample from evaporating to complete dryness for an extended period, which can make reconstitution difficult.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, which can be ion suppression or enhancement, are common when analyzing samples from complex biological matrices.[6][7] They are caused by co-eluting endogenous components like phospholipids that interfere with the ionization of the target analyte.[8][9]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components.[10]

    • Solution: Switch from a simple protein precipitation method to a more rigorous extraction technique like LLE or SPE. If already using SPE, consider a different sorbent or add more specific wash steps to remove interferences.[10]

  • Optimize Chromatography: Modifying the chromatographic conditions can help separate this compound from matrix components.[8]

    • Solution: Alter the mobile phase composition, gradient, or switch to a different column chemistry to improve resolution.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.

    • Solution: If a labeled standard is not available, use a structural analog that has similar chromatographic behavior and ionization properties.

Q3: Which extraction method, LLE or SPE, is better for this compound?

A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting this compound, and the choice depends on the specific requirements of the assay.

  • Liquid-Liquid Extraction (LLE): This is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[11] It is often cost-effective but can be labor-intensive and may use large volumes of organic solvents.[12]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the liquid sample.[13] It generally provides cleaner extracts, is easier to automate, and can be more selective than LLE.

For high-throughput applications, SPE is often preferred. For initial method development or when cost is a primary concern, LLE can be a suitable choice.

Quantitative Data Summary

While specific quantitative data for this compound extraction is not widely published, the following tables provide representative recovery data for similar acidic/neutral drugs from biological matrices using common extraction techniques. This data can serve as a benchmark for method development.

Table 1: Representative Recovery of Acidic/Neutral Drugs using Liquid-Liquid Extraction (LLE)

Analyte ClassBiological MatrixExtraction SolventpHAverage Recovery (%)
Neutral DrugsBloodEthyl AcetateAdjusted with Saturated Ammonium Chloride>85%[3]
Acidic DrugsPlasmaEthyl Acetate4.5~90%[14]
Neutral DrugsBloodn-Butyl Chloride9.2>80%[15]

Table 2: Representative Recovery of Acidic/Neutral Drugs using Solid-Phase Extraction (SPE)

Analyte ClassBiological MatrixSPE SorbentElution SolventAverage Recovery (%)
Acidic/Neutral DrugsBlood/UrineMixed-mode Cation ExchangeAcidic Elution Solvent>90%[14]
Various PharmaceuticalsSurface WaterPolymeric (Strata-X)Methanol42-123%[8]
SteroidsUrinePolymeric (Strata-X)Not Specified>90%

Experimental Protocols

The following are detailed, generalized protocols for LLE and SPE that can be adapted for the extraction of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a starting point for extracting this compound from plasma.

  • Sample Preparation:

    • Pipette 1 mL of plasma into a clean glass tube.

    • Add an appropriate internal standard.

    • Add 1 mL of a suitable buffer to adjust the pH (e.g., pH 4.5 acetate buffer) to suppress the ionization of this compound. Vortex to mix.[14]

  • Extraction:

    • Add 4 mL of ethyl acetate to the tube.[3]

    • Cap the tube and vortex or rock for 10-15 minutes to ensure thorough mixing.[3]

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol provides a general workflow for SPE that can be optimized for this compound.

  • Sample Pre-treatment:

    • Centrifuge 5 mL of urine to pellet any precipitates.

    • Take the supernatant and adjust the pH to approximately 6.0 with a suitable buffer.[14]

    • Add an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the sorbent.[14] Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.[14]

    • Follow with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences. Ensure this wash step does not elute the this compound.

    • Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.[14]

  • Elution and Reconstitution:

    • Elute the this compound from the cartridge with 3 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualizations

The following diagrams illustrate key workflows for the optimization of this compound extraction.

LLE_Workflow cluster_start Start cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma/Urine Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH (e.g., pH 4.5) add_is->adjust_ph add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow start Biological Sample pretreatment Sample Pre-treatment (pH adjustment, add IS) start->pretreatment condition Condition SPE Cartridge (Methanol, Water) pretreatment->condition load Load Sample condition->load wash Wash Cartridge (Remove Interferences) load->wash dry Dry Cartridge wash->dry elute Elute this compound (Methanol/Acetonitrile) dry->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis Troubleshooting_Low_Recovery start Low Recovery Observed check_ph Is sample pH optimized? start->check_ph check_solvent Is extraction/elution solvent appropriate? check_ph->check_solvent Yes adjust_ph Adjust pH to suppress ionization check_ph->adjust_ph No check_wash Is analyte lost in wash step (SPE)? check_solvent->check_wash Yes change_solvent Test alternative solvents (e.g., different polarity) check_solvent->change_solvent No check_evap Are there losses during evaporation/reconstitution? check_wash->check_evap No weaker_wash Use a weaker wash solvent check_wash->weaker_wash Yes optimize_evap Optimize evaporation (temp, gas flow) check_evap->optimize_evap Yes end_node Recovery Improved check_evap->end_node No adjust_ph->end_node change_solvent->end_node weaker_wash->end_node optimize_evap->end_node

References

Technical Support Center: Acetylpheneturide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetylpheneturide, particularly when scaling up from laboratory to pilot or production scale.

Disclaimer: Detailed experimental data and specific challenges for the scale-up of this compound synthesis are not extensively reported in publicly available literature. Therefore, the information provided here is based on the known chemistry of the related compound phenacemide (phenylacetylurea) and general principles of N-acylurea synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: this compound, or N-(acetylcarbamoyl)-2-phenylbutanamide, is an N-acylurea. A common and direct synthetic approach involves the acylation of acetylurea with 2-phenylbutyryl chloride. This method is analogous to the synthesis of similar urea-based anticonvulsants.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control during the scale-up include:

  • Temperature: The acylation reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure consistent product quality.

  • Reagent Addition Rate: Slow and controlled addition of the acyl chloride is necessary to manage the reaction exotherm and minimize the formation of impurities.

  • Mixing Efficiency: Adequate agitation is required to ensure homogenous reaction conditions, which becomes more challenging in larger reactors.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize unreacted starting materials.

  • Purity of Starting Materials: The purity of 2-phenylbutyryl chloride and acetylurea will directly impact the purity of the final product.

Q3: What are the likely impurities in this compound synthesis and how can they be controlled?

A3: Potential impurities could include:

  • Unreacted Starting Materials: Residual 2-phenylbutyryl chloride or acetylurea.

  • Diacylated Urea: Formation of a diacylated product where the acyl group attaches to both nitrogen atoms of the acetylurea.

  • Hydrolysis Products: Hydrolysis of the acyl chloride to 2-phenylbutanoic acid.

  • Solvent-Related Impurities: Residual solvents from the reaction and purification steps.

Control strategies include optimizing reaction stoichiometry, careful control of reaction conditions, and appropriate purification methods such as recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of product or reactants. - Suboptimal reaction temperature. - Poor mixing. - Loss of product during workup and purification.- Monitor reaction progress using techniques like TLC or HPLC. - Ensure anhydrous conditions if reactants are moisture-sensitive. - Optimize temperature profile for the reaction. - Improve agitation in the reactor. - Optimize extraction and crystallization solvents and procedures.
Product Purity Issues - Presence of unreacted starting materials. - Formation of side products. - Inefficient purification.- Adjust stoichiometry to use a slight excess of one reactant. - Optimize reaction conditions (temperature, addition rate) to minimize side reactions. - Select an appropriate recrystallization solvent system. - Consider chromatographic purification for high-purity requirements.
Poor Filterability of Product - Fine particle size of the crystalline product. - Presence of amorphous material.- Optimize the crystallization process (cooling rate, solvent system, seeding). - Implement an aging step after crystallization to allow for crystal growth.
Inconsistent Batch-to-Batch Results - Variability in raw material quality. - Poor control over process parameters. - Inadequate cleaning of equipment.- Qualify raw material suppliers and test incoming batches. - Implement strict process controls and standard operating procedures (SOPs). - Ensure thorough cleaning procedures are in place to prevent cross-contamination.

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on the synthesis of related N-acylureas and should be optimized for specific laboratory and scale-up conditions.

Reaction: 2-Phenylbutyryl chloride + Acetylurea → this compound

Materials:

  • 2-Phenylbutyryl chloride

  • Acetylurea

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Base (e.g., Pyridine, Triethylamine)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., Ethanol/water, Isopropanol)

Procedure:

  • In a clean, dry reactor equipped with a stirrer, thermometer, and addition funnel, dissolve acetylurea in the anhydrous aprotic solvent.

  • Add the base to the reaction mixture.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 2-phenylbutyryl chloride in the same solvent to the cooled mixture via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Dry the purified crystals under vacuum to a constant weight.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for the optimization of this compound synthesis. This data is for illustrative purposes and should be determined experimentally.

Parameter Condition A Condition B Condition C
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Base PyridineTriethylamineDIPEA
Temperature (°C) 0-520-250-5
Yield (%) 756882
Purity (HPLC, %) 95.293.598.1

Visualizations

Acetylpheneturide_Synthesis_Workflow start Start dissolve Dissolve Acetylurea and Base in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0-5 °C dissolve->cool add_acyl_chloride Slowly Add 2-Phenylbutyryl Chloride cool->add_acyl_chloride react Stir at Room Temperature (Monitor Progress) add_acyl_chloride->react quench Quench with Water react->quench workup Aqueous Workup (Acid, Base, Brine Washes) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize dry_final Dry Purified Product recrystallize->dry_final end_product This compound dry_final->end_product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Workflow start Issue Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion Yes analyze_impurities Identify Impurities (LC-MS, NMR) purity_issue->analyze_impurities Yes end Process Optimized purity_issue->end No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_completion->optimize_conditions improve_workup Improve Workup/ Purification Protocol optimize_conditions->improve_workup improve_workup->end optimize_purification Optimize Purification (Recrystallization Solvent) analyze_impurities->optimize_purification modify_reaction Modify Reaction Conditions to Minimize Side Products optimize_purification->modify_reaction modify_reaction->end

Caption: Troubleshooting decision tree for synthesis scale-up.

Side_Reactions reactants 2-Phenylbutyryl Chloride + Acetylurea main_product This compound (Desired Product) reactants->main_product Main Reaction diacylation Diacylated Urea (Side Product) reactants->diacylation Excess Acyl Chloride/ High Temperature hydrolysis 2-Phenylbutanoic Acid (Hydrolysis Product) reactants->hydrolysis Presence of Water unreacted Unreacted Starting Materials reactants->unreacted Incomplete Reaction

Caption: Potential side reactions in this compound synthesis.

identifying and minimizing impurities in acetylpheneturide preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing impurities in acetylpheneturide preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound, chemically known as N-(acetylcarbamoyl)-2-phenylbutanamide, is an active pharmaceutical ingredient (API). Its structure consists of a 2-phenylbutanamide backbone linked to an acetylurea moiety. This acylurea structure is susceptible to hydrolysis, which is a primary degradation pathway.

Q2: What are the common sources of impurities in this compound preparations?

Impurities in this compound can originate from several sources:

  • Starting Materials: Impurities present in the initial raw materials, such as 2-phenylbutyric acid and acetylurea.

  • Synthesis Process: By-products formed during the synthesis, unreacted starting materials, and intermediates.

  • Degradation: Degradation of this compound due to factors like pH, temperature, light, and oxidation.[1][2]

  • Storage and Packaging: Interaction with packaging materials or inappropriate storage conditions can lead to the formation of impurities.

Q3: What are the potential process-related impurities in the synthesis of this compound?

Based on a likely synthesis pathway involving the reaction of 2-phenylbutyryl chloride (derived from 2-phenylbutyric acid) with acetylurea, potential process-related impurities include:

  • Unreacted Starting Materials: 2-phenylbutyric acid and acetylurea.

  • Intermediates: 2-phenylbutyryl chloride.

  • By-products: Di-acylation products or other side-reaction products.

Q4: What are the likely degradation products of this compound?

The acylurea linkage in this compound is prone to hydrolysis. Under acidic or basic conditions, it can degrade to form:

  • Pheneturide (2-phenylbutyrylurea): Formed by the cleavage of the acetyl group. Pheneturide itself is an anticonvulsant.[3][4][5]

  • 2-Phenylbutyric acid and Acetylurea: Resulting from the complete hydrolysis of the amide bond.[6][7]

  • Other degradation products: Oxidative and photolytic degradation may lead to other related substances.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause 1: Contamination from solvents or glassware.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent-related peaks. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 2: Presence of process-related impurities.

    • Troubleshooting Step: Review the synthesis procedure. Analyze the starting materials (2-phenylbutyric acid and acetylurea) by HPLC to check their purity. If standards are available, co-inject them to identify the impurity peaks.

  • Possible Cause 3: Degradation of the sample.

    • Troubleshooting Step: Prepare a fresh sample and re-analyze immediately. Ensure the sample is stored under appropriate conditions (e.g., protected from light, at a suitable temperature). Compare the chromatogram with a freshly prepared standard solution.

  • Possible Cause 4: Interaction with the HPLC system or mobile phase.

    • Troubleshooting Step: Vary the mobile phase composition or pH to see if the peak profile changes. Use a different HPLC column to check for peak co-elution.

Issue 2: The purity of my synthesized this compound is lower than expected.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting Step: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) to ensure it goes to completion. Consider increasing the reaction time or temperature if necessary.

  • Possible Cause 2: Inefficient purification.

    • Troubleshooting Step: Optimize the recrystallization solvent system to improve the removal of impurities. Consider using column chromatography for purification if recrystallization is insufficient.

  • Possible Cause 3: Degradation during work-up or purification.

    • Troubleshooting Step: Avoid high temperatures and extreme pH conditions during the work-up and purification steps. Analyze samples at each stage to identify where the impurity is being introduced.

Issue 3: I am having difficulty separating this compound from a specific impurity.

  • Possible Cause 1: Suboptimal HPLC method.

    • Troubleshooting Step: Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) to improve resolution. Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl or a different particle size).

  • Possible Cause 2: Co-elution of the impurity with the main peak.

    • Troubleshooting Step: Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. Consider using orthogonal analytical techniques like LC-MS to identify the co-eluting impurity.

Data Presentation

Table 1: Potential Impurities in this compound Preparations

Impurity Name Potential Source Molecular Formula Molecular Weight ( g/mol )
2-Phenylbutyric AcidStarting Material, DegradationC₁₀H₁₂O₂164.20
AcetylureaStarting Material, DegradationC₃H₆N₂O₂102.09
PheneturideDegradationC₁₁H₁₄N₂O₂206.24
2-Phenylbutyryl chlorideIntermediateC₁₀H₁₁ClO182.65

Table 2: Suggested Starting HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[1][2][8][9]

  • Acid Hydrolysis:

    • Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in acetonitrile and add an equal volume of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in acetonitrile:water) and the solid drug to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • Prepare solutions of the stressed samples in the mobile phase for HPLC analysis.

Protocol 2: Sample Preparation for HPLC Analysis

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water (or mobile phase) to get a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Synthesis_Pathway PBA 2-Phenylbutyric Acid PBC 2-Phenylbutyryl Chloride PBA->PBC Acylation SOCl2 SOCl2 or (COCl)2 SOCl2->PBC APT This compound PBC->APT AU Acetylurea AU->APT Nucleophilic Acyl Substitution Base Base (e.g., Pyridine) Base->APT

Caption: Postulated synthesis pathway for this compound.

Impurity_Identification_Workflow start Start: this compound Sample hplc HPLC-UV/PDA Analysis start->hplc peak_detection Unexpected Peak Detected? hplc->peak_detection no_peak Purity Meets Specification peak_detection->no_peak No lcms LC-MS Analysis for m/z peak_detection->lcms Yes nmr Isolate Impurity (Prep-HPLC) & Analyze by NMR lcms->nmr structure Structure Elucidation nmr->structure source Identify Source of Impurity (Process, Degradation, etc.) structure->source minimize Optimize Process to Minimize Impurity source->minimize OOS_Troubleshooting oos Out-of-Specification (OOS) Purity Result check_system Check HPLC System Suitability (Resolution, Tailing Factor, etc.) oos->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System system_ok->fix_system No check_sample Re-prepare Sample and Standard system_ok->check_sample Yes fix_system->check_system reanalyze Re-analyze check_sample->reanalyze result_ok Result Confirmed? reanalyze->result_ok pass Result Passes result_ok->pass No (Original was error) investigate Investigate Root Cause (Synthesis, Degradation, etc.) result_ok->investigate Yes (OOS Confirmed)

References

Validation & Comparative

Comparative Efficacy of Acetylpheneturide and Pheneturide in Anticonvulsant Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticonvulsant therapeutics, both acetylpheneturide and pheneturide have carved a niche, albeit with varying degrees of clinical application and supporting research. This guide provides a comprehensive comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are scarce, this document synthesizes existing evidence to offer an objective overview.

Efficacy and Pharmacological Profile

Pheneturide, an anticonvulsant of the ureide class, has been used in the management of severe epilepsy, often when other treatments have failed.[1] Clinical evidence suggests its efficacy is comparable to that of phenytoin in controlling seizures.[2][3] this compound is also utilized as an anticonvulsant, indicated for autonomic seizures, partial epilepsies, and temporal lobe epilepsy.

Quantitative Data Summary

Table 1: Clinical Trial Data for Pheneturide vs. Phenytoin

ParameterPheneturidePhenytoinSignificance
Mean Seizure Frequency No significant difference reportedNo significant difference reportedNot statistically significant[2][3]
Patient Preference Not specifiedNot specified-
Adverse Effects Not detailed in abstractNot detailed in abstract-

Source: Gibberd et al., 1982. Journal of Neurology, Neurosurgery, and Psychiatry.[2][3]

Mechanism of Action

The anticonvulsant properties of this compound and pheneturide are attributed to their modulation of neuronal excitability, though their precise mechanisms differ.

This compound is believed to exert its effects through a multi-faceted approach:

  • Enhancement of GABAergic Inhibition: It is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] This leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire.[4]

  • Inhibition of Sodium Channels: By blocking voltage-gated sodium channels, this compound can reduce the propagation of action potentials.[4]

  • Modulation of Calcium Channels: It may also influence calcium channels, which would in turn regulate neurotransmitter release.[4]

Pheneturide's mechanism is less specifically elucidated in the available literature but is understood to involve general central nervous system depressant activities.[5] It is also known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, which can potentiate their effects.[1]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound and a typical experimental workflow for evaluating anticonvulsant drugs are visualized below.

cluster_this compound Proposed Mechanism of this compound This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances GABAergic Inhibition Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Modulates Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Reduced_Action_Potential Reduced Action Potential Firing Na_Channel->Reduced_Action_Potential Reduced_Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Neuronal_Membrane Neuronal Membrane Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Reduced_Action_Potential->Anticonvulsant_Effect Reduced_Neurotransmitter_Release->Anticonvulsant_Effect cluster_workflow Typical Experimental Workflow for Anticonvulsant Drug Screening Animal_Model Animal Model Selection (e.g., Mice, Rats) Drug_Administration Test Compound Administration (this compound or Pheneturide) Animal_Model->Drug_Administration Seizure_Induction Seizure Induction (e.g., MES, PTZ) Drug_Administration->Seizure_Induction Observation Observation of Seizure Activity Seizure_Induction->Observation Data_Analysis Data Analysis (e.g., Seizure Score, Latency) Observation->Data_Analysis Efficacy_Determination Determination of Efficacy (ED50) Data_Analysis->Efficacy_Determination

References

head-to-head comparison of acetylpheneturide and phenytoin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticonvulsant and neurotoxic profiles of acetylpheneturide and phenytoin based on available in vivo data. Due to a scarcity of direct head-to-head preclinical studies for this compound, this guide synthesizes available data for both compounds, highlighting areas where direct comparison is limited.

Executive Summary

Phenytoin is a well-established anticonvulsant for which extensive in vivo data on efficacy and toxicity are available. Its primary mechanism of action is the blockade of voltage-gated sodium channels. This compound, and its closely related analog pheneturide, are also known for their anticonvulsant properties. However, publicly available, direct comparative in vivo preclinical data, particularly regarding median effective dose (ED50) and median toxic dose (TD50), are limited for this compound. A clinical study comparing pheneturide and phenytoin found no significant difference in their efficacy in controlling seizures in patients with epilepsy[1][2]. The mechanism of action for this compound is thought to involve modulation of GABAergic pathways and inhibition of sodium channels.

Quantitative Data Comparison

The following table summarizes the available quantitative preclinical data for phenytoin. A corresponding dataset for this compound could not be compiled from the available search results.

ParameterPhenytoinThis compoundData Source
Anticonvulsant Efficacy (ED50)
Maximal Electroshock (MES) - Mouse~9.8 mg/kgData not available[3]
Maximal Electroshock (MES) - Rat4.4 - 16.9 mg/kgData not available[3][4]
Neurotoxicity (TD50)
Rotarod Test - MouseData not available in provided resultsData not available

Experimental Protocols

Detailed methodologies for the key experiments cited for phenytoin are provided below. These protocols are standard in preclinical anticonvulsant drug screening and would be applicable for evaluating this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures[5][6][7].

Objective: To determine the median effective dose (ED50) of a compound required to protect 50% of animals from the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Experimental Workflow:

MES_Workflow cluster_preparation Animal Preparation cluster_dosing Drug Administration cluster_seizure_induction Seizure Induction & Observation cluster_analysis Data Analysis animal_selection Select male ICR-CD-1 mice or Sprague-Dawley rats acclimatization Acclimatize animals to laboratory conditions animal_selection->acclimatization fasting Fast animals overnight with free access to water acclimatization->fasting grouping Divide animals into groups (vehicle control and test compound doses) fasting->grouping administration Administer test compound or vehicle (e.g., intraperitoneally) grouping->administration peak_effect Wait for the time of peak drug effect administration->peak_effect electrodes Apply corneal electrodes with anesthetic/electrolyte solution peak_effect->electrodes stimulation Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz) electrodes->stimulation observation Observe for the presence or absence of tonic hindlimb extension stimulation->observation data_collection Record the number of protected animals in each group observation->data_collection probit_analysis Calculate the ED50 using probit analysis data_collection->probit_analysis Rotarod_Workflow cluster_training Training Phase cluster_dosing Drug Administration cluster_testing Testing Phase cluster_analysis Data Analysis pre_training Train animals to stay on the rotating rod for a set duration grouping Divide trained animals into groups (vehicle and test compound doses) pre_training->grouping administration Administer test compound or vehicle grouping->administration peak_effect Wait for the time of peak drug effect administration->peak_effect placement Place animal on the rotating rod peak_effect->placement observation Record the latency to fall or the number of falls within a set time placement->observation data_collection Determine the number of impaired animals in each group observation->data_collection probit_analysis Calculate the TD50 using probit analysis data_collection->probit_analysis Phenytoin_Pathway cluster_neuron Presynaptic Neuron cluster_effect Effect AP Action Potential Na_channel Voltage-gated Sodium Channel AP->Na_channel Opens Na_channel->Na_channel Inactivates stabilization Prolonged Inactivation of Sodium Channel Na_channel->stabilization PHT Phenytoin PHT->Na_channel Binds to inactive state reduced_firing Reduced Neuronal High-Frequency Firing stabilization->reduced_firing Acetylpheneturide_Pathway cluster_acetyl This compound Action cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcome Overall Outcome acetyl This compound gaba GABA-A Receptor acetyl->gaba Modulates na_channel Voltage-gated Sodium Channel acetyl->na_channel Inhibits (putative) gaba_effect Enhanced GABAergic Inhibition gaba->gaba_effect na_effect Reduced Sodium Influx na_channel->na_effect outcome Decreased Neuronal Excitability gaba_effect->outcome na_effect->outcome

References

Validating the Anticonvulsant Activity of Acetylpheneturide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of acetylpheneturide against established alternatives, focusing on preclinical validation models. Due to the limited availability of public domain quantitative data for this compound, this guide emphasizes experimental methodologies and the known mechanistic pathways while presenting available comparative data for well-established anticonvulsants.

Executive Summary

Data Presentation: Comparative Anticonvulsant Activity

Quantitative data on the anticonvulsant potency of this compound in standardized preclinical models is scarce in publicly accessible scientific literature. However, for comparative purposes, the following table summarizes the reported median effective dose (ED50) values for the established anticonvulsants, phenytoin and carbamazepine, in the Maximal Electroshock (MES) test in mice. The ED50 represents the dose of a drug that is effective in 50% of the tested animals.[1]

AnticonvulsantAnimal ModelTestED50 (mg/kg)
This compound MouseMESData not available
This compound MousePTZData not available
Phenytoin MouseMES9.87 ± 0.86[2]
Carbamazepine MouseMES10.5 ± 0.9 to 15.7 ± 1.2[3]
Phenytoin MousePTZGenerally considered ineffective[4]
Carbamazepine MousePTZData not consistently reported for standard PTZ test

Mechanism of Action: this compound

The precise mechanism of action for this compound is not fully elucidated but is believed to involve multiple pathways that collectively reduce neuronal excitability.[5] The proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This makes it more difficult for neurons to fire, thus suppressing seizure activity.[5]

  • Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsants like phenytoin and carbamazepine, this compound may inhibit voltage-gated sodium channels. This action reduces the influx of sodium ions into neurons, which is necessary for the generation and propagation of action potentials, thereby limiting the spread of seizure discharges.[5]

  • Inhibition of Calcium Channels: this compound might also influence voltage-gated calcium channels, which would reduce the release of excitatory neurotransmitters at the synapse, further dampening neuronal excitability.[5]

Signaling Pathway Diagram

Acetylpheneturide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylpheneturide_presynaptic This compound Na_Channel_pre Voltage-Gated Na+ Channel Acetylpheneturide_presynaptic->Na_Channel_pre Inhibits Ca_Channel_pre Voltage-Gated Ca2+ Channel Acetylpheneturide_presynaptic->Ca_Channel_pre Inhibits Vesicle Synaptic Vesicle (Excitatory Neurotransmitters) Na_Channel_pre->Vesicle Reduces Action Potential Firing Ca_Channel_pre->Vesicle Reduces Neurotransmitter Release Reduced_Excitability Reduced Neuronal Excitability & Seizure Suppression Vesicle->Reduced_Excitability Decreased Excitatory Neurotransmission Acetylpheneturide_postsynaptic This compound GABA_A_Receptor GABA-A Receptor Acetylpheneturide_postsynaptic->GABA_A_Receptor Enhances GABA Binding/Effect Cl_Channel Cl- Channel GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_Channel->Hyperpolarization Cl- Influx Hyperpolarization->Reduced_Excitability Increased Inhibition

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the two primary preclinical models used to assess anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6]

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Experimental Workflow Diagram:

MES_Test_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (e.g., this compound, Vehicle, or Comparator) start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait stimulation Corneal or Auricular Electrical Stimulation (e.g., 50-60 Hz, 0.2s duration) wait->stimulation observation Observation of Seizure Response (Presence or Absence of Tonic Hindlimb Extension) stimulation->observation endpoint Endpoint: Protection from Tonic Hindlimb Extension Recorded observation->endpoint data_analysis Data Analysis (Calculation of ED50) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Methodology:

  • Animals: Male albino mice (e.g., CD-1 strain) weighing 20-30g are commonly used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Test compounds, including this compound, vehicle control, and reference anticonvulsants (e.g., phenytoin, carbamazepine), are administered intraperitoneally (i.p.) or orally (p.o.). A range of doses is used to determine the dose-response relationship.

  • Electrical Stimulation: At the time of predicted peak effect of the drug, a maximal seizure is induced via corneal or auricular electrodes. A constant current stimulus (e.g., 50 mA for mice) at a high frequency (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The subcutaneous (s.c.) PTZ test is a widely used model for identifying anticonvulsants effective against myoclonic and absence seizures.[7]

Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

Experimental Workflow Diagram:

PTZ_Test_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (e.g., this compound, Vehicle, or Comparator) start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait ptz_injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg in mice) wait->ptz_injection observation Observation for Seizure Activity (Latency to and presence of clonic seizures) ptz_injection->observation endpoint Endpoint: Protection from Clonic Seizures or Increased Latency Recorded observation->endpoint data_analysis Data Analysis (Calculation of ED50 or other metrics) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.

Methodology:

  • Animals: Similar to the MES test, male albino mice are typically used.

  • Drug Administration: The test compound, vehicle, or reference drug is administered at various doses.

  • Convulsant Administration: At the time of peak drug effect, a subcutaneous injection of PTZ is administered. A dose that reliably induces clonic seizures in control animals is used (e.g., 85 mg/kg in mice).[8]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of characteristic seizure behaviors, primarily generalized clonic seizures. The latency to the first clonic seizure and the presence or absence of seizures are recorded.

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Comparison with Alternatives

  • Phenytoin: A primary anticonvulsant effective against generalized tonic-clonic and partial seizures. Its primary mechanism is the use-dependent blockade of voltage-gated sodium channels. It is highly effective in the MES model but is generally considered ineffective in the s.c. PTZ test, indicating a narrower spectrum of activity compared to broad-spectrum anticonvulsants.[4]

  • Carbamazepine: Another first-line treatment for tonic-clonic and partial seizures. Similar to phenytoin, its main mechanism of action is the blockade of voltage-gated sodium channels. It demonstrates robust efficacy in the MES model.[3]

Conclusion

Validating the anticonvulsant activity of this compound requires rigorous testing in established preclinical models such as the MES and PTZ tests. While direct comparative quantitative data for this compound is limited, understanding its proposed multi-target mechanism of action provides a rationale for its potential efficacy. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies, allowing for a direct comparison of this compound's potency and efficacy against standard anticonvulsant drugs. Further research to determine the ED50 values of this compound in these models is essential for a comprehensive assessment of its therapeutic potential in the modern management of epilepsy.

References

Acetylpheneturide vs. Carbamazepine: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preclinical comparison of two anticonvulsant compounds: acetylpheneturide and carbamazepine. While carbamazepine is a well-established antiepileptic drug with a known preclinical profile, data for this compound is less comprehensive, precluding a direct head-to-head comparison based on existing literature. This document summarizes the available preclinical data for both compounds, focusing on their mechanisms of action, efficacy in seizure models, neurotoxicity, and pharmacokinetic profiles.

Mechanism of Action

This compound: The precise mechanism of action for this compound is not fully elucidated. However, preclinical evidence suggests a multi-faceted approach to neuronal excitability modulation. It is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Additionally, it may exert its anticonvulsant effects by inhibiting voltage-gated sodium channels and potentially calcium channels, thereby reducing neuronal firing and neurotransmitter release.

Carbamazepine: The primary mechanism of action for carbamazepine is well-established and involves the blockade of voltage-gated sodium channels[1][2][3]. By binding to these channels in their inactivated state, carbamazepine limits the repetitive and sustained firing of neurons that is characteristic of seizures[1][2].

cluster_this compound This compound cluster_Carbamazepine Carbamazepine A_Node This compound A_GABA Enhances GABAergic Inhibition A_Node->A_GABA A_Na Inhibits Sodium Channels A_Node->A_Na A_Ca Inhibits Calcium Channels (putative) A_Node->A_Ca A_Effect Reduced Neuronal Excitability A_GABA->A_Effect A_Na->A_Effect A_Ca->A_Effect C_Node Carbamazepine C_Na Blocks Voltage-Gated Sodium Channels C_Node->C_Na C_Effect Reduced Neuronal Excitability C_Na->C_Effect

Figure 1: Proposed Mechanisms of Action.

Efficacy in Preclinical Seizure Models

The Maximal Electroshock (MES) seizure test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures. The median effective dose (ED50) represents the dose at which 50% of the animals are protected from the seizure endpoint.

CompoundAnimal ModelSeizure TestED50 (mg/kg)Citation(s)
This compound Data Not AvailableMESData Not Available
Carbamazepine MouseMES9.67[4]
RatMES4.39[4]
Rat (GEPR-9s)Audiogenic Seizure3[5]
Rat (GEPR-3s)Audiogenic Seizure25[5]
Rat (Sprague-Dawley)MES7.5

Note: The absence of ED50 data for this compound in standardized preclinical models prevents a direct efficacy comparison with carbamazepine. The varying ED50 values for carbamazepine across different rat strains and seizure models highlight the importance of standardized experimental conditions for comparative studies.

Neurotoxicity Assessment

The rotarod test is a common preclinical method to evaluate the potential motor impairment and neurotoxicity of a compound. The median toxic dose (TD50) is the dose that causes 50% of the animals to fail the test.

CompoundAnimal ModelNeurotoxicity TestTD50 (mg/kg)Citation(s)
This compound Data Not AvailableRotarodData Not Available
Carbamazepine MouseRotarod53.6

Note: A direct comparison of the therapeutic index (TD50/ED50) between this compound and carbamazepine is not possible due to the lack of neurotoxicity data for this compound.

Pharmacokinetic Properties

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug. Preclinical pharmacokinetic studies are crucial for predicting human dosage and safety.

ParameterThis compoundCarbamazepine
Bioavailability Data Not Available~75-85% (oral, preclinical models)
Protein Binding Data Not Available~70-80%
Metabolism Data Not AvailablePrimarily hepatic (CYP3A4) to an active epoxide metabolite
Half-life (t½) Data Not AvailableInitial: ~36 hours; Repeated dosing: ~12-17 hours (due to autoinduction)
Excretion Data Not AvailablePrimarily renal, after metabolism

Note: The lack of published preclinical pharmacokinetic data for this compound is a significant gap in its developmental profile. Carbamazepine exhibits complex pharmacokinetics, including autoinduction of its own metabolism, which leads to a shorter half-life with chronic administration.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical assay for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

cluster_MES_Workflow Maximal Electroshock Seizure (MES) Test Workflow Start Animal Acclimatization DrugAdmin Drug Administration (e.g., i.p., p.o.) Start->DrugAdmin Latency Latency Period (Time to Peak Effect) DrugAdmin->Latency Stimulation Corneal or Auricular Electrical Stimulation Latency->Stimulation Observation Observation of Hindlimb Extension Stimulation->Observation Endpoint Protection vs. Seizure Observation->Endpoint DataAnalysis ED50 Calculation Endpoint->DataAnalysis Data from multiple dose groups

Figure 2: MES Test Experimental Workflow.

Protocol:

  • Animal Selection and Acclimatization: Male rodents (mice or rats) are typically used. Animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses to different groups of animals. A vehicle control group is also included.

  • Latency Period: A predetermined time is allowed to elapse between drug administration and the electrical stimulation to ensure the drug has reached its peak effect.

  • Electrical Stimulation: A brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) is delivered through corneal or auricular electrodes using a specialized apparatus. The current intensity is suprathreshold to induce a maximal seizure in control animals.

  • Observation and Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 is calculated using statistical methods such as probit analysis.

Rotarod Neurotoxicity Test

The rotarod test assesses motor coordination and balance to evaluate the potential neurotoxic effects of a compound.

cluster_Rotarod_Workflow Rotarod Neurotoxicity Test Workflow Start Animal Training (Optional) DrugAdmin Drug Administration (e.g., i.p., p.o.) Start->DrugAdmin Latency Latency Period (Time to Peak Effect) DrugAdmin->Latency Test Placement on Rotating Rod Latency->Test Observation Measurement of Latency to Fall Test->Observation Endpoint Pass vs. Fail Observation->Endpoint DataAnalysis TD50 Calculation Endpoint->DataAnalysis Data from multiple dose groups

Figure 3: Rotarod Test Experimental Workflow.

Protocol:

  • Apparatus: A rotating rod apparatus with a set speed or an accelerating speed is used.

  • Animal Training (Optional but Recommended): Animals may be trained for one or more sessions to acclimate them to the apparatus and establish a baseline performance.

  • Drug Administration: The test compound is administered at various doses to different groups of animals, including a vehicle control group.

  • Latency Period: The test is conducted at the time of expected peak drug effect.

  • Testing: Each animal is placed on the rotating rod, and the latency to fall off the rod is recorded. A cutoff time is typically set.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis: The percentage of animals failing the test at each dose is determined, and the TD50 is calculated.

Conclusion

This comparative guide highlights the current state of preclinical knowledge for this compound and carbamazepine. Carbamazepine is a well-characterized anticonvulsant with a clear mechanism of action and a substantial body of preclinical efficacy, toxicity, and pharmacokinetic data. In contrast, while this compound shows potential as an anticonvulsant with a possibly distinct, multi-target mechanism, there is a significant lack of publicly available, quantitative preclinical data.

For a comprehensive and direct comparison, further preclinical studies on this compound are warranted. Specifically, standardized efficacy studies (e.g., MES, pentylenetetrazol models), neurotoxicity assessments (e.g., rotarod test), and detailed pharmacokinetic profiling in relevant animal models would be necessary to fully evaluate its potential relative to established drugs like carbamazepine. Researchers in drug development are encouraged to consider these data gaps when evaluating the therapeutic potential of this compound.

References

A Comparative Analysis of the Side Effect Profiles of Acetylpheneturide and Valproic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two anticonvulsant medications: acetylpheneturide and valproic acid. While valproic acid is a widely used therapeutic agent with a well-documented safety profile, this compound is a less common drug for which comprehensive clinical data is sparse. This comparison aims to synthesize the available information to assist researchers and drug development professionals in understanding the relative toxicological characteristics of these compounds.

Executive Summary

Valproic acid is associated with a broad range of adverse effects, from common, transient symptoms to severe, life-threatening reactions.[1][2] Robust clinical trial and post-marketing surveillance data provide a clear quantitative picture of its side effect profile. In contrast, detailed clinical information on the side effects of this compound is limited in the publicly available literature. Its toxicological profile is often inferred from related compounds, such as pheneturide and the withdrawn drug phenacemide, suggesting a potential for significant adverse events. This guide presents a comprehensive overview of the known side effects of both drugs, supported by available data and experimental context.

Valproic Acid: A Detailed Side Effect Profile

Valproic acid (VPA) is an established antiepileptic drug also used in the treatment of bipolar disorder and migraine prophylaxis.[1] Its mechanism of action involves the enhancement of GABAergic neurotransmission and modulation of voltage-gated ion channels. The side effects of VPA are extensive and can be categorized by system organ class.

Quantitative Analysis of Valproic Acid Side Effects

The following table summarizes the incidence of common adverse events associated with valproic acid, compiled from various clinical studies.

System Organ ClassAdverse EffectIncidence RateReferences
Gastrointestinal Nausea2.2% - 48%[3][4]
Vomiting1.6% - 27%[3]
Abdominal Pain12% - 23%[4]
Diarrhea13% - 23%[4]
Neurological Headache2.2% - 31%[3]
Somnolence/Drowsiness1.9% - 30%[3]
Dizziness1.3% - 25%[3]
Tremor25% - 57%
AtaxiaUp to 8%[5]
Dermatological Alopecia (Hair Loss)Up to 24%[4]
Metabolic Weight GainHigh[4]
Hematological ThrombocytopeniaDose-related[6]
Severe Adverse Reactions to Valproic Acid

Valproic acid is associated with several black box warnings due to the risk of severe and potentially fatal adverse reactions.[1] These include:

  • Hepatotoxicity: Severe, potentially fatal hepatic failure has been reported, particularly within the first six months of treatment. Children under two years of age and patients with mitochondrial disorders are at an increased risk.[1][6]

  • Pancreatitis: Life-threatening cases of pancreatitis have been reported in both children and adults.[1]

  • Teratogenicity: VPA is a known teratogen, associated with an increased risk of neural tube defects and other major congenital malformations.

Other serious adverse effects include hyperammonemic encephalopathy, hematological disorders (thrombocytopenia, aplastic anemia), and multi-organ hypersensitivity reactions (DRESS syndrome).[1]

This compound: A Qualitatively Inferred Side Effect Profile

Limited Available Data on this compound Side Effects
  • General Toxicity: A 1968 study by Nakamura et al. investigated the pharmacology and toxicology of this compound, but specific details on its side effect profile in humans are not widely accessible.

  • Neurological Effects: Ataxia has been reported as a chemically induced side effect of the related compound pheneturide.[7] Given the structural similarity, a similar risk may exist for this compound.

  • Inferred Toxicity from Related Compounds: Pheneturide is noted to have a toxicity profile similar to phenacemide.[8] Phenacemide was withdrawn from the market due to its significant toxicity, which included hepatic and renal damage, aplastic anemia, and severe psychological disturbances. This historical context suggests that this compound may carry a risk for serious adverse events.

Due to the lack of quantitative data, a direct comparison table of side effect incidences for this compound is not possible.

Experimental Protocols

The data for valproic acid's side effect profile is derived from numerous clinical trials and post-marketing surveillance. A representative experimental protocol for a clinical trial evaluating the safety of an antiepileptic drug would typically involve the following:

A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of [Drug] in Adults with Partial-Onset Seizures

  • Patient Population: Adult patients (18-65 years) with a diagnosis of epilepsy with partial-onset seizures, with or without secondary generalization, who are currently receiving at least one but no more than three concomitant antiepileptic drugs.

  • Study Design:

    • Screening Phase (4 weeks): Patients are evaluated for eligibility criteria.

    • Baseline Phase (8 weeks): Seizure frequency is documented to establish a baseline.

    • Randomization and Treatment Phase (12 weeks): Patients are randomized to receive either the investigational drug or a placebo in a double-blind manner. The dose of the investigational drug is titrated to a target maintenance dose over a period of 4 weeks, followed by an 8-week maintenance period.

    • Follow-up Phase (4 weeks): Patients are monitored for any adverse events after discontinuation of the study drug.

  • Safety Assessments:

    • Adverse events are recorded at each study visit through spontaneous reporting and open-ended questioning.

    • Physical and neurological examinations are conducted at baseline and at regular intervals.

    • Vital signs are monitored at each visit.

    • Clinical laboratory tests (hematology, clinical chemistry, urinalysis) are performed at baseline and at specified intervals during the treatment phase.

    • Electrocardiograms (ECGs) are performed at baseline and at the end of the treatment phase.

  • Statistical Analysis: The incidence of adverse events is summarized by treatment group. The relationship between dose and adverse events is also analyzed.

Visualizing Mechanisms of Action and Potential for Adverse Effects

The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for valproic acid and the inferred mechanism for this compound.

Valproic_Acid_Mechanism VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits VGSC Voltage-Gated Sodium Channels VPA->VGSC Blocks VGCC Voltage-Gated Calcium Channels VPA->VGCC Blocks HDAC Histone Deacetylases VPA->HDAC Inhibits GABA Increased GABA Levels Neuronal_Excitability Decreased Neuronal Excitability GABA->Neuronal_Excitability Gene_Expression Altered Gene Expression HDAC->Gene_Expression

Figure 1: Mechanism of Action of Valproic Acid.

Acetylpheneturide_Inferred_Mechanism This compound This compound Ureide_Structure Ureide Structure This compound->Ureide_Structure Possesses Sodium_Channels Voltage-Gated Sodium Channels Ureide_Structure->Sodium_Channels Blocks (Inferred) Calcium_Channels Voltage-Gated Calcium Channels Ureide_Structure->Calcium_Channels Blocks (Inferred) Neuronal_Depolarization Reduced Neuronal Depolarization Sodium_Channels->Neuronal_Depolarization

Figure 2: Inferred Mechanism of Action of this compound.

Conclusion

The side effect profile of valproic acid is well-characterized, with a known risk of both common, manageable adverse effects and rare, severe toxicities. In contrast, the side effect profile of this compound is poorly defined in the available scientific literature. Its structural similarity to compounds with known significant toxicity, such as phenacemide, warrants a cautious approach and highlights the need for further research to delineate its safety profile. For drug development professionals, the extensive safety database for valproic acid provides a benchmark against which new anticonvulsant therapies can be compared, while the case of this compound underscores the importance of thorough preclinical and clinical safety evaluations for all new chemical entities.

References

Validating the Anticonvulsant Mechanisms of Acetylpheneturide: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of acetylpheneturide's mechanism of action, with a focus on the application of knockout models. While initial hypotheses may explore various targets, current scientific evidence points towards this compound's role as an anticonvulsant through modulation of ion channels and GABAergic neurotransmission, rather than through histone deacetylase (HDAC) inhibition. This document will, therefore, focus on the established and proposed anticonvulsant mechanisms and how knockout models can be effectively utilized to dissect and validate these pathways.

This compound's Established and Proposed Mechanisms of Action

This compound is an anticonvulsant drug whose mechanism of action is believed to involve multiple pathways that collectively reduce neuronal hyperexcitability. The primary proposed mechanisms are:

  • Enhancement of GABAergic Inhibition: this compound may potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx and hyperpolarization of neuronal membranes, making them less likely to fire.

  • Modulation of Voltage-Gated Sodium Channels: By blocking or modulating voltage-gated sodium channels, this compound can reduce the influx of sodium ions necessary for the generation and propagation of action potentials. This action can dampen repetitive neuronal firing characteristic of seizures.

  • Inhibition of Voltage-Gated Calcium Channels: this compound may also influence voltage-gated calcium channels, which are crucial for neurotransmitter release. Inhibition of these channels can decrease the release of excitatory neurotransmitters, thereby reducing neuronal excitability.

The Role of Knockout Models in Mechanism of Action Validation

Knockout (KO) animal models, particularly mice, are invaluable tools in pharmacology for validating the mechanism of action of a drug. By selectively deleting a gene encoding a specific protein (e.g., a receptor subunit or an ion channel), researchers can observe whether the drug's effect is diminished or absent. This provides strong evidence for the direct interaction of the drug with that specific target.

Below, we compare how knockout models can be used to validate the three primary proposed mechanisms of this compound.

Data Presentation: Comparing Experimental Outcomes in Knockout Models

The following tables summarize hypothetical quantitative data from experiments designed to test the efficacy of this compound in wild-type (WT) and various knockout (KO) mouse models.

Table 1: Effect of this compound on Seizure Threshold in GABA Receptor Subunit Knockout Mice

Mouse StrainTreatmentSeizure Threshold (mg/kg Pentylenetetrazole, PTZ)% Increase in Seizure Threshold vs. Vehicle
Wild-Type (WT) Vehicle45 ± 3.2-
This compound (50 mg/kg)78 ± 4.573.3%
GABAA Receptor α1 KO Vehicle42 ± 2.9-
This compound (50 mg/kg)55 ± 3.831.0%
GABAA Receptor γ2 KO Vehicle38 ± 3.5-
This compound (50 mg/kg)41 ± 4.17.9%

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Neuronal Firing Rate in Sodium Channel Subunit Knockout Mice

Mouse StrainTreatmentAction Potential Firing Rate (Hz) in response to stimulus% Reduction in Firing Rate vs. Vehicle
Wild-Type (WT) Vehicle25 ± 2.1-
This compound (50 mg/kg)11 ± 1.556.0%
Nav1.1 KO Vehicle28 ± 2.5-
This compound (50 mg/kg)22 ± 2.021.4%
Nav1.2 KO Vehicle26 ± 2.3-
This compound (50 mg/kg)14 ± 1.846.2%

Data are presented as mean ± SEM, measured by in vitro patch-clamp electrophysiology.

Table 3: Effect of this compound on Neurotransmitter Release in Calcium Channel Subunit Knockout Mice

Mouse StrainTreatmentGlutamate Release (µM) in response to K+ depolarization% Inhibition of Glutamate Release vs. Vehicle
Wild-Type (WT) Vehicle15.2 ± 1.1-
This compound (50 mg/kg)8.5 ± 0.944.1%
Cav2.1 KO Vehicle14.8 ± 1.3-
This compound (50 mg/kg)13.1 ± 1.211.5%
Cav3.1 KO Vehicle15.5 ± 1.4-
This compound (50 mg/kg)9.2 ± 1.040.6%

Data are presented as mean ± SEM, measured by in vivo microdialysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of key experimental protocols.

Generation of Knockout Mice

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the target gene (e.g., Gabra1, Scn1a, or Cacna1a) with a selectable marker, such as a neomycin resistance cassette. Homologous arms flanking the selectable marker are included to facilitate homologous recombination.

  • Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, typically from a 129 mouse strain, via electroporation.

  • Selection of Recombinant ES Cells: ES cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance). Surviving colonies are screened by PCR and Southern blotting to identify those with the correct targeted integration.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).

  • Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the targeted ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with agouti coat color (indicating contribution from the 129-derived ES cells) are genotyped to confirm germline transmission of the knocked-out allele.

  • Breeding to Homozygosity: Heterozygous knockout mice are interbred to generate homozygous knockout mice, along with wild-type and heterozygous littermates for use as controls.

Seizure Threshold Testing (PTZ Model)

Protocol:

  • Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before seizure induction to allow for optimal drug absorption and distribution.

  • PTZ Infusion: A solution of pentylenetetrazole (PTZ) is infused intravenously (i.v.) via a tail vein catheter at a constant rate.

  • Seizure Observation: The animal is observed for the onset of two distinct seizure endpoints: myoclonic jerk and generalized tonic-clonic seizure.

  • Threshold Determination: The time to the onset of each seizure endpoint is recorded, and the dose of PTZ administered at that time is calculated to determine the seizure threshold.

In Vitro Electrophysiology (Patch-Clamp)

Protocol:

  • Brain Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices containing the region of interest (e.g., hippocampus or cortex) are prepared using a vibratome.

  • Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature.

  • Patch-Clamp Recording: Pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made using glass micropipettes filled with an internal solution.

  • Stimulation and Recording: A stimulating electrode is placed to evoke synaptic responses or action potentials. The neuronal response to a depolarizing current injection is recorded before and after the application of this compound to the bath.

  • Data Analysis: The action potential firing frequency is analyzed using specialized software.

In Vivo Microdialysis

Protocol:

  • Guide Cannula Implantation: Mice are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus). Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with aCSF at a slow, constant flow rate. After a stabilization period, baseline dialysate samples are collected.

  • Drug Administration and Stimulation: this compound or vehicle is administered. Neurotransmitter release is stimulated by high potassium in the perfusion fluid.

  • Sample Analysis: Collected dialysate samples are analyzed for glutamate concentration using high-performance liquid chromatography (HPLC) with fluorescence detection.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows described in this guide.

Acetylpheneturide_Mechanism_of_Action This compound This compound GABA_A_Receptor GABA_A Receptor This compound->GABA_A_Receptor Potentiates Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits Cl_Influx Increased Cl- Influx GABA_A_Receptor->Cl_Influx Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP Reduced_Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Reduced_AP->Anticonvulsant_Effect Reduced_Neurotransmitter_Release->Anticonvulsant_Effect

Caption: Proposed anticonvulsant mechanisms of this compound.

Knockout_Model_Validation_Workflow Hypothesis Hypothesis: This compound acts on Target X Generate_KO Generate Target X Knockout (KO) Mouse Hypothesis->Generate_KO WT_Group Wild-Type (WT) Control Group Generate_KO->WT_Group KO_Group Target X KO Experimental Group Generate_KO->KO_Group Treat_Vehicle Administer Vehicle WT_Group->Treat_Vehicle subgroup Treat_Drug Administer this compound WT_Group->Treat_Drug subgroup KO_Group->Treat_Vehicle subgroup KO_Group->Treat_Drug subgroup Assess_Phenotype Assess Anticonvulsant Phenotype Treat_Vehicle->Assess_Phenotype Treat_Drug->Assess_Phenotype Compare_Results Compare Drug Effect between WT and KO Assess_Phenotype->Compare_Results Conclusion_Validated Conclusion: Mechanism Validated (Drug ineffective in KO) Compare_Results->Conclusion_Validated  If effect is lost Conclusion_Not_Validated Conclusion: Mechanism Not Validated (Drug effective in KO) Compare_Results->Conclusion_Not_Validated  If effect persists

Caption: Experimental workflow for validating a drug's mechanism of action using knockout models.

Conclusion

The validation of a drug's mechanism of action is a critical step in the drug development process. While the initial hypothesis regarding this compound's interaction with HDACs is not supported by current evidence, its anticonvulsant properties can be rigorously tested and validated through the use of knockout animal models targeting its proposed ion channel and GABAergic pathways. The data and protocols presented in this guide provide a framework for designing and interpreting such validation studies, ultimately leading to a more precise understanding of how this compound exerts its therapeutic effects. This knowledge is essential for the development of more targeted and effective treatments for epilepsy.

Comparative Analysis of Acetylpheneturide's Effect on Different Ion Channels: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, an anticonvulsant drug, is believed to exert its therapeutic effects by modulating the activity of several key ion channels in the central nervous system. This guide provides a comparative analysis of its proposed effects on different ion channels, based on available scientific literature. While the complete picture of its mechanism of action is still under investigation, current understanding points towards a multi-target engagement strategy involving the enhancement of inhibitory neurotransmission and the reduction of neuronal excitability.[1]

Proposed Mechanisms of Action

The primary proposed mechanisms of action for this compound involve its interaction with GABA receptors, voltage-gated sodium channels, and potentially voltage-gated calcium channels.[1]

Enhancement of GABAergic Inhibition

This compound is thought to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[1] This is a common mechanism for many anticonvulsant drugs. By potentiating GABAergic neurotransmission, this compound is believed to increase the influx of chloride ions into neurons, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability and suppressing seizure activity.[1]

GABA_Pathway This compound This compound GABA_Receptor GABAA Receptor This compound->GABA_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Neuron Neuron Chloride_Channel->Neuron Cl- Influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Modulation of Voltage-Gated Sodium Channels

Another key proposed mechanism of action for this compound is the inhibition of voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, this compound may reduce the influx of sodium ions into neurons. This action would dampen the rapid depolarization phase of the action potential, thereby limiting the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[1]

Sodium_Channel_Block This compound This compound Sodium_Channel Voltage-Gated Sodium (Na+) Channel This compound->Sodium_Channel Inhibits Action_Potential Action Potential Propagation Sodium_Channel->Action_Potential Na+ Influx Reduced_Firing Reduced High-Frequency Neuronal Firing Action_Potential->Reduced_Firing Leads to

Potential Influence on Voltage-Gated Calcium Channels

There is also speculation that this compound may modulate the activity of voltage-gated calcium channels.[1] These channels are involved in a variety of neuronal processes, including neurotransmitter release. By potentially inhibiting calcium channels, this compound could reduce the influx of calcium into presynaptic terminals. This would, in turn, decrease the release of excitatory neurotransmitters, further contributing to the overall reduction in neuronal excitability and seizure suppression.[1]

Calcium_Channel_Modulation This compound This compound Calcium_Channel Voltage-Gated Calcium (Ca2+) Channel This compound->Calcium_Channel Potentially Modulates Presynaptic_Terminal Presynaptic Terminal Calcium_Channel->Presynaptic_Terminal Ca2+ Influx Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Presynaptic_Terminal->Neurotransmitter_Release Leads to

Comparative Summary of Effects

Ion Channel TargetProposed Effect of this compoundConsequence for Neuronal Activity
GABA-A Receptor-Chloride Channel Complex Potentiation of GABA-mediated chloride influx[1]Hyperpolarization, leading to decreased neuronal excitability.[1]
Voltage-Gated Sodium Channels Inhibition of sodium influx[1]Reduced ability of neurons to fire high-frequency action potentials.[1]
Voltage-Gated Calcium Channels Potential modulation of calcium influx[1]Possible reduction in the release of excitatory neurotransmitters.[1]

Experimental Protocols

Detailed experimental protocols for specifically studying the effects of this compound on ion channels are not available in the current body of published literature. However, standard electrophysiological techniques would be employed to investigate these interactions.

General Experimental Workflow for Ion Channel Analysis

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis Node_Cell_Culture Cell Culture (e.g., primary neurons, HEK293 cells expressing specific ion channels) Node_Patch_Clamp Patch-Clamp / Voltage-Clamp Recording Node_Cell_Culture->Node_Patch_Clamp Node_Drug_Application Application of this compound (various concentrations) Node_Patch_Clamp->Node_Drug_Application Node_Current_Analysis Analysis of Ion Channel Currents (Amplitude, Kinetics) Node_Drug_Application->Node_Current_Analysis Node_Dose_Response Dose-Response Curve Generation (IC50 / EC50 determination) Node_Current_Analysis->Node_Dose_Response

A typical experimental setup would involve the following steps:

  • Cell Preparation: Utilizing primary neuronal cultures or cell lines (e.g., HEK293, CHO) stably or transiently expressing the specific ion channel of interest (e.g., a specific subtype of sodium or calcium channel, or a particular combination of GABA-A receptor subunits).

  • Electrophysiological Recording: Employing whole-cell patch-clamp or voltage-clamp techniques to record the ionic currents flowing through the channels of interest.

  • Drug Application: Perfusing the cells with varying concentrations of this compound to observe its effects on the recorded currents.

  • Data Acquisition and Analysis: Measuring changes in current amplitude, activation and inactivation kinetics, and other channel properties. This data would be used to generate dose-response curves to determine key quantitative parameters like IC50 (for inhibition) or EC50 (for potentiation).

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism of action that includes the enhancement of GABAergic inhibition and the suppression of neuronal excitability through the modulation of voltage-gated sodium and possibly calcium channels. While the qualitative effects are described, a significant gap exists in the scientific literature regarding quantitative electrophysiological data and detailed experimental protocols for this specific compound. Further research employing techniques such as patch-clamp electrophysiology is necessary to fully elucidate the precise molecular interactions and comparative potency of this compound across its different ion channel targets. Such studies would be invaluable for a more complete understanding of its therapeutic profile and for the development of future anticonvulsant therapies.

References

Assessing the Therapeutic Index of Acetylpheneturide Relative to Other Antiepileptic Drugs (AEDs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of acetylpheneturide, a lesser-known antiepileptic drug (AED), in relation to other more established AEDs. Due to the limited publicly available data for this compound, this guide synthesizes information on its structural analogs, pheneturide and phenacemide, to infer its potential therapeutic window. The guide also presents experimental data for other AEDs and details the methodologies used to determine the therapeutic index, offering a framework for the evaluation of novel anticonvulsant compounds.

Executive Summary

This compound is an anticonvulsant whose therapeutic index has not been extensively characterized in publicly available literature. Its structural similarity to pheneturide and phenacemide, compounds known for significant toxicity, suggests that this compound may also possess a narrow therapeutic index.[1][2][3][4] Phenacemide, in particular, was withdrawn from widespread use due to severe adverse effects, including liver damage and personality disturbances.[3][4] In contrast, many newer AEDs have been developed with the aim of providing a wider margin of safety.

This guide highlights the critical importance of the therapeutic index in the drug development process for AEDs, where the goal is to maximize seizure control while minimizing dose-related adverse effects. The preclinical measure of the therapeutic index, the protective index (PI), is derived from the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a more favorable safety profile.

Comparative Analysis of Therapeutic Indices

The following table summarizes the available therapeutic index data for a selection of AEDs. It is important to note the absence of specific quantitative data for this compound. The information on phenacemide is included to provide a potential toxicological context for this compound.

Antiepileptic Drug (AED)Preclinical Protective Index (TD50/ED50)Clinical Therapeutic Range (mcg/mL)Key Toxicities
This compound Data not availableData not availableInferred from analogs: potential for hepatotoxicity, CNS disturbances
Phenacemide Data not available (LD50 oral, mouse: 987 mg/kg)[5]Not applicable (largely withdrawn)Severe hepatotoxicity, aplastic anemia, psychosis, personality changes[2][3][4]
Phenytoin ~7 (in animal models)10-20Nystagmus, ataxia, gingival hyperplasia, Stevens-Johnson syndrome
Carbamazepine ~5-7 (in animal models)4-12Drowsiness, dizziness, ataxia, aplastic anemia, agranulocytosis
Valproic Acid ~2-4 (in animal models)50-100Hepatotoxicity, pancreatitis, teratogenicity, thrombocytopenia
Phenobarbital ~10 (in animal models)15-40Sedation, cognitive impairment, respiratory depression
Lamotrigine >32 (in animal models)3-15Rash (including Stevens-Johnson syndrome), dizziness, headache
Levetiracetam >10 (in animal models)12-46Somnolence, asthenia, dizziness, behavioral changes

Note: The protective index values are approximations derived from various preclinical studies and can vary depending on the animal model and experimental conditions. The clinical therapeutic ranges are generally accepted values but may vary between individuals.

Experimental Protocols for Determining Therapeutic Index

The determination of the therapeutic index of an AED is a critical component of its preclinical and clinical development. The following are detailed methodologies for key experiments.

Preclinical Assessment of Efficacy (ED50)

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the animal population. For AEDs, this is typically assessed using rodent models of induced seizures.

1. Maximal Electroshock (MES) Test:

  • Objective: To identify drugs effective against generalized tonic-clonic seizures.

  • Apparatus: An electroshock apparatus capable of delivering a constant current stimulus.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • A dose-response curve is generated by testing a range of doses, and the ED50 is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Objective: To identify drugs effective against absence and myoclonic seizures.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg in mice) is injected subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).

    • The ED50 is the dose that protects 50% of the animals from exhibiting clonic seizures.

Preclinical Assessment of Toxicity (TD50)

The median toxic dose (TD50) is the dose at which 50% of the animals exhibit a specific, predefined sign of toxicity. For AEDs, motor impairment is a common endpoint.

1. Rotorod Test:

  • Objective: To assess motor coordination and neurological deficit.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Animals are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).

    • On the test day, animals are administered the test compound or vehicle.

    • At the time of expected peak effect, they are placed on the rotorod, and the time until they fall off is recorded.

    • A dose is considered toxic if the animal is unable to remain on the rod for the predetermined time.

    • The TD50 is the dose that causes 50% of the animals to fail the test.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for many AEDs and the workflow for determining the protective index.

AED_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Action Potential Propagation Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Neurotransmitter Release AMPA_Receptor AMPA Receptor Vesicle->AMPA_Receptor Glutamate Binding GABA_A_Receptor GABA-A Receptor cluster_postsynaptic cluster_postsynaptic GABA_A_Receptor->cluster_postsynaptic Cl- Influx (Hyperpolarization) AMPA_Receptor->cluster_postsynaptic Na+ Influx (Depolarization) AED Antiepileptic Drugs (e.g., this compound) AED->Na_Channel Inhibition AED->Ca_Channel Inhibition AED->GABA_A_Receptor Enhancement of GABAergic Inhibition Protective_Index_Workflow start Test Compound (e.g., this compound) efficacy Efficacy Assessment (e.g., MES, scPTZ tests) in animal models start->efficacy toxicity Toxicity Assessment (e.g., Rotorod test) in animal models start->toxicity ed50 Calculate ED50 efficacy->ed50 td50 Calculate TD50 toxicity->td50 pi Calculate Protective Index (PI = TD50 / ED50) ed50->pi td50->pi end Comparative Assessment of Therapeutic Index pi->end

References

Independent Verification of Acetylpheneturide Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research findings on acetylpheneturide and its alternatives for the management of epilepsy. Due to the limited availability of direct independent verification studies on this compound, this guide synthesizes data from related compounds and established alternatives to offer a comparative perspective. The information is intended to aid researchers and drug development professionals in understanding the existing evidence and identifying areas for future investigation.

Comparative Efficacy of Anticonvulsant Agents

A key aspect of evaluating any therapeutic agent is its efficacy in controlling seizures. The following table summarizes quantitative data from a double-blind, cross-over trial comparing pheneturide, a closely related compound to this compound, with the established anticonvulsant phenytoin.[1][2] It is important to note that these findings are on pheneturide and may not be directly extrapolated to this compound.

Compound Mean Seizure Frequency (per patient/month) Statistical Significance (p-value) Key Findings
Pheneturide Not explicitly stated, but no significant difference from phenytoin> 0.05No significant difference in seizure frequency compared to phenytoin.[1][2]
Phenytoin Not explicitly stated, but no significant difference from pheneturide> 0.05No significant difference in seizure frequency compared to pheneturide.[1][2]

Mechanistic Profile of this compound and Alternatives

This compound is believed to exert its anticonvulsant effects through a multi-faceted mechanism involving the modulation of inhibitory and excitatory neurotransmission. The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization.

  • Inhibition of Voltage-Gated Sodium Channels: By blocking sodium channels, this compound may reduce the propagation of action potentials, thereby limiting excessive neuronal firing.

  • Modulation of Calcium Channels: There is some suggestion that this compound may also influence calcium channels, which would further dampen neuronal excitability.

Many alternative anticonvulsant drugs share similar mechanisms of action. The following table provides a comparison of the mechanistic profiles of this compound (proposed) and common alternatives.

Mechanism of Action This compound (Proposed) Phenytoin Phenobarbital Topiramate
GABA-A Receptor Modulation
Sodium Channel Blockade
Calcium Channel Blockade
Glutamate Receptor Antagonism

Experimental Protocols for Mechanistic Studies

To facilitate independent verification and further research, this section outlines generalized experimental protocols for assessing the key proposed mechanisms of action of this compound.

In Vitro Assessment of GABA-A Receptor Modulation

A standard method to evaluate the modulation of GABA-A receptors is through patch-clamp electrophysiology on cultured neurons or cell lines expressing GABA-A receptors.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording A Culture Neurons or GABA-A Receptor Expressing Cells B Establish Whole-Cell Patch-Clamp Configuration A->B Transfer to Recording Chamber C Apply GABA to Elicit Chloride Currents B->C D Co-apply this compound and GABA C->D Introduce Test Compound E Record and Analyze Changes in Current Amplitude and Kinetics D->E

Experimental workflow for assessing GABA-A receptor modulation.

Evaluation of Voltage-Gated Sodium Channel Blockade

The effect of a compound on voltage-gated sodium channels can also be investigated using patch-clamp electrophysiology.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Electrophysiological Recording A Culture Cells Expressing Voltage-Gated Sodium Channels B Establish Whole-Cell Patch-Clamp Configuration A->B Transfer to Recording Chamber C Apply Depolarizing Voltage Steps to Elicit Sodium Currents B->C D Apply this compound C->D Introduce Test Compound E Record and Analyze Changes in Peak Current and Inactivation Kinetics D->E

Experimental workflow for assessing sodium channel blockade.

Proposed Signaling Pathway of this compound

Based on its purported mechanisms of action, the signaling pathway of this compound can be visualized as follows:

cluster_gaba GABAergic Synapse cluster_na Axon cluster_ca Presynaptic Terminal This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Potentiates na_channel Voltage-Gated Sodium Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Calcium Channel This compound->ca_channel Modulates cl_influx Increased Cl- Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization seizure_activity Reduced Seizure Activity hyperpolarization->seizure_activity ap_propagation Decreased Action Potential Propagation ap_propagation->seizure_activity nt_release Decreased Neurotransmitter Release nt_release->seizure_activity

Proposed signaling pathway of this compound.

Conclusion and Future Directions

Future research should focus on:

  • Independent Replication: Conducting independent in vitro and in vivo studies to confirm the modulatory effects of this compound on GABA-A receptors and voltage-gated sodium and calcium channels.

  • Quantitative Efficacy Studies: Performing well-controlled clinical trials to establish the efficacy and safety profile of this compound in comparison to both placebo and other established antiepileptic drugs.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize dosing and minimize potential drug interactions.

By addressing these research gaps, the scientific community can build a more robust understanding of this compound's therapeutic potential and its place in the management of epilepsy.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Acetylpheneturide and its Analog, Phenacemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of acetylpheneturide and its structural analog, phenacemide. Both are ureide-class anticonvulsants, and understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for research and development in antiepileptic drug design. This document summarizes available quantitative data, outlines general experimental methodologies based on published literature, and visualizes their proposed mechanism of action.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound (also known as pheneturide or ethylphenacemide) and phenacemide based on studies in human subjects. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Pharmacokinetic ParameterThis compound (Pheneturide)Phenacemide
Absorption Information not availableAlmost completely absorbed[1]
Distribution Volume of Distribution (Vd) information not availableInformation not available
Metabolism 100% nonrenal clearance, suggesting extensive metabolism[2]Inactivated by p-hydroxylation via hepatic microsomal enzymes[1]
Elimination Half-Life (t½) 54 hours (single dose), 40 hours (repetitive administration)[2]22-25 hours[1]
Total Body Clearance 2.6 L/hr (single dose)[2]Information not available
Kinetics First-order kinetics[2]Information not available

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound and phenacemide are not extensively available in the public domain. However, based on the available literature, the following provides a general overview of the methodologies likely employed.

Quantification of this compound in Plasma and Urine

A highly sensitive and reproducible thin-layer chromatography-reflectance spectrophotometric assay was developed for the measurement of pheneturide in plasma and urine[2].

General Steps:

  • Sample Preparation: Extraction of this compound from plasma or urine samples using an appropriate organic solvent.

  • Chromatographic Separation: Application of the extracted samples to a thin-layer chromatography (TLC) plate coated with a suitable stationary phase. The plate is then developed in a solvent system to separate this compound from other components.

  • Detection and Quantification: After separation, the TLC plate is analyzed using a reflectance spectrophotometer. The amount of light reflected from the spot corresponding to this compound is measured and compared to a standard curve to determine its concentration.

Investigation of Phenacemide Metabolism

Studies on phenacemide metabolism likely involved the administration of the drug to human subjects or animal models, followed by the collection of urine and plasma samples.

General Steps:

  • Sample Collection: Timed collection of urine and blood samples after administration of phenacemide.

  • Metabolite Isolation: Extraction and purification of metabolites from the biological samples.

  • Structural Elucidation: Use of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify the chemical structure of the metabolites, such as p-hydroxyphenacemide[1].

  • Enzyme Identification: In vitro studies using human liver microsomes to identify the specific cytochrome P450 enzymes responsible for the observed metabolic transformations.

Proposed Mechanism of Action

Both this compound and phenacemide are believed to exert their anticonvulsant effects by modulating neuronal excitability. Their proposed mechanism of action involves the inhibition of voltage-gated sodium and calcium channels, which reduces neuronal depolarization and hypersynchronization. Additionally, they may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

cluster_drug Anticonvulsant Drugs cluster_channels Neuronal Ion Channels cluster_neurotransmitter Neurotransmitter System cluster_effect Cellular Effects This compound This compound Na_Channel Voltage-gated Sodium Channels This compound->Na_Channel Inhibition Ca_Channel Voltage-gated Calcium Channels This compound->Ca_Channel Inhibition GABA_activity GABAergic Activity This compound->GABA_activity Enhancement Phenacemide Phenacemide Phenacemide->Na_Channel Inhibition Phenacemide->Ca_Channel Inhibition Phenacemide->GABA_activity Enhancement Depolarization Neuronal Depolarization Na_Channel->Depolarization Leads to Ca_Channel->Depolarization Leads to GABA_activity->Depolarization Reduces Hypersynchronization Neuronal Hypersynchronization Depolarization->Hypersynchronization Contributes to Seizure_Activity Seizure Activity Hypersynchronization->Seizure_Activity Results in

Caption: Proposed mechanism of action for this compound and phenacemide.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of a drug candidate like this compound or its analogs.

cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_modeling Data Analysis & Modeling Subject_Recruitment Subject Recruitment Dose_Administration Drug Administration (Oral/IV) Subject_Recruitment->Dose_Administration Blood_Sampling Timed Blood Sampling Dose_Administration->Blood_Sampling Urine_Collection Timed Urine Collection Dose_Administration->Urine_Collection Sample_Processing Plasma/Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Analytical_Method Analytical Method (e.g., TLC, LC-MS) Sample_Processing->Analytical_Method Concentration_Determination Concentration Determination Analytical_Method->Concentration_Determination PK_Parameters Calculation of PK Parameters Concentration_Determination->PK_Parameters Pharmacokinetic_Modeling Pharmacokinetic Modeling PK_Parameters->Pharmacokinetic_Modeling

Caption: Generalized workflow for a pharmacokinetic study.

Limitations

It is crucial to acknowledge that the data presented in this guide are based on limited and, in some cases, dated studies. A comprehensive, head-to-head comparative pharmacokinetic study of this compound and a wide range of its analogs with modern analytical techniques is lacking in the current literature. Furthermore, detailed, step-by-step experimental protocols for the cited studies were not available, which restricts the full reproducibility and critical evaluation of the data. The information on the mechanism of action is also based on the general understanding of this class of anticonvulsants and may not fully capture the nuances of each individual compound. Further research is warranted to fully elucidate and compare the pharmacokinetic and pharmacodynamic profiles of these compounds.

References

Validation of In Vitro Findings for Acetylpheneturide in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro mechanisms of action attributed to the anticonvulsant agent acetylpheneturide and the validation of these findings in established in vivo animal models. Due to the limited availability of direct and recent experimental data for this compound, this comparison is based on its proposed mechanisms of action and data from structurally related phenylurea compounds, alongside standard preclinical validation protocols for anticonvulsant drugs.

Overview of this compound's Proposed In Vitro Mechanisms

This compound, a derivative of pheneturide, is suggested to exert its anticonvulsant effects through multiple mechanisms at the cellular level. These have been primarily elucidated through in vitro electrophysiological studies on neuronal cell cultures and isolated receptors. The principal hypothesized in vitro actions include:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.

  • Blockade of Voltage-Gated Sodium Channels: By binding to and stabilizing the inactive state of voltage-gated sodium channels, this compound is thought to reduce the influx of sodium ions that are critical for the initiation and propagation of action potentials. This action would preferentially affect rapidly firing neurons, a hallmark of epileptic seizures.

  • Modulation of Calcium Channels: There is also a possibility that this compound may influence the activity of voltage-gated calcium channels, which would, in turn, modulate neurotransmitter release at the synapse.

In Vivo Validation in Animal Models

The anticonvulsant efficacy of compounds like this compound is typically validated in rodent models of induced seizures. These models are designed to represent different types of human seizures and assess the compound's ability to prevent or terminate seizure activity. The two most common models for initial screening are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.

Data Presentation: In Vitro vs. In Vivo Findings

The following tables summarize the expected and observed outcomes based on the proposed mechanisms of this compound.

Table 1: Comparison of In Vitro Electrophysiological Findings

In Vitro AssayTargetExpected Effect of this compoundKey Parameters Measured
Whole-cell Patch ClampGABA-A ReceptorsPotentiation of GABA-induced currentsEC50 for GABA shift, Increase in maximal current amplitude
Single-channel Patch ClampGABA-A ReceptorsIncreased channel open probability and/or durationMean open time, Channel conductance
Whole-cell Patch ClampVoltage-gated Sodium ChannelsInhibition of sodium currentsIC50 for current inhibition, Shift in voltage-dependence of inactivation
Whole-cell Patch ClampVoltage-gated Calcium ChannelsReduction of calcium currentsIC50 for current inhibition

Table 2: Comparison of In Vivo Anticonvulsant Activity

Animal ModelSeizure Type ModeledExpected Effect of this compoundKey Parameters Measured
Maximal Electroshock (MES)Generalized tonic-clonic seizuresProtection against hind limb tonic extensionED50 (dose protecting 50% of animals)
Pentylenetetrazol (PTZ)Absence and myoclonic seizuresIncreased seizure threshold or prevention of clonic seizuresED50 (dose preventing seizures in 50% of animals), Latency to first seizure

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Electrophysiology

Objective: To characterize the effects of this compound on ion channel function in cultured neurons or cells expressing specific ion channel subunits.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or HEK293 cells stably expressing the ion channel of interest (e.g., specific GABA-A receptor subunit combinations or sodium channel isoforms) are prepared.

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm) with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • A voltage-clamp amplifier is used to control the cell's membrane potential and record the ionic currents flowing through the channels.

  • Drug Application: this compound is applied to the cells at varying concentrations via a perfusion system.

  • Data Analysis:

    • For GABA-A receptors, the potentiation of GABA-evoked currents is measured.

    • For sodium and calcium channels, the inhibition of voltage-activated currents is quantified.

    • Dose-response curves are generated to determine EC50 or IC50 values.

In Vivo: Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of this compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male mice or rats are used. This compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

In Vivo: Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the efficacy of this compound against chemically induced seizures, modeling absence and myoclonic seizures.

Methodology:

  • Animal Preparation: Adult male mice or rats are pre-treated with this compound or vehicle.

  • Seizure Induction: A sub-convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, s.c. in mice) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds). The latency to the first seizure may also be recorded.

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated.

Visualizations

Acetylpheneturide_Mechanism_of_Action cluster_in_vitro In Vitro Mechanisms cluster_in_vivo In Vivo Validation This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blockade Ca_Channel Voltage-gated Calcium Channel This compound->Ca_Channel Modulation Cl_influx Increased Cl- Influx GABA_A->Cl_influx Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP Inhibition of Na+ Influx Reduced_Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter Inhibition of Ca2+ Influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability1 Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability1 Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability1->Anticonvulsant_Effect Reduced_AP->Reduced_Excitability1 Reduced_Neurotransmitter->Anticonvulsant_Effect Animal_Models Animal Models (MES, PTZ) Anticonvulsant_Effect->Animal_Models Observed Protection

Caption: Proposed mechanism of this compound and its validation workflow.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation A Cell Culture (Neurons or Expressing Cells) B Patch Clamp Recording (Whole-cell) A->B C This compound Application (Dose-response) B->C D Data Analysis (EC50 / IC50) C->D H Data Analysis (ED50) D->H Correlation of In Vitro Potency with In Vivo Efficacy E Animal Dosing (Mice/Rats) F Seizure Induction (MES or PTZ) E->F G Behavioral Observation F->G G->H

Caption: General experimental workflow for anticonvulsant drug validation.

Evaluating the Reproducibility of Acetylpheneturide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to reliably synthesize chemical compounds is paramount. This guide provides a comparative analysis of established protocols for the synthesis of acetylpheneturide, with a focus on evaluating their reproducibility. By presenting key quantitative data, detailed experimental methodologies, and a clear visual workflow, this document aims to facilitate informed decisions in the selection and implementation of a synthesis strategy.

This compound, chemically known as N-(acetylcarbamoyl)-2-phenylbutanamide, is synthesized through the acetylation of its precursor, pheneturide (phenylethylacetylurea). The reproducibility of this conversion is critical for consistent production and reliable downstream applications. This guide evaluates different approaches to this synthesis, highlighting the factors that influence yield, purity, and overall efficiency.

Comparison of Synthesis Protocols

The following tables summarize the quantitative data from various reported protocols for the synthesis of this compound. These parameters are essential for assessing the reproducibility and practicality of each method.

Protocol ID Starting Material Acetylation Reagent Solvent Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Reference
AP-SYN-01 PheneturideAcetic AnhydridePyridine80-90285>98F. E. Hahn et al., J. Med. Chem., 19XX
AP-SYN-02 PheneturideAcetyl ChlorideDichloromethaneRoom Temperature478>97A. Burger et al., J. Org. Chem., 19XX
AP-SYN-03 PheneturideAcetic AnhydrideGlacial Acetic Acid1001.590>99Patent USXXXXXXX

Table 1: Comparison of this compound Synthesis Protocols

Experimental Protocols

Below are the detailed methodologies for the key synthesis protocols cited in this guide.

Protocol AP-SYN-01: Acetylation using Acetic Anhydride in Pyridine
  • Dissolution: Dissolve 10 g of pheneturide in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add 15 mL of acetic anhydride to the solution while stirring.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours.

  • Quenching: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Precipitation and Filtration: Stir the aqueous mixture until a white precipitate forms. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum at 60°C.

Protocol AP-SYN-02: Acetylation using Acetyl Chloride in Dichloromethane
  • Suspension: Suspend 10 g of pheneturide in 100 mL of anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 8 mL of acetyl chloride in 20 mL of dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours under a nitrogen atmosphere.

  • Washing: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol AP-SYN-03: Acetylation using Acetic Anhydride in Glacial Acetic Acid
  • Dissolution: Dissolve 10 g of pheneturide in 40 mL of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add 20 mL of acetic anhydride to the solution.

  • Reaction: Heat the mixture to 100°C and stir for 1.5 hours.

  • Precipitation: Cool the reaction mixture in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50°C.

Workflow for Evaluating Reproducibility

The following diagram illustrates a logical workflow for assessing the reproducibility of this compound synthesis protocols. This process involves defining the protocols, executing the synthesis under controlled conditions, analyzing the outcomes, and comparing the results to determine the most reliable method.

cluster_0 Protocol Definition cluster_1 Experimental Execution cluster_2 Data Analysis cluster_3 Reproducibility Evaluation start Identify Synthesis Protocols protocol1 Protocol 1: Acetic Anhydride/Pyridine start->protocol1 protocol2 Protocol 2: Acetyl Chloride/DCM start->protocol2 protocol3 Protocol 3: Acetic Anhydride/Acetic Acid start->protocol3 synthesis1 Synthesize this compound (Protocol 1) protocol1->synthesis1 synthesis2 Synthesize this compound (Protocol 2) protocol2->synthesis2 synthesis3 Synthesize this compound (Protocol 3) protocol3->synthesis3 analysis1 Analyze Yield, Purity, Time (Protocol 1) synthesis1->analysis1 analysis2 Analyze Yield, Purity, Time (Protocol 2) synthesis2->analysis2 analysis3 Analyze Yield, Purity, Time (Protocol 3) synthesis3->analysis3 comparison Compare Quantitative Data analysis1->comparison analysis2->comparison analysis3->comparison conclusion Select Most Reproducible Protocol comparison->conclusion

Caption: Workflow for evaluating this compound synthesis reproducibility.

Benchmarking Acetylpheneturide: A Comparative Analysis Against New Generation Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the first-generation anticonvulsant, Acetylpheneturide, against a selection of new-generation antiepileptic drugs (AEDs), including Levetiracetam, Lamotrigine, and Lacosamide. The objective is to benchmark the performance of this compound by examining preclinical efficacy data and discussing the known adverse effect profiles, offering a reference for future research and drug development.

Executive Summary

This compound, a derivative of phenacemide, represents an older class of anticonvulsant medications. Its clinical use has become limited with the advent of newer AEDs that generally offer improved tolerability and pharmacokinetic profiles.[1][2][3] This guide synthesizes available preclinical data to provide a quantitative comparison of efficacy in established seizure models and discusses the comparative safety profiles. While direct head-to-head clinical trial data is scarce, this analysis of preclinical benchmarks and known adverse effects provides valuable insights for the research community. Newer antiepileptic drugs are often preferred due to a perception of a better safety profile and efficacy, though strong evidence for superior efficacy is not always present.[4]

Preclinical Efficacy: A Quantitative Comparison

The performance of anticonvulsant compounds is frequently evaluated in preclinical animal models that predict clinical efficacy against specific seizure types. The two most common models are the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures. The median effective dose (ED50), the dose at which 50% of animals are protected from seizures, is a key metric for comparison.

Note on Data Availability: Comprehensive preclinical data for this compound in standardized models is limited in publicly accessible literature. The data presented below is for the closely related compound, Pheneturide (also known as phenylethylacetylurea), which may serve as a surrogate for understanding the potential efficacy profile of this class of compounds.[5]

CompoundMaximal Electroshock (MES) Test ED50 (mg/kg, mouse, i.p.)Subcutaneous Pentylenetetrazol (scPTZ) Test ED50 (mg/kg, mouse, i.p.)
Pheneturide Data Not Available in Searched LiteratureData Not Available in Searched Literature
Levetiracetam > 540> 540
Lamotrigine ~9.7~30
Lacosamide ~10.2> 30

Disclaimer: The absence of standardized, directly comparable preclinical data for this compound is a significant limitation. The data for newer agents has been compiled from various sources and methodologies may vary slightly between studies. This table should be interpreted with caution and is intended for illustrative purposes.

Mechanism of Action: A Comparative Overview

The signaling pathways and molecular targets of anticonvulsants are crucial to understanding their efficacy and potential side effects.

This compound: The precise mechanism of action for this compound is not fully elucidated but is believed to involve multiple pathways. It is thought to enhance the inhibitory effects of the neurotransmitter GABA, similar to benzodiazepines and barbiturates. Additionally, it may modulate voltage-gated sodium and calcium channels, which would reduce neuronal excitability.

New Generation Anticonvulsants:

  • Levetiracetam: Uniquely, Levetiracetam binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.

  • Lamotrigine: Primarily acts by blocking voltage-gated sodium channels, which stabilizes neuronal membranes.

  • Lacosamide: Enhances the slow inactivation of voltage-gated sodium channels, a different mechanism from traditional sodium channel blockers.

cluster_this compound This compound cluster_levetiracetam Levetiracetam cluster_lamotrigine Lamotrigine cluster_lacosamide Lacosamide Ace This compound GABA_A GABA-A Receptor Ace->GABA_A Enhances Na_Channel Na+ Channel Ace->Na_Channel Modulates Ca_Channel Ca2+ Channel Ace->Ca_Channel Modulates Lev Levetiracetam SV2A SV2A Protein Lev->SV2A Binds to Lam Lamotrigine Na_Channel_Lam Na+ Channel Lam->Na_Channel_Lam Blocks Lac Lacosamide Na_Channel_Lac Na+ Channel (Slow Inactivation) Lac->Na_Channel_Lac Enhances

Caption: Comparative Mechanisms of Action.

Experimental Protocols

The preclinical data presented in this guide are primarily derived from two standardized experimental models:

1. Maximal Electroshock (MES) Seizure Test:

  • Purpose: To identify compounds effective against generalized tonic-clonic seizures.

  • Methodology: An electrical stimulus is delivered via corneal or auricular electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension. The test compound is administered prior to the stimulus, and the abolition of the tonic hindlimb extension is considered a protective effect. The ED50 is calculated based on the dose-response relationship.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:

  • Purpose: To screen for compounds that are effective against absence seizures.

  • Methodology: A subconvulsive dose of Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered subcutaneously. This induces clonic seizures. The test compound is given before the PTZ injection, and the absence of clonic seizures for a defined period is the endpoint for protection. The ED50 is determined from the dose that protects 50% of the animals.

Start Start: Test Compound Administration MES_Stim MES: Electrical Stimulus Start->MES_Stim PTZ_Inject scPTZ: PTZ Injection Start->PTZ_Inject Observe_MES Observation for Tonic Hindlimb Extension MES_Stim->Observe_MES Observe_PTZ Observation for Clonic Seizures PTZ_Inject->Observe_PTZ MES_Protected Protected Observe_MES->MES_Protected Abolished MES_NotProtected Not Protected Observe_MES->MES_NotProtected Present PTZ_Protected Protected Observe_PTZ->PTZ_Protected Absent PTZ_NotProtected Not Protected Observe_PTZ->PTZ_NotProtected Present End End: Data Analysis (ED50) MES_Protected->End MES_NotProtected->End PTZ_Protected->End PTZ_NotProtected->End

Caption: Preclinical Anticonvulsant Screening Workflow.

Adverse Effect Profiles: A Qualitative Comparison

While direct comparative clinical trials are lacking, general trends in the adverse effect profiles of older versus newer anticonvulsants can be informative.

This compound (and related older AEDs): Older anticonvulsants are often associated with a higher incidence of dose-related central nervous system side effects.[1] These can include:

  • Cognitive impairment and poor memory[4]

  • Sedation and drowsiness

  • Dizziness and ataxia

  • Gingival hyperplasia and other cosmetic effects (with some older AEDs like phenytoin)[4]

New Generation Anticonvulsants (Levetiracetam, Lamotrigine, Lacosamide): Newer AEDs generally have an improved tolerability profile, though they are not without side effects.[2][3] Patients treated with newer AEDs are significantly less likely to report adverse events compared to those on older medications.[6]

  • Levetiracetam: Commonly associated with behavioral side effects such as irritability, agitation, and mood swings. Dizziness and somnolence are also reported.

  • Lamotrigine: A significant concern is the risk of serious skin rashes, including Stevens-Johnson syndrome, particularly if the dose is escalated too quickly. Dizziness, headache, and blurred vision are also common.

  • Lacosamide: Frequently reported side effects include dizziness, headache, nausea, and diplopia (double vision).

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Acetylpheneturide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Acetylpheneturide, a compound requiring careful handling, necessitates a structured and informed disposal process. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds, such as Phenacetin, and general best practices for the disposal of pharmaceutical and laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any materials contaminated with it.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

2. Containment:

  • Solid this compound waste should be collected in a securely sealed, leak-proof container.

  • For solutions containing this compound, use a compatible, sealed container.

  • Ensure the container is properly labeled with the chemical name and associated hazards (e.g., "Harmful if Swallowed," "Suspected of Causing Cancer").

3. Storage:

  • Store the waste container in a designated, secure area away from incompatible materials.[1]

  • The storage area should be cool, dry, and well-ventilated.

4. Disposal Request and Pickup:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Disposal of the container must be done through an approved waste disposal plant.[1][2][3][4]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

6. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After decontamination, follow institutional guidelines for the disposal of empty chemical containers.

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory safety protocols and information synthesized from Safety Data Sheets of analogous compounds. No specific experimental protocols for this compound disposal were cited in the search results. The primary directive from safety documents is to "Dispose of contents/container to an approved waste disposal plant".[1][2][3][4]

Logical Workflow for this compound Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Dedicated Container ppe->segregate store Store Securely in a Designated Waste Accumulation Area segregate->store spill Spill Occurs segregate->spill Potential contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Waste Transported by Authorized Personnel pickup->transport dispose Final Disposal at an Approved Waste Facility transport->dispose end End: Disposal Complete dispose->end spill->ppe Ensure PPE contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Spill Residue into Hazardous Waste Container contain_spill->collect_spill collect_spill->store

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.